molecular formula C12H20O7<br>C12H20O7<br>(CH2COOC2H5)2COHCOOC2H5 B1682540 Triethyl Citrate CAS No. 77-93-0

Triethyl Citrate

Cat. No.: B1682540
CAS No.: 77-93-0
M. Wt: 276.28 g/mol
InChI Key: DOOTYTYQINUNNV-UHFFFAOYSA-N
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Description

Triethyl citrate is a carbonyl compound.
This compound is used in foods as a flavouring agent, solvent and surface-active agent this compound is an ester of citric acid. It is a colorless, odorless liquid used as a food additive (E number E1505) to stabilize foams, especially as whipping aid for egg white. In pharmaceutical coatings and plastics. this compound belongs to the family of Tricarboxylic Acids and Derivatives. These are organic compounds containing three carboxylic acid groups (or salt/ester derivatives thereof).
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3
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InChI Key

DOOTYTYQINUNNV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O
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Molecular Formula

C12H20O7, Array
Record name TRIETHYL CITRATE
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DSSTOX Substance ID

DTXSID0040701
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Molecular Weight

276.28 g/mol
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Physical Description

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester
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Boiling Point

294 °C, 127.00 °C. @ 1.00 mm Hg
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Flash Point

155 °C (311 °F) - closed cup, 151 °C
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Solubility

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether
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Density

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139
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Vapor Pressure

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3
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Color/Form

Oily liquid, Colorless, mobile liquid

CAS No.

77-93-0
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Melting Point

-55 °C, < 25 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate is a versatile ester of citric acid, widely utilized across the pharmaceutical, food, and cosmetic industries.[1][2][3][4] Its biocompatibility, low toxicity, and plasticizing properties make it a common excipient in pharmaceutical formulations, particularly in tablet coatings to modify drug release profiles.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. Detailed experimental protocols for the determination of its key physicochemical properties are presented, alongside structured data tables for easy reference. Furthermore, this guide includes visualizations of its chemical structure and a representative synthetic pathway.

Chemical Structure and Identification

This compound, with the IUPAC name triethyl 2-hydroxypropane-1,2,3-tricarboxylate, is the triester of citric acid and ethanol.[5][6] Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxymethyl group, and two other carbon atoms, each part of an ethyl carboxylate group.

Molecular Formula: C₁₂H₂₀O₇[5][7]

SMILES: CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O[5]

InChI Key: DOOTYTYQINUNNV-UHFFFAOYSA-N[5][8]

CAS Number: 77-93-0[3][5]

Synonyms: Ethyl citrate, Citroflex 2, E1505, Hydragen CAT[5][6][9]

A diagram of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueUnitsReference(s)
Molar Mass276.28 g/mol [5][8]
AppearanceColorless, oily liquid-[5][6]
OdorOdorless to slightly fruity-[1][6]
TasteBitter-[2][5]
Melting Point-55°C[5][6][8]
Boiling Point294°C[5][6][8]
Density1.137g/cm³ at 20°C[1][5][6]
Solubility in Water6.5 g/100 mL[5][6]
Solubility in other solventsMiscible with ethanol and diethyl ether-[1][6]
Vapor Pressure1.89 x 10⁻³mmHg[5]
Refractive Index1.4420at 20°C[1]
Viscosity35.2cP at 25°C[5]
Flash Point155°C (closed cup)[5][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad band is observed around 3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A prominent sharp peak is present at approximately 1740 cm⁻¹, which is indicative of the C=O stretching of the ester groups.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The ethyl groups show a characteristic triplet at around 1.2 ppm (for the -CH₃ protons) and a quartet at approximately 4.1 ppm (for the -O-CH₂- protons). The methylene protons of the citrate backbone appear as a multiplet around 2.8 ppm.[13][14]

    • ¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbons of the ester groups at around 170 ppm. The carbon attached to the hydroxyl group appears at approximately 70 ppm, while the carbons of the ethyl groups are observed at around 60 ppm (-O-CH₂) and 14 ppm (-CH₃).[14]

  • Mass Spectrometry (MS): The mass spectrum of this compound does not typically show a strong molecular ion peak due to fragmentation. Common fragments observed correspond to the loss of ethoxy groups and water.[15][16]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using the micro-reflux method.

boiling_point_workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place 0.5 mL of this compound and a stir bar into a test tube. B Clamp the test tube in a heating block on a hot plate stirrer. A->B C Position a thermometer with the bulb 1 cm above the liquid surface. B->C D Turn on the stirrer and begin heating. C->D E Observe for boiling and a reflux ring. D->E F Adjust thermometer to the height of the reflux ring. E->F G Record the stable temperature as the boiling point. F->G density_measurement_workflow cluster_preparation Preparation cluster_analysis Analysis A Calibrate the digital density meter with dry air and deionized water. B Equilibrate the this compound sample to the measurement temperature (e.g., 20°C). A->B C Inject the sample into the oscillating U-tube of the density meter. B->C D Ensure no air bubbles are present in the U-tube. C->D E The instrument measures the oscillation period and calculates the density. D->E F Record the density reading. E->F synthesis_workflow Reactants Citric Acid + Ethanol (in excess) Reaction Esterification Reaction (Heating under reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reaction Separation Removal of Water (e.g., Dean-Stark trap) Reaction->Separation Separation->Reaction Drive equilibrium Neutralization Neutralize excess acid Separation->Neutralization Purification Purification (e.g., Distillation under reduced pressure) Neutralization->Purification Product This compound Purification->Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Triethyl Citrate

This compound (TEC) is an ester of citric acid and ethanol, widely recognized for its use as a non-toxic plasticizer, a "green" solvent, and an excipient in pharmaceutical formulations.[1][2] Its applications in drug development include enteric coatings for controlled-release drug delivery systems.[1] This guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound, focusing on experimental protocols, quantitative data, and process workflows.

Core Synthesis Methodologies

The primary route for synthesizing this compound is the esterification of citric acid with ethanol.[3][4] This is a thermodynamically limited, series-parallel reaction that proceeds sequentially through monoethyl citrate (MEC) and diethyl citrate (DEC) as intermediates.[5][6]

Reaction Scheme: Citric Acid + Ethanol ⇌ Monoethyl Citrate + H₂O Monoethyl Citrate + Ethanol ⇌ Diethyl Citrate + H₂O Diethyl Citrate + Ethanol ⇌ this compound + H₂O

To achieve high yields of this compound, the equilibrium must be shifted towards the products, typically by continuously removing water from the reaction mixture.[1][6]

Catalytic Approaches

Various catalysts are employed to enhance the reaction kinetics.

  • Homogeneous Catalysts : Sulfuric acid is a common liquid catalyst, but it can be corrosive and difficult to remove from the final product.[7][8]

  • Heterogeneous Catalysts : These are preferred in industrial processes due to their ease of separation and reusability.[9]

    • Ion-Exchange Resins : Macroporous resins like Amberlyst 15 are frequently used.[10][11][12]

    • Zeolites : Modified zeolites such as H-ZSM-5 and phosphonated USY (P-USY) have shown high activity and selectivity.[9][13]

    • Acidic Ionic Liquids : These have been investigated as effective and reusable catalysts.[14]

  • Catalyst-Free Synthesis : Some methods operate without a catalyst, relying on temperature and pressure, followed by neutralization and purification steps.[15][16]

Key Synthesis Processes
A. Reactive Distillation

Reactive distillation is an advanced, intensified process that combines chemical reaction and product separation in a single unit.[11] By continuously removing water during the esterification, the reaction is driven to completion.[1] This method is highly efficient for industrial-scale production.[2]

Several process schemes exist, with a preferred configuration involving a prereactor followed by a simple distillation column to remove water, which then feeds into the main reactive distillation column.[2][5][12] Optimal performance is often achieved at moderately elevated pressure (e.g., 2.5 bar) to increase reaction temperatures and rates, and at low reflux ratios (L/D < 0.1) to prevent water reintroduction.[5][8][10] This process can consistently achieve this compound yields above 98.5 wt%.[5][12]

B. Membrane Reactors

To enhance water removal and improve product selectivity, Pervaporation Membrane Reactors (PVMR) and Vapor Permeation Membrane Reactors (VPMR) have been utilized.[7] These systems integrate a membrane separation unit with the reactor to selectively remove water from the reaction mixture, thereby shifting the equilibrium.[7] VPMR systems, in particular, have demonstrated high TEC selectivity, reaching between 0.87 and 0.94.[7]

C. Batch Reactor Synthesis

Conventional batch reactors are also used, especially for smaller-scale production. The process involves heating citric acid and ethanol with a catalyst in a closed vessel.[7][9] However, conversion is limited by the chemical equilibrium.[1] Achieving high yields in a batch process requires driving the reaction by removing water, for example, by using a water-carrying agent like benzene or toluene.[14][17]

Summary of Synthesis Data

The following table summarizes quantitative data from various synthesis methods described in the literature.

MethodCatalystReactant Ratio (Ethanol:Citric Acid)Temperature (°C)Yield/ConversionReference
Batch ReactorPhosphonated USY (P2USY)5:1 to 20:190 - 13099% CA Conversion, 82% TEC Yield[9]
Batch ReactorAcidic Ionic Liquid6.0:180 - 12094.5% TEC Yield[14]
Batch ReactorSulfuric Acid5:110049% TEC Selectivity[7]
Reactive DistillationAmberlyst 15-Elevated (2.5 bar pressure)>98.5 wt% TEC Yield[5][10][12]
Vapor Permeation Membrane ReactorAmberlyst-15 / Sulfuric Acid5:1 to 10:190 - 10087-94% TEC Selectivity[7]

Purification Methodologies

Following synthesis, the crude product is a mixture containing this compound, unreacted ethanol, residual citric acid, intermediates (MEC and DEC), water, and catalyst.[18] A multi-step purification process is required to achieve the high purity needed for pharmaceutical and food applications.

Core Purification Steps

A typical industrial purification workflow involves the following stages:[19][20]

  • Evaporation/Distillation : Excess ethanol and water are removed from the crude reaction mixture by evaporation or distillation.[19][20]

  • Neutralization : The solution is treated with a weak base, such as 5% sodium carbonate or sodium hydroxide solution, to neutralize any remaining acidic components, including unreacted citric acid and catalyst residues.[15][18] The pH is typically adjusted to between 6.5 and 7.0.[15]

  • Washing : The neutralized mixture is washed multiple times with deionized water to remove salts and other water-soluble impurities. The organic ester phase is then separated.[15][18]

  • Decolorization : Granular activated carbon is often added to the ester phase to remove colored impurities.[15][18][21]

  • Final Distillation : The product is subjected to vacuum distillation to isolate pure this compound, leaving behind less volatile impurities.[18]

  • Filtration : The final product is passed through filters to remove any particulate matter before packaging.[19]

Advanced Purification

For achieving exceptionally high purity, chromatographic methods can be employed. A process using a chromatography column with a specialized adsorbent has been described to purify industrial-grade this compound.[22]

Summary of Purification Data
Purification StepReagent/MethodPurposeResult/PurityReference
Neutralization & Washing5% Sodium Carbonate Solution, followed by water washesRemove acidic impurities-[18]
Decolorization & DistillationActivated Carbon, followed by vacuum distillationRemove color and separate TECAcid number reduced to 0.20[18]
Chromatographic AdsorptionColumn with glass microballoon adsorbentHigh-purity separation>99.99%[22]

Experimental Protocols

Protocol 1: Batch Synthesis using a Heterogeneous Catalyst

This protocol is based on the synthesis using phosphonated USY zeolite.[9]

  • Catalyst Preparation : Prepare the P-USY catalyst by loading USY zeolite with 2% phosphorus.

  • Reaction Setup : Charge a closed batch reactor with citric acid (CA), ethanol, and the P2USY catalyst. A typical catalyst-to-CA ratio is 0.05 to 0.25, and the molar ratio of ethanol to CA can range from 5:1 to 20:1.[9]

  • Esterification : Heat the reactor to a temperature between 363-403 K (90-130 °C) and maintain with stirring for the duration of the reaction (e.g., several hours).[9]

  • Monitoring : Monitor the reaction progress by taking samples and analyzing for citric acid conversion and this compound yield using techniques like HPLC.

  • Catalyst Recovery : After the reaction is complete, cool the mixture and separate the solid P2USY catalyst by filtration for potential reuse.

  • Crude Product : The remaining liquid is the crude this compound mixture, which then proceeds to purification.

Protocol 2: General Purification of Crude this compound

This protocol is a generalized procedure based on common industrial practices.[15][18][19]

  • Initial Evaporation : If the crude product contains a large excess of ethanol, perform an initial evaporation step to remove the bulk of the solvent.[19]

  • Neutralization : Transfer the crude ester to a separation funnel or reaction vessel. Add a 5% solution of sodium carbonate or sodium hydroxide slowly while stirring until the pH of the aqueous layer is between 6.5 and 7.0.[15]

  • Washing : Allow the layers to separate. Drain the lower aqueous layer. Add deionized water to the organic layer, shake vigorously, and allow the layers to separate again. Repeat this washing step 2-4 times.[15]

  • Decolorization : Transfer the washed organic phase to a flask. Add granular activated carbon (e.g., 1.5 kg per 100 kg of crude product) and stir.[18]

  • Filtration : Filter the mixture to remove the activated carbon.

  • Vacuum Distillation : Transfer the filtered ester to a distillation apparatus. Heat under reduced pressure (e.g., at 120-140 °C) to distill the pure this compound.[18] Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Process Diagrams and Workflows

Visual representations of the synthesis and purification processes aid in understanding the logical flow and key stages.

G This compound Synthesis Pathway CA Citric Acid MEC Monoethyl Citrate CA->MEC + EtOH1 Ethanol EtOH1->MEC H2O1 H₂O MEC->H2O1 DEC Diethyl Citrate MEC->DEC + EtOH2 Ethanol EtOH2->DEC H2O2 H₂O DEC->H2O2 TEC This compound DEC->TEC + EtOH3 Ethanol EtOH3->TEC H2O3 H₂O TEC->H2O3

Caption: Sequential esterification of citric acid to form this compound.

G General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Raw_CA Citric Acid Esterification Esterification Reactor (e.g., Batch) Raw_CA->Esterification Raw_EtOH Ethanol Raw_EtOH->Esterification Catalyst Catalyst Catalyst->Esterification Crude_Product Crude Reaction Mixture Esterification->Crude_Product Neutralization Neutralization (Weak Base) Crude_Product->Neutralization Washing Water Washing Neutralization->Washing Decolorization Decolorization (Activated Carbon) Washing->Decolorization Distillation Vacuum Distillation Decolorization->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Overall workflow for this compound production and purification.

G Reactive Distillation Process Scheme Reactants Citric Acid + Ethanol Prereactor Prereactor Reactants->Prereactor Simple_Dist Simple Distillation Column Prereactor->Simple_Dist Water_Out Water Removal Simple_Dist->Water_Out RD_Column Reactive Distillation Column (with Catalyst) Simple_Dist->RD_Column Product_Out Crude TEC Product (to further purification) RD_Column->Product_Out

Caption: Preferred industrial scheme for reactive distillation synthesis.

References

The Natural Occurrence of Triethyl Citrate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate, an ester of citric acid and ethanol, is widely recognized for its applications in the food, pharmaceutical, and cosmetic industries. While its industrial synthesis is well-documented, its natural occurrence within the plant kingdom is a less explored yet significant area of phytochemical research. This technical guide provides an in-depth overview of the current knowledge on the natural presence of this compound in plants. It consolidates quantitative data, details the analytical methodologies for its identification and quantification, and proposes a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

This compound (TEC) is a colorless, odorless liquid that is generally considered safe for human consumption and topical use. It is synthesized industrially by the esterification of citric acid with ethanol.[1] In recent years, the analysis of plant volatiles and secondary metabolites has led to the identification of this compound as a natural constituent in certain plant species. The presence of this compound in plants opens avenues for research into its physiological role, biosynthetic pathways, and potential as a natural alternative to synthetically produced TEC. This guide aims to collate the fragmented information available on the natural occurrence of this compound in plants to support further scientific inquiry.

Natural Occurrence and Quantitative Data

The identification of this compound in plant extracts has been sporadic, with reports primarily emerging from gas chromatography-mass spectrometry (GC-MS) analyses of plant volatiles and extracts. To date, its presence has been confirmed in the leaves of Coriandrum sativum (coriander) and the seeds of Gliricidia sepium.[2][3]

Table 1: Quantitative Data on this compound in Plants
Plant SpeciesPlant PartAnalytical MethodConcentration/AbundanceReference
Gliricidia sepiumSeedsGC-MS33.47% (relative peak area in ethanolic extract)[3]
Coriandrum sativumLeavesGC-MSIdentified, but not quantified[2]

Note: The data for Gliricidia sepium represents the relative abundance in a specific extract and not the absolute concentration in the plant tissue.

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on methodologies reported in the literature for the analysis of plant extracts.[3]

Sample Preparation and Extraction (Ethanolic Extract)
  • Sample Collection and Preparation : Collect fresh plant material (e.g., seeds of Gliricidia sepium). Wash the material thoroughly and shade dry. Grind the dried material into a fine powder.

  • Soxhlet Extraction :

    • Accurately weigh a known amount of the powdered plant material.

    • Place the powder in a thimble and position it in a Soxhlet extractor.

    • Extract the powder with ethanol as the solvent. The extraction is carried out for a sufficient duration to ensure complete extraction of the desired compounds.

    • After extraction, evaporate the solvent from the extract under reduced pressure to obtain the crude ethanolic extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of this compound in a plant extract:

  • Instrumentation : A GC-MS system, such as a Shimadzu TQ 8050, equipped with a capillary column is suitable.

  • Column : A column such as the RTX TQ 8050 (60 m x 0.25 mm ID x 1 µm df) is appropriate for separating the components of the extract.[3]

  • Carrier Gas : Helium at a constant flow rate of 1 ml/min.[3]

  • Injection : Inject a 2 µl sample volume with a split ratio of 10:1.

  • Injector Temperature : 250°C.[3]

  • Oven Temperature Program :

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp up to 180°C at a rate of 5°C/min.

    • Ramp up to 250°C at a rate of 5°C/min.

    • Finally, ramp up to 260°C and hold for 8 minutes.[3]

  • Mass Spectrometer Parameters :

    • Ion Source Temperature : 200°C.[3]

    • Ionization Energy : 70 eV.[3]

    • Mass Scan Range : 45 to 500 m/z.[3]

    • Scan Interval : 0.5 seconds.[3]

  • Identification : The identification of this compound is achieved by comparing the mass spectrum of the eluted peak with the mass spectrum in a reference library (e.g., NIST). The retention time of the peak can also be compared with that of a pure standard of this compound.

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow plant_material Plant Material (e.g., Seeds) drying Drying and Pulverization plant_material->drying extraction Soxhlet Extraction (Ethanol) drying->extraction gc_ms GC-MS Analysis extraction->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Workflow for the extraction and analysis of this compound from plant material.

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not yet been elucidated. However, based on the known metabolic pathways in plants, a putative pathway can be proposed. Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, which occurs in the mitochondria. Ethanol can be produced in plants through fermentation under anaerobic conditions or as a product of other metabolic pathways.

The final step in the formation of this compound is the esterification of citric acid with three molecules of ethanol. This reaction is likely catalyzed by one or more alcohol acyltransferases (AATs). AATs are a class of enzymes known to catalyze the formation of esters from a variety of alcohols and acyl-CoAs.[4] While AATs are well-known for their role in producing volatile esters that contribute to fruit and flower aromas, their substrate specificity can be broad. It is plausible that an AAT, or a similar ester-forming enzyme, could utilize citric acid (or a derivative like citryl-CoA) and ethanol as substrates.

Diagram 2: Putative Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Cytosol oxaloacetate Oxaloacetate citric_acid Citric Acid oxaloacetate->citric_acid Citrate Synthase acetyl_coa Acetyl-CoA aat Alcohol Acyltransferase (putative) citric_acid->aat Substrate ethanol Ethanol ethanol->aat Substrate triethyl_citrate This compound aat->triethyl_citrate Product

Caption: Proposed biosynthetic pathway for this compound in plants.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants, although not widely reported, is an intriguing area for further research. The identification of this compound in species from different plant families suggests that its presence may be more common than currently known. Future research should focus on:

  • Screening a wider variety of plant species , particularly those in the Apiaceae and Fabaceae families, for the presence of this compound.

  • Developing and validating robust quantitative methods , such as LC-MS/MS, for the accurate determination of this compound concentrations in different plant tissues.

  • Elucidating the specific enzymes and genes involved in the biosynthesis of this compound in plants. This could involve transcriptomic and proteomic studies of plants known to produce this compound.

A deeper understanding of the natural production of this compound in plants could have significant implications for the food, cosmetic, and pharmaceutical industries, potentially leading to new, natural sources of this valuable compound and new avenues for metabolic engineering in plants.

References

Triethyl Citrate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate (TEC) is a versatile and widely utilized excipient in the pharmaceutical industry, primarily valued for its function as a plasticizer in film-coating applications. As an ester of citric acid, it is recognized for its safety, biocompatibility, and efficiency in modifying the physical properties of polymers used in drug formulations. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application in pharmaceutical coatings, and its metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the formulation and development of pharmaceutical dosage forms.

Core Properties of this compound

This compound is a colorless, odorless, oily liquid. Its key physicochemical properties are summarized in the table below, providing essential data for formulation development and manufacturing processes.

PropertyValueReferences
CAS Number 77-93-0
Molecular Formula C₁₂H₂₀O₇
Molecular Weight 276.28 g/mol
Appearance Oily, colorless liquid
Boiling Point 294 °C
Melting Point -46 °C
Density 1.136 g/cm³
Flash Point 151 °C
Solubility Soluble in oil, miscible with ethanol and ether, slightly soluble in water.

Role in Pharmaceutical Formulations

The primary application of this compound in the pharmaceutical industry is as a plasticizer for film-forming polymers in coating applications.[1] These coatings are integral for various purposes, including taste masking, controlling drug release (immediate, sustained, or enteric), and protecting the active pharmaceutical ingredient (API) from environmental degradation.

As a hydrophilic plasticizer, TEC enhances the flexibility and prevents the brittleness of the polymer film.[1] It achieves this by inserting itself between polymer chains, which reduces intermolecular forces and allows for greater chain mobility. This is crucial for maintaining the integrity of the coating during manufacturing, storage, and administration, thereby preventing cracking and ensuring consistent drug release profiles.[1] However, due to its hydrophilic nature, TEC can leach from the coating into the dissolution medium, which can impact the mechanical strength of the film over time and must be considered during formulation development.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in the context of pharmaceutical development.

Preparation of an Enteric-Coated Tablet Formulation

This protocol describes the preparation of an aqueous enteric coating dispersion using a methacrylic acid copolymer and this compound as a plasticizer, followed by the coating of tablet cores.

Materials and Equipment:

  • Tablet cores (placebo or containing API)

  • Methacrylic acid copolymer dispersion (e.g., Eudragit® L 30 D-55)

  • This compound (TEC)

  • Talc (as an anti-tacking agent)

  • Purified water

  • 1 M NaOH solution

  • Homogenizer

  • Magnetic stirrer

  • Spray-coating apparatus

Procedure:

  • Preparation of the Plasticizer and Anti-Tack Suspension:

    • Weigh the required amount of this compound (typically 10-25% based on the dry polymer weight).

    • In a separate vessel, weigh the required amount of talc (e.g., 50% based on the dry polymer weight) and disperse it in a portion of the purified water using a homogenizer to create a uniform suspension.

  • Preparation of the Coating Dispersion:

    • In the main compounding vessel, add the methacrylic acid copolymer dispersion.

    • Slowly add the this compound to the polymer dispersion while stirring gently with a magnetic stirrer.

    • Add the talc suspension to the polymer-plasticizer mixture and continue to stir.

    • If necessary, neutralize the dispersion to a specific pH (e.g., pH 5.6) by slowly adding 1 M NaOH solution while monitoring the pH.

    • Add the remaining purified water to achieve the desired total solid content (e.g., 10%).

    • Continue stirring until a homogenous dispersion is obtained.

  • Tablet Coating Process:

    • Preheat the tablet cores in the coating pan of the spray-coating apparatus to the target product temperature (e.g., 40°C).

    • Initiate the spray-coating process with the prepared dispersion at a defined spray rate, atomizing air pressure, and pan speed.

    • Continuously monitor and maintain the process parameters (inlet air temperature, product temperature, spray rate) throughout the coating process.

    • Once the desired weight gain (coating thickness) is achieved, terminate the spraying.

    • Dry the coated tablets in the coating pan for a specified period to ensure the removal of residual water.

In Vitro Drug Release Testing (Dissolution)

This protocol outlines the procedure for evaluating the drug release from enteric-coated tablets using the USP rotating paddle method.

Materials and Equipment:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath

  • Enteric-coated tablets

  • Dissolution media: 0.1 N HCl (acid stage) and phosphate buffer pH 6.8 (buffer stage)

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Acid Stage (Gastric Resistance):

    • Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.

    • Place one enteric-coated tablet in each vessel.

    • Start the apparatus at a paddle speed of 50 rpm.

    • Operate for 2 hours.

    • At the end of the 2-hour period, withdraw a sample of the medium for analysis of any premature drug release. The amount of drug released should be minimal and within the specified limits for enteric-coated products.

  • Buffer Stage (Intestinal Release):

    • After the acid stage, carefully remove the tablets from the vessels.

    • Replace the 0.1 N HCl with 900 mL of phosphate buffer (pH 6.8), pre-equilibrated to 37 ± 0.5 °C.

    • Return the tablets to their respective vessels.

    • Continue the dissolution test at a paddle speed of 50 rpm.

    • Withdraw samples from each vessel at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.

    • Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound in pharmaceutical applications.

G cluster_0 Preparation of Coating Dispersion cluster_1 Tablet Coating Process polymer Polymer Dispersion (e.g., Eudragit®) mixer Mix polymer->mixer tec This compound (Plasticizer) tec->mixer talc_water Talc in Water (Anti-tacking Agent) homogenizer Homogenize talc_water->homogenizer homogenizer->mixer final_dispersion Final Coating Dispersion mixer->final_dispersion spray_coating Spray Coating final_dispersion->spray_coating tablet_cores Tablet Cores preheat Pre-heat Cores tablet_cores->preheat preheat->spray_coating drying Drying spray_coating->drying coated_tablets Finished Coated Tablets drying->coated_tablets

Caption: Workflow for Pharmaceutical Tablet Coating.

G tec This compound esterases Serum and Liver Esterases tec->esterases Hydrolysis citric_acid Citric Acid esterases->citric_acid ethanol Ethanol (3 molecules) esterases->ethanol krebs Krebs Cycle citric_acid->krebs metabolism Further Metabolism ethanol->metabolism

Caption: Metabolic Pathway of this compound.

Metabolism and Safety

Upon oral administration, it is anticipated that this compound is hydrolyzed by esterases present in the serum and liver into citric acid and three molecules of ethanol.[2] Both of these metabolites are endogenous substances that are further processed through normal physiological pathways. Citric acid enters the Krebs cycle, and ethanol is metabolized primarily in the liver.

This compound has a well-established safety profile and is generally recognized as safe (GRAS) for use in food and pharmaceutical applications. Acute toxicity studies in animals have shown it to be relatively non-toxic.[3] Its low toxicity and rapid metabolism to common dietary components contribute to its widespread acceptance by regulatory bodies worldwide for use in pharmaceutical formulations.

References

An In-depth Technical Guide to the Solubility of Triethyl Citrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl citrate (TEC), an ester of citric acid and ethanol, is a widely utilized excipient in the pharmaceutical, food, and cosmetics industries. Its primary function in pharmaceuticals is as a plasticizer in film coatings for solid dosage forms, where it imparts flexibility and prevents cracking of the coating.[1][2] A thorough understanding of its solubility in different solvents is crucial for formulation development, particularly in the manufacturing of controlled-release tablets and capsules.[2] This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a workflow for this process.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound in various common solvents.

SolventSolubilityTemperature (°C)Reference(s)
Aqueous Solvents
Water6.5 g/100 mL25[3][4]
Water65 g/LRoom Temperature[5]
Organic Solvents
Ethanol (95%)MiscibleNot Specified[1][3]
MethanolMiscibleNot Specified[3]
AcetoneMiscibleNot Specified[1]
Diethyl EtherMiscibleNot Specified[3]
Propan-2-olMiscibleNot Specified[1]
Carbon TetrachlorideSlightly SolubleNot Specified[3]
Oils/Lipids
Peanut OilSoluble (1 part in 125 parts)Not Specified[1]
OilsInsolubleNot Specified[6][7]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for formulation science. The following protocol is a general guideline adapted from established laboratory procedures for determining the solubility of a chemical substance.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pharmaceutical grade)

  • Selected Solvents (e.g., purified water, ethanol, acetone, various pharmaceutical oils)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a validated titration method

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent used.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or a suitable titration method to determine the concentration of this compound.

    • An assay for this compound can be performed by refluxing a known weight of the sample with sodium hydroxide, followed by back-titration of the excess alkali with sulfuric acid.[8][9]

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess this compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature C->D E Allow undissolved solute to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify concentration (HPLC/Titration) H->I J Calculate solubility I->J K K J->K Report Results

References

Triethyl Citrate: A Deep Dive into the Mechanism of Action as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Triethyl citrate (TEC) is a widely utilized, biodegradable, and low-toxicity plasticizer essential in pharmaceutical, food, and material science applications.[1][2] Its primary function is to enhance the flexibility, reduce the brittleness, and improve the processability of polymeric materials.[1] This technical guide elucidates the core mechanism of action by which this compound plasticizes polymers. It details the molecular interactions, summarizes key quantitative data on its effects, outlines standard experimental protocols for its evaluation, and presents logical and experimental workflows through visual diagrams.

Core Mechanism of Action: A Molecular Perspective

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer at the molecular level. This compound, an ester of citric acid, achieves this by physically inserting its molecules between the long chains of a polymer matrix.[1][3]

  • Intermolecular Force Reduction : In a rigid, unplasticized polymer, strong intermolecular forces (like van der Waals forces and hydrogen bonds) hold the polymer chains closely together, restricting their movement. TEC molecules, once integrated into the matrix, position themselves between these chains. This increases the intermolecular spacing, thereby weakening the cohesive forces that bind the polymer chains.[1][3]

  • Increased Free Volume and Chain Mobility : The presence of TEC molecules creates additional "free volume" within the polymer structure. This increased space allows segments of the polymer chains to move more freely, slide past one another, and rotate with greater ease.[4]

  • Lowering the Glass Transition Temperature (Tg) : The glass transition temperature (Tg) is a critical parameter representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing polymer chain mobility, TEC effectively lowers the energy required to induce this transition. Consequently, the Tg of the polymer is significantly reduced, which is the hallmark of an effective plasticizer.[5][6] This increased flexibility is crucial for applications like pharmaceutical film coatings, where it prevents cracking and ensures the integrity of the dosage form.[7]

Caption: Molecular mechanism of this compound as a plasticizer.

Quantitative Data: Effect of TEC on Polymer Properties

The plasticizing effect of this compound is concentration-dependent. Increasing the weight percentage (wt%) of TEC generally leads to a more pronounced reduction in the glass transition temperature and a significant alteration of mechanical properties.

Thermal Properties

The addition of TEC systematically decreases the Tg of various polymers. Studies on Polylactic acid (PLA) demonstrate this linear relationship.

Table 1: Effect of this compound (TEC) Concentration on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

Polymer System TEC Concentration (wt%) Glass Transition Temperature (Tg) (°C) Data Source(s)
PLA 2002D 0 (Neat PLA) 60.4 [5]
PLA 2002D 5 49.3 [5]
PLA 2002D 10 38.7 [5]
PLA 2002D 15 29.1 [5]
PLA 2002D 20 19.8 [5]
PLA 2002D 30 10.3 [5]
PLA 0 (Neat PLA) 60.0 [4]

| PLA | 7.5 | 47.0 |[4] |

Mechanical and Rheological Properties

TEC enhances the ductility and flow characteristics of polymers. This is reflected by changes in tensile properties and melt flow index (MFI).

Table 2: Effect of TEC on Mechanical and Rheological Properties of PLA

Property TEC Concentration (wt%) Value Unit Data Source(s)
Melt Flow Index (MFI) 0 3.1 g/10 min [4]
Melt Flow Index (MFI) 7.5 4.9 g/10 min [4]
Tensile Strength 0 62.1 MPa [4]
Tensile Strength 7.5 50.1 MPa [4]
Elongation at Break 0 4.4 % [4]

| Elongation at Break | 7.5 | 5.0 | % |[4] |

Note: While elongation at break shows a slight increase at 7.5 wt%, more significant improvements are typically observed at higher concentrations (≥20 wt%).[4]

Experimental Protocols for Plasticizer Evaluation

Evaluating the efficiency of a plasticizer like TEC involves a series of standardized thermal, mechanical, and analytical tests.

Sample Preparation

Melt Blending:

  • Dry the base polymer (e.g., PLA) for 24 hours at 60°C to remove moisture.[5]

  • Weigh the required amounts of polymer and TEC plasticizer (e.g., 5, 10, 15, 20, 30 wt%).[5]

  • Introduce the materials into a Brabender plastograph or a similar internal mixer.

  • Set the processing temperature to 190°C and the blending speed to 30 rpm.[5]

  • Mix for a duration of 7 minutes to ensure a homogenous blend.[5]

  • The resulting material can then be compression molded or extruded into films or specimens for further analysis.

Solvent Casting:

  • Dissolve the polymer (e.g., ethyl cellulose) and a known amount of TEC in a suitable solvent like acetone.[8]

  • Pour the resulting solution onto a level surface (e.g., a glass plate or mercury surface).[6][8]

  • Allow the solvent to evaporate completely under controlled conditions (e.g., in a fume hood or a vacuum oven at a mild temperature).

  • Carefully peel the resulting film for evaluation.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Objective : To determine the glass transition temperature (Tg).

  • Methodology :

    • Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum DSC pan.

    • Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

    • Heat the sample to a temperature above its melting point (e.g., 190°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.[9]

    • Cool the sample to a low temperature (e.g., 0°C) at a controlled rate.[9]

    • Reheat the sample at the same heating rate (10°C/min). The Tg is determined from the inflection point in the heat flow curve during this second heating scan.[9]

Mechanical and Dynamic Mechanical Analysis

Dynamic Mechanical Thermal Analysis (DMTA):

  • Objective : To measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is often used as an indicator of Tg.

  • Methodology :

    • Mount a rectangular specimen of the plasticized polymer in the DMTA instrument in tensile mode.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Heat the sample over a temperature range (e.g., from -100°C to 150°C) at a constant rate (e.g., 3°C/min).[9]

    • The instrument records the material's response, from which the viscoelastic properties are calculated.

Leaching Studies

Quantification of TEC Leaching via DSC:

  • Objective : To measure the amount of plasticizer that migrates out of a polymer film when exposed to a liquid medium.[10]

  • Methodology :

    • Establish a calibration curve by measuring the Tg of films with known TEC concentrations (0%, 5%, 10%, etc.). This creates a linear relationship between Tg and TEC content.[10]

    • Immerse a plasticized film of known initial TEC concentration into a dissolution medium (e.g., simulated intestinal fluid).[11]

    • At predetermined time intervals, remove film samples, blot them dry, and analyze them using DSC to determine their new Tg.

    • Use the calibration curve to correlate the measured Tg back to the remaining TEC content in the film, thereby quantifying the extent of leaching over time.[10]

cluster_prep cluster_analysis prep 1. Sample Preparation blend Melt Blending (e.g., Brabender) prep->blend cast Solvent Casting prep->cast analysis 2. Characterization & Analysis thermal Thermal Analysis cast->thermal mech Mechanical Analysis cast->mech other Other Analyses cast->other results 3. Data Interpretation analysis->results dsc DSC (for Tg) thermal->dsc tga TGA (for Thermal Stability) thermal->tga tensile Tensile Testing (Strength, Elongation) mech->tensile dma DMTA (Viscoelastic Properties) mech->dma leach Leaching Studies other->leach mfi Melt Flow Index (MFI) other->mfi interp Correlate TEC concentration with changes in Tg, mechanical properties, and stability. results->interp

Caption: Experimental workflow for evaluating plasticizer efficiency.

Advanced Modeling and Simulation

Molecular dynamics (MD) simulations are increasingly used to predict and understand the interactions between plasticizers and polymers. These computational methods can estimate the miscibility of components and predict properties like Tg before extensive laboratory work is undertaken.[12] By modeling the cohesive energy densities and the free energy of mixing, MD simulations offer a semi-quantitative prediction of how well TEC will integrate into a specific polymer matrix, accelerating the development of new formulations.[12][13]

tec Addition of This compound (TEC) molecular Molecular Level Changes tec->molecular interpose TEC molecules interpose between polymer chains molecular->interpose forces Intermolecular forces are reduced molecular->forces volume Free volume and chain mobility increase molecular->volume thermal Thermal Property Changes interpose->thermal mech Mechanical Property Changes interpose->mech forces->thermal forces->mech volume->thermal volume->mech tg Glass Transition Temperature (Tg) decreases thermal->tg material Resulting Material Properties tg->material flex Flexibility and ductility (elongation) increase mech->flex stiff Stiffness and tensile strength decrease mech->stiff flex->material stiff->material final Softer, More Flexible, Easier to Process Material material->final

Caption: Cause-and-effect pathway of polymer plasticization by TEC.

Conclusion

The mechanism of action of this compound as a plasticizer is fundamentally based on its ability to disrupt the intermolecular forces between polymer chains. By increasing the free volume and enhancing chain mobility, TEC effectively lowers the glass transition temperature, transforming a brittle polymer into a flexible and processable material. The efficiency of this process is quantifiable through established thermal and mechanical testing protocols. As a safe, biodegradable, and effective plasticizer, TEC remains a vital excipient in the development of advanced pharmaceutical formulations and other high-performance materials.

References

The History and Discovery of Triethyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate, a triester of citric acid and ethanol, is a widely utilized compound with a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological significance of this compound. While the precise moment of its first synthesis remains historically ambiguous, its conceptualization is rooted in the 19th-century advancements in ester chemistry. This document details the evolution of its production from early laboratory methods to modern industrial processes, including comprehensive experimental protocols and quantitative data. Furthermore, it elucidates the metabolic fate of this compound and its role in biochemical pathways, primarily through its hydrolysis product, citric acid. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed technical information and visual representations of key processes and pathways.

Introduction

This compound (TEC) is a colorless, odorless oily liquid that serves a multitude of functions across various industries, including as a non-toxic plasticizer, a food additive (E1505), an emulsifier, and a solvent in pharmaceutical coatings.[1][2] Its biocompatibility and biodegradability make it an attractive alternative to phthalate-based plasticizers.[3] The journey of this compound from a simple organic ester to a key component in advanced drug delivery systems is a testament to the progress of chemical synthesis and our understanding of material science.

Historical Context and Discovery

The history of this compound is intrinsically linked to the discovery and isolation of its precursor, citric acid. The pioneering Swedish-German chemist Carl Wilhelm Scheele first isolated citric acid from lemon juice in 1784.[4][5] Industrial-scale production of citric acid began in 1890, initially based on the Italian citrus industry.[5]

While the exact date and discoverer of the first synthesis of this compound are not well-documented in available historical records, the chemical principles for its creation were established in the 19th century with the development of esterification reactions. The term "ester" itself was introduced by the German chemist Leopold Gmelin in the first half of the 19th century.[4] The classic acid-catalyzed esterification method, now known as Fischer-Speier esterification, was formally described by Emil Fischer and Arthur Speier in 1895, providing a systematic approach for reacting carboxylic acids with alcohols to produce esters.[6] It is highly probable that this compound was first synthesized during this era of extensive exploration into ester chemistry, though a specific claim to its discovery remains elusive.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of citric acid with ethanol.[7] This reaction involves the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.[4]

General Reaction Scheme

The overall reaction can be represented as follows:

Citric Acid + 3 Ethanol ⇌ this compound + 3 Water

This is a reversible reaction, and various techniques are employed to drive the equilibrium towards the product side, such as removing water as it is formed. The esterification of citric acid with ethanol proceeds sequentially, forming monoethyl citrate and diethyl citrate as intermediates.

Experimental Protocols

A common laboratory preparation involves the direct esterification of citric acid and ethanol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

  • Reactants:

    • Citric Acid (anhydrous)

    • Ethanol (in excess, also acts as a solvent)

    • Catalyst (e.g., concentrated Sulfuric Acid)

  • Procedure:

    • Citric acid is dissolved in an excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

    • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

    • After the reaction is complete, the excess ethanol is removed by distillation.

    • The remaining mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted citric acid.

    • The organic layer containing this compound is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

    • The final product is purified by vacuum distillation.

Modern industrial production of this compound often employs reactive distillation, a process that combines chemical reaction and distillation in a single unit.[8] This method is highly efficient as it continuously removes water, one of the reaction products, thus driving the equilibrium towards the formation of this compound.

  • Key Parameters:

    • Catalyst: Macroporous ion-exchange resins (e.g., Amberlyst 15) are commonly used as heterogeneous catalysts, which simplifies catalyst removal and reduces corrosion issues.[8]

    • Temperature and Pressure: The reaction is typically carried out at moderately elevated pressure (e.g., 2.5 bar) to increase the reaction temperature and enhance the kinetic rates without causing product degradation.

    • Reflux Ratio: A low reflux ratio is maintained to prevent the reintroduction of water into the reaction zone.

A continuous process often involves a prereactor followed by a reactive distillation column to achieve high conversion rates and product purity.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis using an Acidic Functional Ionic Liquid Catalyst [9]

ParameterValue
Reactant Molar Ratio (Ethanol:Citric Acid)6.0:1
Catalyst Loading (% of reactants)10.0%
SolventToluene
Reaction Temperature80-120°C
Reaction Time8 hours
Yield 94.5%

Table 2: Process Parameters for Continuous Reactive Distillation

ParameterOptimal Range/Value
CatalystMacroporous Amberlyst 15 ion-exchange resin
Pressure~2.5 bar
Reflux Ratio (L/D)< 0.1
Product Yield> 98.5 wt%
Main ByproductDiethyl citrate

Biological Significance and Signaling Pathways

This compound is generally recognized as safe (GRAS) for use in food and pharmaceuticals. Its biological effects are primarily attributed to its hydrolysis products, citrate and ethanol, which are readily metabolized in the body.

Metabolic Pathway of this compound

In vivo, this compound is rapidly hydrolyzed by esterases present in the blood serum and liver into one molecule of citric acid and three molecules of ethanol.

Metabolic_Pathway TEC This compound Esterases Esterases (in blood serum and liver) TEC->Esterases CitricAcid Citric Acid Esterases->CitricAcid Ethanol Ethanol Esterases->Ethanol TCA_Cycle TCA Cycle (Krebs Cycle) CitricAcid->TCA_Cycle Enters central metabolic pathway Metabolism Further Metabolism Ethanol->Metabolism

Metabolic hydrolysis of this compound.
Role of Citrate in Cellular Metabolism

The resulting citrate from the hydrolysis of this compound enters the central metabolic pathway known as the citric acid cycle (or Krebs cycle).[5] This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

While this compound itself is not known to have a direct signaling pathway, its metabolic product, citrate, can act as a signaling molecule. For instance, high concentrations of cytosolic citrate can allosterically inhibit phosphofructokinase, a key enzyme in glycolysis, thereby regulating the rate of glucose breakdown.[5]

Recent research has also explored the direct effects of citrate esters on cellular pathways. For example, studies on acetyl this compound (ATEC), a structurally similar compound, have shown that it can induce toxic effects in HepG2 cells by perturbing metabolic pathways, including the TCA cycle, and downregulating metabolites like L-glutamate and L-glutamine, leading to a collapse in energy production.[10] However, there is currently no evidence to suggest a specific signaling cascade initiated by the direct interaction of this compound with cellular receptors or signaling proteins before its hydrolysis.

Experimental Workflows and Logical Relationships

Manufacturing Process of this compound

The industrial production of this compound follows a well-defined workflow, from raw material input to the final purified product.

Manufacturing_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_final_product Final Product CitricAcid Citric Acid Anhydrous Esterification Esterification (Chemical Reaction) CitricAcid->Esterification Ethanol Ethanol Ethanol->Esterification Evaporation Evaporation (Removal of Ethanol/Water) Esterification->Evaporation Rectification Rectification of Ethanol Evaporation->Rectification Purification1 Purification (Neutralization) Evaporation->Purification1 Rectification->Ethanol Recycled IntermediateStorage Intermediate (Storage Tank) Purification1->IntermediateStorage Purification2 Purification (Distillation) IntermediateStorage->Purification2 Storage Storage Tank (this compound) Purification2->Storage Filtration Filtration Storage->Filtration Packing Packing Filtration->Packing FinishedProduct Finished Product Packing->FinishedProduct

Industrial manufacturing workflow for this compound.

Conclusion

This compound stands as a significant compound at the intersection of historical organic chemistry and modern industrial applications. While the precise origins of its discovery are not definitively recorded, its synthesis is a classic example of esterification, a cornerstone of organic synthesis. Modern production methods have evolved to be highly efficient, yielding a product of high purity that is safe for use in a wide range of applications, from food and beverages to pharmaceuticals. Its biological significance is primarily understood through its metabolic conversion to citric acid, a key intermediate in cellular energy production. This technical guide has provided a comprehensive overview of the history, synthesis, and biological role of this compound, offering valuable insights for professionals in research and development. The continued use and investigation of this compound and its derivatives are poised to contribute to advancements in drug delivery, material science, and green chemistry.

References

Spectroscopic Profile of Triethyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for triethyl citrate, a widely used excipient in the pharmaceutical industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl and methylene protons.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~1.25Triplet-CH₃
~2.85Singlet-OH
~4.15Quartet-O-CH₂-
~2.70 & ~2.80AB quartet-CH₂- (diastereotopic)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound [1][2]

Chemical Shift (δ) ppmAssignment
~14.0-CH₃
~43.5-CH₂-
~61.5-O-CH₂-
~73.0Quaternary C-OH
~170.0C=O (central ester)
~172.5C=O (terminal esters)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and ester functional groups.

Table 3: Key IR Absorption Bands for this compound [3][4][5]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3500O-H stretchHydroxyl (-OH)
~2980C-H stretchAlkane (-CH₃, -CH₂)
~1735C=O stretchEster (-COO-)
~1200, ~1100C-O stretchEster (-COO-), Ether (-C-O-C-)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [6][7]

Mass-to-Charge Ratio (m/z)Proposed Fragment
276[M]⁺ (Molecular Ion)
231[M - OCH₂CH₃]⁺
203[M - COOCH₂CH₃]⁺
185[M - OCH₂CH₃ - H₂O]⁺
159[C₆H₇O₄]⁺
145[C₅H₅O₄]⁺
129[C₅H₅O₃]⁺
113[C₅H₅O₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry vial.[8][9]

  • Transfer the solution to a 5 mm NMR tube.[10]

  • Cap the NMR tube and carefully wipe the outside.

Instrument Parameters (General):

  • Spectrometer: 300-700 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

Sample Application:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (General): [11]

  • Spectrometer: FTIR Spectrometer with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹[11]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

  • For pure liquid samples, a direct insertion probe or a gas chromatography (GC) inlet can be used.[12]

  • If using a GC inlet, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC-MS system.

Instrument Parameters (General): [13][14][15]

  • Ionization Mode: Electron Ionization (EI)[13]

  • Electron Energy: 70 eV[13][14]

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40 - 400

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (Liquid) Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat Use Neat (for IR & MS) Sample->Neat NMR NMR Spectrometer Dissolution->NMR NMR Tube IR FTIR Spectrometer (with ATR) Neat->IR ATR Crystal MS Mass Spectrometer (EI Source) Neat->MS Direct Inlet/GC NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of triethyl citrate. The information is curated for professionals in research, science, and drug development who utilize this compound in their applications, such as a plasticizer, solvent, or food additive. This document summarizes key quantitative data, outlines detailed experimental methodologies for thermodynamic property determination, and presents visual workflows to illustrate the logical relationships in these experimental processes.

Core Thermodynamic and Physical Properties

This compound (CAS No. 77-93-0, Formula: C₁₂H₂₀O₇) is an ester of citric acid and ethanol. Understanding its thermodynamic and physical properties is crucial for its application in various fields, including pharmaceuticals and polymer science.

Summary of Quantitative Data

The following tables summarize the key thermodynamic and physical properties of this compound based on available experimental data.

Table 1: Fundamental Thermodynamic and Physical Properties of this compound

PropertyValueUnitsConditionsSource(s)
Molar Mass276.28 g/mol -[1]
Melting Point-55°C760 mmHg[1][2]
Boiling Point294°C760 mmHg[1][2]
235°C150 mmHg[1][3]
286.8°C-[4]
Density1.1369g/cm³20 °C[1][2]
1.14g/mL25 °C[3]
Flash Point151 - 155°CClosed Cup[1][5]
Standard Enthalpy of Formation (Solid) (ΔfH°solid)-1492kJ/molStandard Conditions[6]
Enthalpy of Vaporization (ΔvapH)68.2kJ/mol395 K[7]

Table 2: Vapor Pressure of this compound

Temperature (°C)Pressure (mmHg)Source(s)
250.000687 (extrapolated)[2]
107.01[2]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source(s)
567.15620.61[8]
582.15631.95[8]
597.15642.51[8]

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties requires precise experimental methodologies. Below are detailed protocols for key experimental techniques used to characterize this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions, such as melting and boiling.

Objective: To determine the melting point, boiling point, and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Analytical balance (microgram sensitivity)

  • High-purity nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a hermetic aluminum DSC pan using an analytical balance.

  • Encapsulation: Seal the pan hermetically using a crimper to prevent volatilization during the experiment. Prepare an empty, sealed hermetic pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -80°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the boiling point (e.g., 320°C).

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and boiling.

    • The onset temperature of the first major endothermic peak is taken as the melting point .

    • The onset temperature of the second major endothermic peak is taken as the boiling point .

    • The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus) .

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg This compound seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference Pans seal->load purge Purge with N2 load->purge ramp Temperature Ramp (-80°C to 320°C) purge->ramp thermogram Generate Thermogram ramp->thermogram analyze Analyze Peaks: - Onset Temp (Tm, Tb) - Peak Area (ΔHfus) thermogram->analyze

DSC Experimental Workflow for this compound
Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-resolution analytical balance

  • Sample pans (e.g., platinum or ceramic)

  • High-purity nitrogen or air gas supply

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. The onset temperature of significant mass loss indicates the beginning of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg This compound place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Set Atmosphere (N2 or Air) load->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat curve Generate TGA/DTG Curves heat->curve analyze Determine Onset of Decomposition curve->analyze

TGA Experimental Workflow for this compound
Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be calculated.

Objective: To determine the enthalpy of combustion of this compound.

Apparatus:

  • Bomb calorimeter (constant volume)

  • Steel bomb

  • Oxygen cylinder with pressure regulator

  • Sample cup

  • Fuse wire

  • High-precision thermometer

  • Stirrer

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 1-1.5 g) is placed in the sample cup inside the steel bomb. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (e.g., 30 atm).

  • Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculations: The heat released by the combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The enthalpy of combustion is then calculated per mole of the substance.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation weigh_sample Weigh Sample & Place in Bomb attach_fuse Attach Fuse Wire weigh_sample->attach_fuse pressurize Pressurize with O2 attach_fuse->pressurize place_in_water Place Bomb in Water Bath pressurize->place_in_water record_initial_T Record Initial Temp. place_in_water->record_initial_T ignite Ignite Sample record_initial_T->ignite record_final_T Record Final Temp. ignite->record_final_T calc_q Calculate Heat Released (q) record_final_T->calc_q calc_delta_H Calculate Enthalpy of Combustion (ΔHc) calc_q->calc_delta_H

Bomb Calorimetry Experimental Workflow

Applications in Drug Development

The thermodynamic properties of this compound are of significant importance in pharmaceutical formulations.

  • Plasticizer for Film Coatings: As a plasticizer, its boiling point and vapor pressure are critical for the coating process, ensuring the formation of a flexible and uniform film on tablets and capsules. Its thermal stability, as determined by TGA, is crucial to prevent degradation during heat-intensive coating processes.

  • Solvent in Formulations: The solubility and miscibility of this compound with active pharmaceutical ingredients (APIs) and other excipients are governed by its thermodynamic properties.

  • Stability of Amorphous Solid Dispersions: The glass transition temperature (Tg) of a polymer-drug mixture, which is influenced by the addition of a plasticizer like this compound, is a key indicator of the physical stability of amorphous solid dispersions. DSC is a primary tool for measuring Tg.[9]

Conclusion

This technical guide has provided a summary of the key thermodynamic properties of this compound, along with detailed experimental protocols for their determination. The data and methodologies presented are essential for researchers, scientists, and drug development professionals working with this versatile excipient. A thorough understanding of these properties is fundamental for process optimization, formulation development, and ensuring the quality and stability of the final product.

References

Analysis of Triethyl Citrate Crystal Structure: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl citrate is a versatile excipient widely used in the pharmaceutical, food, and cosmetics industries. It functions as a plasticizer, solvent, and flavoring agent.[1][2][3] Despite its widespread use, a detailed analysis of its single-crystal X-ray structure is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). This compound exists as a colorless, odorless liquid at room temperature, with a melting point of approximately -55°C, which necessitates specialized cryogenic techniques for crystallization and crystal structure determination.[1]

This technical guide provides a comprehensive overview of the experimental protocols and data analysis workflows that would be employed for the crystal structure analysis of this compound, should a suitable single crystal be obtained. While specific quantitative data for this compound is unavailable, this document serves as a valuable resource for researchers interested in the crystallographic analysis of similar low-melting-point organic molecules.

Hypothetical Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a low-melting-point compound like this compound would involve in-situ crystallization followed by single-crystal X-ray diffraction.

1. Crystallization

Given its low melting point, obtaining a single crystal of this compound would likely be achieved through controlled cooling of the liquid sample directly on the X-ray diffractometer.

  • Sample Preparation: A small amount of high-purity liquid this compound would be loaded into a cryo-loop or a fine capillary.

  • In-situ Crystallization: The sample would be rapidly cooled using a cryostream (e.g., liquid nitrogen) to a temperature below its melting point. A controlled warming and cooling cycle, often referred to as annealing, would then be employed to encourage the growth of a single, well-ordered crystal from the polycrystalline or amorphous solid. This process is often monitored using the diffractometer's microscope.

2. Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is formed, X-ray diffraction data would be collected.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a low-temperature device would be essential.

  • Data Collection Strategy: A series of diffraction images would be collected by rotating the crystal in the X-ray beam. The collection strategy would be optimized to ensure complete data coverage and a high signal-to-noise ratio.

  • Data Processing: The collected images would be processed to integrate the diffraction spot intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This would result in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

3. Structure Solution and Refinement

The processed diffraction data would be used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or dual-space recycling methods would be employed to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and their displacement parameters would be refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions.

Data Presentation: Expected Crystallographic Parameters

Should the crystal structure of this compound be determined, the following quantitative data would be presented in a structured table. The values provided below are for illustrative purposes and are not experimental data.

Crystallographic ParameterHypothetical Value
Chemical FormulaC12H20O7
Formula Weight276.28 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
α (°)90
β (°)Hypothetical value
γ (°)90
Volume (ų)Hypothetical value
Z4
Calculated Density (g/cm³)Hypothetical value
Absorption Coefficient (mm⁻¹)Hypothetical value
F(000)Hypothetical value
Crystal Size (mm³)Hypothetical value
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
θ range for data collection (°)Hypothetical value
Index rangesHypothetical value
Reflections collectedHypothetical value
Independent reflectionsHypothetical value [R(int) = value]
Completeness to θ = 25.242°Hypothetical value %
Data / restraints / parametersHypothetical value / 0 / Hypothetical value
Goodness-of-fit on F²Hypothetical value
Final R indices [I>2sigma(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Largest diff. peak and hole (e.Å⁻³)Hypothetical value and Hypothetical value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a low-melting-point compound like this compound.

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output sample Liquid this compound load Load into Cryo-loop/Capillary sample->load cool Rapid Cooling (Cryostream) load->cool anneal Annealing (Controlled Warming/Cooling) cool->anneal crystal Single Crystal Formation anneal->crystal diffractometer Mount on Diffractometer crystal->diffractometer collect X-ray Diffraction Data Collection diffractometer->collect process Data Processing & Integration collect->process hkl Generate hkl File process->hkl solve Structure Solution (Direct Methods) hkl->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF Generation refine->validate cif Crystallographic Information File (CIF) validate->cif tables Tables of Crystallographic Data validate->tables

Experimental workflow for single-crystal X-ray diffraction.

While the definitive crystal structure of this compound remains to be determined and published, the methodologies for such an analysis are well-established. The primary challenge lies in the in-situ crystallization of this low-melting-point compound. A successful crystal structure determination would provide valuable insights into the intermolecular interactions and packing motifs of this compound, which could further inform its application in pharmaceutical formulations and other material science domains. This guide provides a robust framework for researchers and professionals undertaking similar crystallographic challenges.

References

Methodological & Application

Application Notes & Protocols: Triethyl Citrate as a Plasticizer for Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polylactic acid (PLA) is a biodegradable thermoplastic derived from renewable resources, making it a sustainable alternative to petroleum-based plastics.[1] However, its inherent brittleness limits its use in applications requiring flexibility, such as in drug delivery matrices, flexible packaging, and medical devices.[1][2][3] Plasticizers are added to PLA to increase its ductility and processability.[4] Triethyl citrate (TEC), an ester of citric acid, is a non-toxic, bio-based, and biodegradable plasticizer that has proven to be highly effective for PLA.[1][2][4] It enhances the flexibility of PLA by reducing its glass transition temperature (Tg).[4][5] This document provides detailed protocols for the preparation and characterization of PLA/TEC blends and summarizes the expected effects of TEC on PLA properties.

Mechanism of Plasticization

This compound plasticizes PLA by inserting its small molecules between the long polymer chains of PLA. This process increases the intermolecular space, or free volume, which reduces the secondary forces (like van der Waals forces and hydrogen bonds) between the PLA chains. The increased mobility of the polymer chains results in a less rigid material with a lower glass transition temperature (Tg), increased ductility, and reduced tensile strength.[6]

PlasticizationMechanism cluster_0 Neat PLA cluster_1 PLA + TEC pla1 PLA Chain pla2 PLA Chain pla3 PLA Chain pla2->invisible_node  Addition of TEC   label_neat Tightly Packed Chains High Tg Brittle Nature tec1 TEC pla5 PLA Chain tec2 TEC pla6 PLA Chain pla4 PLA Chain label_plasticized Increased Inter-chain Distance Lower Tg Increased Flexibility

Mechanism of PLA plasticization by this compound (TEC).

Data Presentation: Effects of TEC on PLA Properties

The incorporation of TEC significantly alters the thermal and mechanical properties of PLA. The extent of these changes is dependent on the concentration of TEC used.

Table 1: Thermal Properties of PLA Plasticized with this compound
Plasticizer Content (wt% TEC)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)
0 (Neat PLA)~60-62~180~131
5
10↓↓↓↓↓↓
15↓↓↓↓↓↓↓↓↓
20~30↓↓↓↓↓↓↓↓
30~17.5↓↓↓↓↓~72

Note: The arrows (↓) indicate a decrease relative to neat PLA. Absolute values can vary based on the specific grade of PLA and processing conditions. Data compiled from multiple sources.[4][5]

The addition of TEC effectively lowers the glass transition temperature (Tg) of PLA.[4][5][7] For instance, with 30% TEC content, the Tg of PLA can decrease from approximately 62°C to as low as 17.5°C.[4] This reduction in Tg enhances the mobility of PLA chains, leading to a decrease in the cold crystallization temperature (Tcc) and the melting temperature (Tm).[4][5][7]

Table 2: Mechanical Properties of PLA Plasticized with this compound
Plasticizer Content (wt% TEC)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
0 (Neat PLA)~50-60~2-5~3.5
5
10↓↓↑↑↓↓
15↓↓↓↑↑↑↓↓↓
20↓↓↓↓ (~25-30)↑↑↑↑ (~170-180)↓↓↓↓
30↓↓↓↓↓↑↑↑↑↑↓↓↓↓↓

Note: Arrows indicate a decrease (↓) or increase (↑) relative to neat PLA. Absolute values can vary. Data compiled from multiple sources.[6][8]

The primary goal of plasticization is to improve the ductility of PLA. As shown, increasing TEC content leads to a significant increase in the elongation at break, transforming the material from brittle to ductile.[6] An addition of 20 wt% TEC can increase the elongation at break to over 170%.[6] This improvement in flexibility is accompanied by a decrease in tensile strength and tensile modulus, as the plasticizer weakens the intermolecular forces between PLA chains.[6][8]

Experimental Protocols & Workflow

The following protocols provide standardized methods for preparing and characterizing PLA/TEC blends.

Workflow cluster_prep Preparation of PLA/TEC Blends cluster_methods Blending Methods cluster_char Characterization start Start: PLA Pellets & TEC Liquid drying 1. Dry PLA Pellets (60-80°C, >4h) start->drying melt 2a. Melt Blending (e.g., Twin-Screw Extruder) drying->melt Industrial Scale solvent 2b. Solvent Casting (e.g., Chloroform, Dichloromethane) drying->solvent Lab Scale processing 3. Sample Processing (Injection Molding / Film Casting) melt->processing solvent->processing thermal 4a. Thermal Analysis (DSC, TGA) processing->thermal mech 4b. Mechanical Testing (Tensile Test) processing->mech morph 4c. Morphological Analysis (SEM) processing->morph end End: Data Analysis thermal->end mech->end morph->end

General experimental workflow for PLA/TEC blend preparation and characterization.
Protocol 1: Preparation of PLA/TEC Blends via Solvent Casting

This method is suitable for preparing small-scale, thin films for initial screening and characterization.

Materials:

  • Polylactic acid (PLA) pellets or powder

  • This compound (TEC)

  • Volatile solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Glass Petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.[1][4]

  • Dissolution: Prepare a 5-10% (w/v) solution of PLA in the chosen solvent by stirring with a magnetic stirrer until the PLA is fully dissolved.[1]

  • Plasticizer Addition: Calculate the required amount of TEC based on the desired weight percentage relative to the PLA. Add the TEC to the PLA solution and stir for a minimum of 2 hours to ensure a homogenous mixture.[1]

  • Casting: Pour the solution into a glass Petri dish, ensuring an even spread.

  • Evaporation: Cover the Petri dish lightly (e.g., with perforated aluminum foil) to allow for slow solvent evaporation in a fume hood at room temperature for 24 hours.

  • Final Drying: Place the cast films in a vacuum oven at 60°C for another 24 hours to remove any residual solvent.[9]

  • Sample Removal: Carefully peel the dried film from the glass substrate.

Protocol 2: Preparation of PLA/TEC Blends via Melt Blending

This method is scalable and mimics industrial processing techniques like extrusion and injection molding.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound (TEC)

  • Twin-screw extruder or an internal mixer (e.g., Brabender plastograph)

  • Injection molder or compression molder (for sample preparation)

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 60-80°C for at least 4 hours.[1][4]

  • Extruder Setup: Set the temperature profile for the extruder zones, typically ranging from 160°C (feed zone) to 190°C (die zone).[1][4] Set the screw speed (e.g., 30 rpm).[4]

  • Blending:

    • Feed the pre-dried PLA pellets into the main hopper of the extruder.

    • Inject the liquid TEC into a downstream barrel of the extruder using a precision liquid dosing pump at the desired weight percentage.[1]

  • Extrusion: The molten blend is extruded through a die to form a filament.

  • Pelletizing: Cool the extruded filament in a water bath and cut it into pellets.

  • Sample Preparation: Dry the blended pellets and use an injection molder or compression molder to create standardized test specimens (e.g., dumbbell shapes for tensile testing).

Protocol 3: Thermal Characterization by DSC

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PLA/TEC blend into an aluminum DSC pan and seal it.

  • Heating/Cooling Cycle:

    • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample from 200°C to 0°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from 0°C to 200°C at a rate of 10°C/min.

  • Data Analysis: Analyze the second heating scan to determine Tg (midpoint of the step change in heat flow), Tcc (exothermic peak), and Tm (endothermic peak).[4][7]

Protocol 4: Mechanical Characterization by Tensile Testing

This protocol determines the tensile strength, elongation at break, and Young's modulus of the PLA/TEC blends.

Procedure:

  • Specimen Preparation: Use standardized dumbbell-shaped specimens (e.g., ASTM D638 Type V). Condition the specimens at standard temperature and humidity for at least 24 hours before testing.[10]

  • Test Setup: Mount the specimen in the grips of a universal testing machine.

  • Testing: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[10]

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Data Analysis: Calculate the tensile strength, elongation at break, and tensile modulus from the resulting stress-strain curve.[11]

Concluding Remarks

This compound is an effective, non-toxic, and bio-based plasticizer for polylactic acid. Its addition systematically reduces the glass transition temperature and stiffness of PLA, resulting in a more flexible and ductile material.[4][5][8] However, this is often accompanied by a decrease in thermal stability and tensile strength.[4][5] The protocols and data provided herein serve as a comprehensive guide for researchers and professionals aiming to formulate and characterize PLA/TEC blends for various applications, including those in the biomedical and pharmaceutical fields where biocompatibility and biodegradability are paramount.

References

Application Notes and Protocols for Triethyl Citrate in Pharmaceutical Tablet Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of triethyl citrate (TEC) as a plasticizer in pharmaceutical tablet coating. This document outlines the function of this compound, its impact on film properties, and detailed protocols for formulation, coating, and evaluation.

Introduction to this compound in Tablet Coating

This compound is a widely used, water-soluble plasticizer in the pharmaceutical industry for film-coating of solid dosage forms.[1] As an ester of citric acid, it is considered safe and is approved by major regulatory bodies for pharmaceutical use.[2] Its primary function is to improve the flexibility and adhesion of the polymer film to the tablet core, preventing cracking and peeling of the coating.[2] this compound achieves this by reducing the glass transition temperature (Tg) of the polymer, allowing for a smoother and more elastic film formation.[3]

The concentration of this compound in a coating formulation is a critical parameter that can significantly influence the mechanical properties of the film and the release profile of the active pharmaceutical ingredient (API).[1][4][5][6]

Mechanism of Action of this compound as a Plasticizer

This compound functions by inserting itself between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This disruption of the rigid polymer structure enhances chain mobility, leading to a more flexible and less brittle film. The hydrophilic nature of this compound can also influence the permeability of the coating, which in turn affects the drug release rate.[2] Due to its water solubility, this compound can leach out from the coating upon exposure to aqueous media, creating pores and channels that can facilitate drug dissolution.[4][5][7]

Mechanism of polymer plasticization by this compound.

Quantitative Data Summary

The following tables summarize the impact of this compound concentration on the mechanical properties of different polymer films and on drug release from coated tablets.

Table 1: Effect of this compound (TEC) on Mechanical Properties of Polymer Films

PolymerTEC Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Reference
Cellulose Acetate Phthalate0--[7]
10DecreasedIncreased[7]
20Further DecreasedFurther Increased[7]
Ethylcellulose5-12.9
15-8.2
Cellulose Acetate20DecreasedIncreased[8]
30Further DecreasedFurther Increased[8]
40Further DecreasedFurther Increased[8]

Note: Specific values for tensile strength were not consistently provided across all studies, hence the qualitative description.

Table 2: Effect of this compound (TEC) on Drug Release from Eudragit® Coated Formulations

Eudragit® PolymerDrugTEC Concentration (% w/w of polymer)Key Observation on Drug ReleaseReference
RL 30 D / RS 30 DTheophylline15Release rate is a function of TEC level, curing time & temperature.[4][5]
20Increased TEC accelerates drug release due to leaching.[4][5]
25Higher TEC leads to faster initial release.[4][5]
L 100-55Chlorpheniramine Maleate20Drug release is dependent on TEC content and coating level.[1][6]
30Higher TEC content facilitates faster drug release.[1][6]
40-[1][6]
S 100 / L 100Theophylline50Complete drug release at pH 6.0 after 2 hours.[9]

Experimental Protocols

Protocol for Preparation of an Aqueous Enteric Coating Solution

This protocol is adapted from a formulation using Eudragit® polymers.

Materials:

  • Eudragit® L 100-55

  • Eudragit® L 100

  • This compound, NF

  • Ammonia Solution, NF (28-29%)

  • Purified Water, USP

Procedure:

  • Disperse Eudragit® L 100-55 and Eudragit® L 100 in purified water and stir for approximately 10 minutes.

  • Slowly add the strong ammonia solution to the dispersion while stirring and continue to stir for 30 minutes.

  • In a separate vessel, emulsify the this compound in purified water and stir the emulsion for 10 minutes.

  • Add the this compound emulsion to the Eudragit® dispersion and stir moderately for 20 minutes.

  • Pass the final dispersion through an 80-mesh screen.

Protocol for Tablet Coating using a Pan Coater

This protocol provides a general procedure for applying the prepared coating solution to tablet cores.

Equipment:

  • Perforated Pan Coater

  • Spray Gun System

  • Peristaltic Pump

  • Air Handling Unit

Procedure:

  • Preparation: Ensure the pan coater is clean and all necessary equipment is calibrated. Prepare the coating solution as per the protocol in section 4.1.

  • Tablet Loading: Load the tablet cores into the coating pan.

  • Pre-heating: Start the pan rotation and pre-heat the tablet bed to the target temperature (typically 40-60°C).

  • Coating:

    • Start the spray of the coating solution at a predetermined rate.

    • Maintain the tablet bed temperature, pan speed, and airflow rate within the specified ranges throughout the process.

    • Periodically check for tablet appearance and weight gain to ensure a uniform coating.

  • Drying: Once the entire coating solution has been applied, continue to rotate the tablets in the heated pan for a specified time to ensure complete drying of the film.

  • Cooling: Turn off the heat and allow the tablets to cool to room temperature while the pan is still rotating.

  • Unloading: Once cooled, unload the coated tablets into appropriate containers.

Tablet_Coating_Workflow start Start prep Prepare Coating Solution start->prep load Load Tablets into Pan Coater prep->load preheat Pre-heat Tablet Bed load->preheat coat Spray Coating Solution preheat->coat dry Dry Coated Tablets coat->dry cool Cool Tablets dry->cool unload Unload Coated Tablets cool->unload end End unload->end

General workflow for the tablet coating process.
Protocol for USP Two-Step Dissolution Test for Delayed-Release Tablets

This protocol is to evaluate the performance of enteric-coated tablets.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Media:

  • Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (HCl)

  • Buffer Stage: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. The final pH should be 6.8 ± 0.05.

Procedure:

  • Acid Stage:

    • Place one tablet in each of the six dissolution vessels containing 750 mL of 0.1 N HCl at 37 ± 0.5°C.

    • Operate the apparatus at the specified paddle speed (e.g., 50 rpm) for 2 hours.

    • After 2 hours, withdraw a sample from each vessel to analyze for drug release in the acidic medium.

  • Buffer Stage:

    • Add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to 37 ± 0.5°C) to each vessel.

    • Continue the test for the specified duration (e.g., 45 minutes).

    • Withdraw samples at predetermined time points to analyze for drug release in the buffer medium.

  • Analysis: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of drug dissolved at each stage.

Acceptance Criteria (General):

  • Acid Stage: Not more than 10% of the labeled amount of API is dissolved.

  • Buffer Stage: Not less than 80% (Q) of the labeled amount of API is dissolved.

Dissolution_Testing_Workflow start Start Dissolution Test acid_stage Acid Stage (0.1 N HCl, 2 hours) start->acid_stage sample_acid Sample and Analyze acid_stage->sample_acid buffer_stage Buffer Stage (pH 6.8) sample_acid->buffer_stage sample_buffer Sample and Analyze at Time Points buffer_stage->sample_buffer results Evaluate Results vs. Acceptance Criteria sample_buffer->results end End Test results->end

Workflow for the two-step dissolution testing of enteric-coated tablets.

References

Triethyl Citrate in Controlled-Release Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl citrate (TEC) is a widely utilized excipient in the pharmaceutical industry, primarily serving as a hydrophilic plasticizer in the formulation of controlled-release drug delivery systems.[1] An ester of citric acid, TEC is a colorless, odorless, oily liquid that enhances the flexibility and durability of polymeric film coatings applied to solid dosage forms such as tablets, pellets, and granules.[2] Its primary function is to reduce the brittleness of the polymer film, preventing cracking and ensuring the integrity of the coating, which is crucial for modulating drug release.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in controlled-release systems, intended to guide researchers and formulation scientists in the development of robust oral solid dosage forms.

This compound's compatibility with a range of common pharmaceutical polymers, including methacrylic acid copolymers (e.g., Eudragit® series) and cellulose derivatives (e.g., ethylcellulose), makes it a versatile choice for various controlled-release applications, such as sustained-release and enteric-coated formulations.[3] The concentration of TEC in a film coating is a critical parameter that can significantly influence the drug release profile. Its hydrophilic nature can lead to its leaching from the coating into the dissolution medium, creating pores and thereby increasing the drug diffusion rate.[4] Understanding and controlling this phenomenon is key to designing a formulation with the desired release kinetics.

Mechanism of Action

This compound functions as a plasticizer by inserting itself between polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This enhances the mobility of the polymer chains, transitioning the polymer from a rigid, glassy state to a more flexible, rubbery state at room temperature. This increased flexibility is vital for the film coating to withstand the mechanical stresses encountered during manufacturing, packaging, and handling, thus preventing coat damage that could lead to premature drug release.

In the context of controlled release, the concentration of TEC has a direct impact on the permeability of the film coating. As a water-soluble plasticizer, TEC can leach out of the polymer matrix when the dosage form comes into contact with aqueous media.[4] This leaching process creates micropores within the coating, which then act as channels for the drug to diffuse out. Consequently, a higher initial concentration of TEC generally leads to a faster drug release rate.[4] This relationship allows formulators to fine-tune the drug release profile by adjusting the TEC concentration in the coating formulation.

Data Presentation

The following tables summarize the quantitative effects of this compound concentration on drug release and the mechanical properties of polymeric films, based on data from various studies.

Table 1: Effect of this compound (TEC) Concentration on Theophylline Release from Eudragit® Coated Tablets

TEC Concentration (% w/w of polymer)Curing Temperature (°C)Curing Time (h)Apparent Release Rate Constant (Korsmeyer-Peppas)
1540240.15
2040240.22
2540240.28
1560240.12
2060240.18
2560240.24

Data synthesized from studies investigating the effects of TEC and curing conditions on drug release from theophylline tablets coated with a blend of Eudragit® RL30D and Eudragit® RS30D.[4]

Table 2: Influence of this compound (TEC) Concentration on Mechanical Properties of Cellulose Acetate Phthalate Films

TEC Concentration (% w/w)Tensile Strength (MPa)Elastic Modulus (MPa)% Elongation at Break
025.3 ± 1.51250 ± 1502.5 ± 0.5
1018.7 ± 1.2850 ± 10015.2 ± 2.1
2012.1 ± 1.0450 ± 8035.8 ± 3.5

Data represents the typical effects of increasing plasticizer concentration on the mechanical properties of polymeric films.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of controlled-release systems utilizing this compound.

Protocol 1: Preparation of a Controlled-Release Coating Dispersion (Eudragit® RS/RL with TEC)

Objective: To prepare an aqueous polymeric dispersion for coating tablets or pellets to achieve sustained drug release.

Materials:

  • Eudragit® RS 30 D

  • Eudragit® RL 30 D

  • This compound (TEC)

  • Talc (anti-tacking agent)

  • Purified Water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Sieve (e.g., 0.5 mm)

Procedure:

  • Weigh the required quantities of Eudragit® RS 30 D and Eudragit® RL 30 D dispersions and place them in a suitable container.

  • In a separate container, weigh the required amount of this compound.

  • While stirring the polymer dispersion, slowly add the this compound and continue to stir for at least 30 minutes to ensure uniform distribution of the plasticizer.

  • In another container, suspend the required amount of talc in a portion of the purified water and homogenize using a high-shear mixer.

  • Slowly add the talc suspension to the plasticized polymer dispersion while stirring continuously.

  • Continue stirring the final dispersion for at least 1 hour before use.

  • Pass the dispersion through a sieve to remove any agglomerates.

  • The coating dispersion is now ready for the coating process.

Protocol 2: Film Coating of Tablets in a Pan Coater

Objective: To apply the prepared controlled-release coating dispersion onto tablet cores.

Equipment:

  • Perforated pan coater

  • Spray gun system

  • Peristaltic pump

  • Inlet and exhaust air handling unit

Procedure:

  • Pre-heat the empty coating pan to the desired temperature (e.g., 40-45°C).

  • Load the tablet cores into the coating pan.

  • Start the pan rotation at a speed that allows for gentle tumbling of the tablets (e.g., 10-15 rpm).

  • Initiate the spraying of the coating dispersion onto the tablet bed using the spray gun system. The spray rate should be controlled by the peristaltic pump.

  • Monitor and control critical process parameters such as inlet air temperature, tablet bed temperature, spray rate, and atomizing air pressure throughout the coating process.

  • Continue the coating process until the desired weight gain (and thus, coating thickness) is achieved.

  • Once the desired weight gain is reached, stop spraying and allow the tablets to dry in the rotating pan for a specified period (e.g., 15-30 minutes).

  • After drying, the coated tablets are carefully discharged from the pan.

  • The coated tablets should then be cured in an oven at a specified temperature and duration (e.g., 60°C for 24 hours) to ensure complete coalescence of the polymer particles and stabilization of the film.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the drug release profile of the controlled-release coated tablets.

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[6]

  • Dissolution vessels (typically 900 mL)[7]

  • Water bath for temperature control

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of purified water or buffer solution) and place it in the dissolution vessels.[7]

  • Equilibrate the medium to 37 ± 0.5°C.[6]

  • Place one coated tablet in each vessel.

  • Start the apparatus and rotate the paddles at a specified speed (e.g., 50 rpm).[6]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.

  • Immediately filter the sample to prevent undissolved drug particles from affecting the analysis.

  • Analyze the samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate key aspects of the application of this compound in controlled-release drug delivery systems.

experimental_workflow prep_dispersion Preparation of Coating Dispersion tablet_coating Tablet Coating (Pan Coater) prep_dispersion->tablet_coating curing Curing tablet_coating->curing diss_testing Dissolution Testing (USP Apparatus 2) curing->diss_testing mech_testing Mechanical Testing of Film curing->mech_testing data_analysis Data Analysis (Drug Release Profile) diss_testing->data_analysis mech_analysis Data Analysis (Tensile Strength, Elongation) mech_testing->mech_analysis

Experimental Workflow for Coated Tablet Formulation and Evaluation.

drug_release_mechanism start Dosage Form in Aqueous Medium hydration Hydration of Coating start->hydration leaching Leaching of This compound hydration->leaching pore_formation Pore Formation in Coating leaching->pore_formation drug_diffusion Drug Diffusion Through Pores pore_formation->drug_diffusion release Controlled Drug Release drug_diffusion->release

Mechanism of Drug Release Influenced by this compound Leaching.

formulation_relationship tec_conc This compound Concentration film_flex Film Flexibility tec_conc->film_flex Increases film_perm Film Permeability tec_conc->film_perm Increases (via leaching) coating_integrity Coating Integrity film_flex->coating_integrity Improves drug_release Drug Release Rate film_perm->drug_release Increases

Logical Relationships in Formulation Development.

References

Application of Triethyl Citrate in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl citrate (TEC), an ester of citric acid, is a widely utilized non-toxic, biodegradable plasticizer in the formulation of biodegradable polymers.[1][2] Its biocompatibility and approval for use in food and pharmaceutical applications make it an ideal choice for modifying the physical properties of polymers such as polylactic acid (PLA), poly(ε-caprolactone) (PCL), and polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in biodegradable polymers to enhance their flexibility, processability, and degradation characteristics for a variety of applications, including drug delivery, medical devices, and sustainable packaging.

Mechanism of Action of this compound as a Plasticizer

This compound functions as a plasticizer by inserting its molecules between the polymer chains. This increases the intermolecular spacing, thereby reducing the secondary forces (van der Waals forces and hydrogen bonds) between the polymer chains. The increased free volume allows for greater mobility of the polymer chains, resulting in a decrease in the glass transition temperature (Tg), increased flexibility, and improved processability.

cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer cluster_2 Effects Rigid Polymer Chains Polymer Chain 1 Polymer Chain 2 Polymer Chain 3 Flexible Polymer Chains Polymer Chain 1 TEC Polymer Chain 2 TEC Polymer Chain 3 Rigid Polymer Chains->Flexible Polymer Chains Addition of TEC Reduced Intermolecular Forces Reduced Intermolecular Forces Flexible Polymer Chains->Reduced Intermolecular Forces This compound This compound This compound->Flexible Polymer Chains:tec1 Intercalates between chains This compound->Flexible Polymer Chains:tec2 Increased Chain Mobility Increased Chain Mobility Reduced Intermolecular Forces->Increased Chain Mobility Lower Tg Lower Tg Increased Chain Mobility->Lower Tg Increased Flexibility Increased Flexibility Increased Chain Mobility->Increased Flexibility Start Start Dry Polymer Dry Polymer Pellets/Powder Start->Dry Polymer Dissolve Polymer Dissolve Polymer in Solvent Dry Polymer->Dissolve Polymer Add TEC Add this compound Dissolve Polymer->Add TEC Stir Stir until Homogeneous Add TEC->Stir Cast Solution Cast Solution onto Level Surface Stir->Cast Solution Evaporate Solvent Slow Solvent Evaporation Cast Solution->Evaporate Solvent Vacuum Dry Vacuum Dry Film Evaporate Solvent->Vacuum Dry Peel and Store Peel and Store Film Vacuum Dry->Peel and Store End End Peel and Store->End Start Start Dry Polymer Pellets Dry Polymer Pellets Start->Dry Polymer Pellets Premix Premix Polymer and TEC Dry Polymer Pellets->Premix Feed into Extruder Feed into Twin-Screw Extruder Premix->Feed into Extruder Melt Blending Melt Blending Feed into Extruder->Melt Blending Extrude Strand Extrude Molten Strand Melt Blending->Extrude Strand Cool and Pelletize Cool and Pelletize Extrude Strand->Cool and Pelletize Prepare Specimens Prepare Test Specimens Cool and Pelletize->Prepare Specimens End End Prepare Specimens->End Start Start Formulation Prepare Drug-Polymer-TEC Formulation Start->Formulation Fabrication Fabricate Delivery System (e.g., Microspheres, Film) Formulation->Fabrication Dissolution Setup Set up Dissolution Apparatus Fabrication->Dissolution Setup Release Study Perform In Vitro Drug Release Study Dissolution Setup->Release Study Sample Collection Collect Samples at Time Intervals Release Study->Sample Collection Drug Quantification Quantify Drug Concentration (e.g., UV-Vis, HPLC) Sample Collection->Drug Quantification Data Analysis Analyze Release Data and Determine Kinetics Drug Quantification->Data Analysis End End Data Analysis->End

References

Application Note: Determination of Triethyl Citrate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Triethyl citrate is a widely used plasticizer in pharmaceutical formulations, particularly in coatings for tablets and capsules. It is also utilized in food and cosmetic products.[1] Accurate and reliable quantification of this compound is crucial for quality control and to ensure product performance and stability. This application note presents a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a methanol and water mixture. Detection is performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits absorbance.[2][3][4] Quantification is based on the peak area of this compound compared to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Waters Xterra RP18 column (4.6 mm x 100 mm, 3.5 µm) has also been found suitable.[5]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Methanol

  • HPLC grade Water

  • This compound Reference Standard

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Methanol: Water (70:30, v/v)[2][3][4]
Flow Rate 0.9 mL/min[2]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 220 nm[2][3][4]
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL). A concentration range of 0.5 - 5.0 mM/L has been shown to be linear.[2][3][4]

4. Sample Preparation

The sample preparation will depend on the matrix. For a solid dosage form, a typical procedure is as follows:

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the mid-concentration working standard solution at least five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

6. Analysis

Inject the standard solutions and the sample solutions into the HPLC system and record the chromatograms.

7. Calculation

The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Data Presentation

Table 1: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 0.5 - 5.0 mM/L[2][3][4]
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing A Mobile Phase Preparation (Methanol:Water 70:30) D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation (Extraction & Filtration) F Standard & Sample Injection C->F D->E E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of this compound H->I

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Sample Containing This compound separation Reversed-Phase HPLC Separation sample->separation standard This compound Reference Standard standard->separation detection UV Detection (220 nm) separation->detection peak_area Peak Area Response detection->peak_area concentration Concentration of This compound peak_area->concentration

Caption: Logical flow from sample to result.

References

Application Note: Quantitative Analysis of Triethyl Citrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of triethyl citrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used excipient in pharmaceutical formulations, a plasticizer in polymers, and a food additive. Accurate quantification is crucial for quality control, formulation development, and safety assessment. The protocol provided herein covers sample preparation, GC-MS instrumentation parameters, and data analysis, and is suitable for a range of sample matrices.

Introduction

This compound (TEC) is the triethyl ester of citric acid.[1] It is a colorless, odorless liquid commonly employed as a plasticizer for polymers in pharmaceutical coatings and medical devices. Additionally, it serves as a food additive (E1505) and a component in cosmetics and personal care products. The versatile applications of this compound necessitate a precise and accurate analytical method for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.[2][3]

a) Solid Samples (e.g., Polymer Films, Powdered Formulations):

  • Accurately weigh 100 mg of the homogenized solid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methanol, dichloromethane, or hexane).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean glass vial.

  • If necessary, filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL GC autosampler vial.

  • The sample is now ready for GC-MS analysis.

b) Liquid Samples (e.g., Pharmaceutical Syrups, Beverage Samples):

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) and transfer it to a clean glass vial.

  • If the this compound concentration is expected to be low, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the solvent.

  • Transfer the final extract to a 2 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column in use.

Parameter Value
Gas Chromatograph
ColumnElite-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4]
Carrier GasHelium[4][5]
Flow Rate1.0 mL/min (Constant Flow)
Inlet Temperature250 °C[4]
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C[4]
Transfer Line Temp.280 °C[4]
Electron Energy70 eV[4]
Mass Scan Range40-350 amu
Solvent Delay3 minutes

Data Presentation

The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound in the chosen solvent.

Table 1: Retention Time and Characteristic Mass Fragments of this compound

Compound CAS Number Molecular Formula Molecular Weight Retention Time (min) Characteristic m/z (relative abundance)
This compound77-93-0[6][7]C12H20O7[6][7]276.28 g/mol [4][6]~12.1[8]43 (100%), 99 (85%), 115 (80%), 129 (75%), 157 (60%), 201 (50%)

Note: Retention time may vary depending on the specific GC column and conditions.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (if needed) Centrifugation->Filtration Final_Extract Final Extract in Vial Filtration->Final_Extract Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Result_Confirmation Confirmation of this compound Library_Search->Result_Confirmation Final_Result Quantitative Result Quantification->Final_Result

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The detailed protocol for sample preparation and instrumental analysis, along with the characteristic data presented, will aid researchers and scientists in achieving accurate and reproducible results. This method is well-suited for quality control in the pharmaceutical, food, and chemical industries.

References

Application Notes and Protocols for the Quantification of Triethyl Citrate in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl citrate (TEC) is a widely used, non-toxic plasticizer in polymer films, particularly in pharmaceutical coatings and food contact materials.[1][2] Its function is to enhance the flexibility and durability of the film.[1] The concentration of TEC is a critical parameter that can influence the mechanical properties, drug release profiles of coated dosage forms, and the potential for migration into food products.[1][3][4] Therefore, accurate quantification of TEC in polymer films is essential for quality control, formulation development, and regulatory compliance.[1]

This document provides detailed application notes and protocols for the quantification of this compound in polymer films using various analytical techniques.

Analytical Techniques for TEC Quantification

Several analytical methods can be employed for the quantification of TEC in polymer films. The choice of technique depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like TEC.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds. It can be combined with pyrolysis for direct analysis of the polymer.[7][8][9]

  • Thermal Analysis (TGA and DSC): These techniques can provide quantitative information based on the thermal properties of the polymer film and the plasticizer.[10][11][12][13]

  • Spectroscopic Techniques (FTIR and Raman): While primarily used for qualitative identification, these methods can be adapted for quantitative analysis with proper calibration.[14][15][16]

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters for the different analytical techniques used for TEC quantification in polymer films.

Technique Principle Sample Preparation Linear Range Detection Limit Advantages Disadvantages
HPLC-UV Separation based on polarity, UV detection.[5][6]Solvent extraction of TEC from the polymer film.[5]0.5 - 5.0 mM/L for TEC.[5][6]Method dependent, typically in the low µg/mL range.Robust, widely available, good for routine analysis.[17]Requires extraction, potential for incomplete recovery.
GC-MS Separation based on volatility, mass spectrometric detection.[7][8]Solvent extraction or direct pyrolysis of the film.[9]Analyte dependent, can reach ng/g levels.[8]Very low, in the ng/g range.[8]High sensitivity and specificity, can identify unknown compounds.[7][8]Can be complex, requires volatile analytes or pyrolysis.[9]
TGA Measurement of mass loss as a function of temperature.[11][13]Direct analysis of the polymer film.Dependent on TEC concentration in the film.Higher than chromatographic methods.Fast, no solvent required, direct analysis of the solid sample.Less specific, overlapping degradation of other components can interfere.
DSC Measurement of heat flow as a function of temperature.[18][19]Direct analysis of the polymer film.Can be established by creating a calibration curve of Tg vs. TEC concentration.[18][19]Indirect, depends on the effect of TEC on Tg.Fast, provides information on the physical state of the polymer.Indirect quantification, less precise than chromatographic methods.
FTIR/Raman Measurement of vibrational modes of molecules.[14][15]Direct analysis or after extraction.Requires development of a calibration model.Method dependent.Non-destructive, fast, can provide spatial distribution information.[15][20]Can be less sensitive, requires chemometric analysis for quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of TEC in polymer films.

4.1.1. Materials and Reagents

  • This compound (TEC) reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Polymer film sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm)[17]

4.1.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 50 mg of TEC reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of TEC in the samples (e.g., 5, 10, 25, 50, 100 µg/mL).

4.1.4. Sample Preparation (Solvent Extraction)

  • Accurately weigh a portion of the polymer film (e.g., 100 mg).

  • Cut the film into small pieces to increase the surface area for extraction.

  • Place the film pieces in a volumetric flask (e.g., 10 mL).

  • Add a known volume of a suitable solvent (e.g., methanol or mobile phase) to completely immerse the film.

  • Sonicate the flask for a defined period (e.g., 30 minutes) to facilitate the extraction of TEC.

  • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

4.1.5. Chromatographic Conditions

  • Mobile Phase: Methanol:Water (e.g., 70:30 v/v)[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 214 nm or 220 nm[5][6][17]

  • Injection Volume: 10 µL

4.1.6. Quantification

Construct a calibration curve by plotting the peak area of the TEC standard solutions against their concentrations. Determine the concentration of TEC in the sample extract from the calibration curve and calculate the amount of TEC in the original polymer film.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for TEC quantification using GC-MS.

4.2.1. Materials and Reagents

  • This compound (TEC) reference standard

  • Dichloromethane (GC grade) or other suitable solvent

  • Polymer film sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., 5% phenyl methyl siloxane)[7]

4.2.3. Preparation of Standard and Sample Solutions

Follow a similar procedure as described for HPLC (Sections 4.1.3 and 4.1.4), using a volatile solvent suitable for GC analysis (e.g., dichloromethane).

4.2.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify TEC and its fragments, and Selected Ion Monitoring (SIM) for quantification of specific ions for higher sensitivity.

4.2.5. Quantification

Use the peak area of a characteristic ion of TEC from the SIM data for quantification. Construct a calibration curve and calculate the concentration as described for HPLC.

Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA for estimating the TEC content in a polymer film.

4.3.1. Instrumentation

  • Thermogravimetric analyzer

4.3.2. Experimental Procedure

  • Accurately weigh a small sample of the polymer film (5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

  • Record the weight loss of the sample as a function of temperature.

4.3.3. Quantification

The TGA thermogram will show distinct weight loss steps corresponding to the volatilization of different components. The weight loss associated with the volatilization of TEC can be used to estimate its concentration in the film.[11] This method assumes that the volatilization temperature of TEC is well-separated from the degradation temperatures of other components in the film.

Differential Scanning Calorimetry (DSC)

This protocol outlines an indirect method for quantifying TEC based on its effect on the glass transition temperature (Tg) of the polymer.

4.4.1. Instrumentation

  • Differential scanning calorimeter

4.4.2. Experimental Procedure

  • Calibration Curve: Prepare a series of polymer films with known concentrations of TEC (e.g., 0%, 5%, 10%, 15%, 20% w/w).

  • Accurately weigh a small sample (5-10 mg) of each film into a DSC pan and seal it.

  • Heat the samples in the DSC under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Determine the glass transition temperature (Tg) for each sample.

  • Plot the Tg as a function of the TEC concentration to create a calibration curve.[18][19]

  • Sample Analysis: Analyze the unknown polymer film sample under the same DSC conditions to determine its Tg.

4.4.3. Quantification

Use the measured Tg of the unknown sample and the calibration curve to determine the concentration of TEC in the film.[18][19]

Visualizations

Experimental Workflow for TEC Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Quantification Sample Polymer Film Sample Extraction Solvent Extraction Sample->Extraction TGA TGA Sample->TGA DSC DSC Sample->DSC Standard TEC Reference Standard Dilution Serial Dilution Standard->Dilution HPLC HPLC-UV Extraction->HPLC GCMS GC-MS Extraction->GCMS CalCurve Calibration Curve Generation Dilution->CalCurve HPLC->CalCurve GCMS->CalCurve Quant Quantification of TEC TGA->Quant DSC->Quant CalCurve->Quant

Caption: General workflow for quantifying this compound in polymer films.

Logic Diagram for Method Selection

method_selection node_A node_A Start Start: Need to Quantify TEC HighSensitivity High Sensitivity Required? Start->HighSensitivity RoutineAnalysis Routine QC Analysis? HighSensitivity->RoutineAnalysis No GCMS Use GC-MS HighSensitivity->GCMS Yes DirectSolid Direct Solid Analysis Preferred? RoutineAnalysis->DirectSolid No HPLC Use HPLC-UV RoutineAnalysis->HPLC Yes PhysicalProperties Correlate with Physical Properties? DirectSolid->PhysicalProperties No TGA Use TGA DirectSolid->TGA Yes DSC Use DSC PhysicalProperties->DSC Yes

Caption: Decision tree for selecting an analytical method for TEC quantification.

References

Triethyl Citrate: A Versatile and Eco-Friendly Solvent for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethyl citrate (TEC) is an ester of citric acid, recognized for its favorable safety profile and biodegradability, making it a prominent green solvent in various industrial applications.[1][2] Produced from the fermentation of natural resources, TEC is a colorless, odorless oily liquid with low toxicity.[1][3][4] Its utility spans across the pharmaceutical, food, cosmetic, and polymer industries, where it functions as a plasticizer, solvent, and flavoring agent.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a solvent in green chemistry, with a focus on its synthesis and potential applications in organic reactions and biocatalysis.

Physicochemical Properties and Solubility

This compound's properties make it an attractive alternative to traditional volatile organic solvents. It is miscible with alcohol and diethyl ether, and soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₀O₇[5]
Molecular Weight276.28 g/mol [5]
Boiling Point294 °C[5]
Melting Point-55 °C[5]
Density1.137 g/cm³[5]
Water Solubility6.5 g/100 mL (25 °C)[3]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
WaterSoluble (6.5 g/100 mL at 25°C)[3]
EthanolMiscible[1]
Diethyl EtherMiscible[1]
Most Organic SolventsSoluble[3]
OilsInsoluble[3]

Applications in Green Chemistry

This compound's primary application in green chemistry is as a non-toxic plasticizer for polymers such as polyvinyl chloride (PVC) and in pharmaceutical coatings.[1][2] It is also utilized as a solvent and fixative in cosmetics and personal care products.[1] While its potential as a green reaction medium in organic synthesis is recognized, detailed protocols for specific reactions are not widely available in peer-reviewed literature. The following sections detail its synthesis and explore its potential in other green chemistry applications.

Application Note 1: Synthesis of this compound

The industrial synthesis of this compound is a prime example of a green chemical process, utilizing renewable feedstocks—citric acid and ethanol.[3] The most common method is the esterification of citric acid with ethanol, often employing a solid acid catalyst to minimize waste and facilitate catalyst recovery.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reactive Distillation with an Ion-Exchange Resin Catalyst

This protocol is based on a continuous reactive distillation process, which enhances reaction conversion by continuously removing water, a byproduct of the esterification.[3]

Materials:

  • Citric Acid

  • Ethanol

  • Macroporous Amberlyst 15 ion-exchange resin catalyst

  • Reactive distillation column (e.g., 5-m glass column)[3]

  • Prereactor (optional)

  • Simple distillation column (for water removal, optional)[3]

Procedure:

  • Catalyst Loading: Pack the reactive section of the distillation column with the Amberlyst 15 ion-exchange resin.

  • Feed Preparation: Prepare a feed stream of citric acid and an excess of ethanol. The molar ratio of ethanol to citric acid can be varied to optimize conversion.[3]

  • Reaction Setup:

    • Scheme A (Reactive Distillation Only): Feed the citric acid and ethanol mixture directly into the reactive distillation column.[3]

    • Scheme B (Prereactor + Reactive Distillation): React the citric acid and ethanol in a prereactor before feeding the mixture to the reactive distillation column.[3]

    • Scheme C (Prereactor + Water Removal + Reactive Distillation): After the prereactor, remove water from the mixture using a simple distillation column before it enters the reactive distillation column.[3]

  • Reaction Conditions:

    • Temperature: Operate the column at a moderately elevated pressure (e.g., 2.5 bar) to increase the reaction temperature and enhance kinetic rates without causing product degradation.[3]

    • Reflux Ratio: Maintain a low reflux ratio (L/D < 0.1) to prevent the reintroduction of water into the reactive zone.[3]

  • Product Collection: Continuously withdraw the this compound product from the bottom of the column. The main byproduct is typically diethyl citrate.[3]

  • Purification: The product stream can be further purified by distillation to achieve a high purity of this compound (e.g., >98.5 wt%).[3]

Protocol 2: Synthesis of this compound using an Acidic Functional Ionic Liquid Catalyst

This protocol describes a batch process using a reusable acidic ionic liquid as a catalyst.

Materials:

  • Citric Acid (0.15 mol)

  • Ethanol

  • Acidic functionalized ionic liquid (e.g., [HSO₃-pmim]CH₃-ph-SO₃), 10.0% by weight of reactants

  • Toluene (75 mL)

  • Reaction vessel equipped with a stirrer and condenser

Procedure:

  • Reactant Charging: In the reaction vessel, combine citric acid, ethanol (at a molar ratio of 6.0:1 to citric acid), the ionic liquid catalyst, and toluene.

  • Reaction Conditions: Heat the mixture to a temperature range of 80-120°C with continuous stirring for 8 hours.

  • Product Isolation: After the reaction is complete, cool the mixture. The ionic liquid can be separated and reused. The this compound product can be isolated from the toluene solution by distillation.

  • Yield: This method can achieve a yield of up to 94.5%. The ionic catalyst can be reused multiple times without a significant loss in activity.

Quantitative Data

Table 3: Comparison of Catalytic Systems for this compound Synthesis

CatalystMolar Ratio (Ethanol:Citric Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Amberlyst 15 (Reactive Distillation)VariedElevated (under pressure)Continuous>98.5 (product purity)[3]
Phosphonated USY Zeolite (P2USY)5:1 to 20:190-130Not specified82
[HSO₃-pmim]CH₃-ph-SO₃6:180-120894.5

Experimental Workflow

G cluster_0 Raw Materials cluster_1 Esterification Process cluster_2 Final Product Citric Acid Citric Acid Mixing Mixing Citric Acid->Mixing Ethanol Ethanol Ethanol->Mixing Reaction Reaction Mixing->Reaction Catalyst Purification Purification Reaction->Purification Distillation Distillation Purification->Distillation This compound This compound Distillation->this compound

Caption: General workflow for the synthesis of this compound.

Application Note 2: this compound in Biocatalysis

This compound has potential applications in biocatalysis, particularly in reactions involving lipases. Lipases are enzymes that can catalyze esterification and transesterification reactions in non-aqueous media. The use of a green solvent like this compound can enhance the environmental friendliness of these processes. One area of interest is the enzymatic hydrolysis of triglycerides, where this compound has been investigated for its inhibitory effects on lipase activity, which can be relevant in designing controlled-release systems.[6]

Logical Relationship: Inhibition of Enzymatic Triglyceride Hydrolysis

G Triglycerides Triglycerides Hydrolysis Hydrolysis Triglycerides->Hydrolysis Lipase Lipase Lipase->Hydrolysis catalyzes Fatty Acids Fatty Acids Hydrolysis->Fatty Acids Glycerol Glycerol Hydrolysis->Glycerol This compound This compound This compound->Lipase inhibits

Caption: Inhibition of lipase-catalyzed triglyceride hydrolysis by this compound.

Application Note 3: Potential Use in Nanoparticle Synthesis

The synthesis of nanoparticles in green solvents is a rapidly developing area of research. While citrate ions (from salts like sodium citrate) are widely used as reducing and capping agents in the synthesis of metal nanoparticles, the use of this compound as the solvent medium is less explored.[7] Given its properties, this compound could potentially serve as a non-toxic and high-boiling solvent for the synthesis of various types of nanoparticles, offering better control over particle size and morphology due to its coordinating ability and high boiling point.

Experimental Workflow: General Approach for Nanoparticle Synthesis

G cluster_0 Reactants cluster_1 Reaction Medium cluster_2 Process cluster_3 Product Metal Precursor Metal Precursor Heating & Stirring Heating & Stirring Metal Precursor->Heating & Stirring Reducing Agent Reducing Agent Reducing Agent->Heating & Stirring This compound (Solvent) This compound (Solvent) This compound (Solvent)->Heating & Stirring Nanoparticle Formation Nanoparticle Formation Heating & Stirring->Nanoparticle Formation Purification Purification Nanoparticle Formation->Purification Nanoparticles Nanoparticles Purification->Nanoparticles

Caption: A conceptual workflow for nanoparticle synthesis using this compound as a solvent.

Researchers interested in this application would need to conduct exploratory studies to determine the optimal synthesis parameters, such as temperature, precursor concentration, and the choice of reducing and stabilizing agents in a this compound medium.

Conclusion

This compound stands out as a valuable green solvent with a well-established, sustainable production process. Its primary applications are in the polymer, pharmaceutical, and cosmetic industries. While its potential as a reaction medium in broader organic synthesis, catalysis, and nanotechnology is promising, there is a clear need for more research and publication of detailed experimental protocols to facilitate its wider adoption in these areas. The information provided in these application notes serves as a foundation for researchers and professionals to utilize and further explore the capabilities of this compound in advancing green chemistry.

References

Application Notes and Protocols: Formulation of Triethyl Citrate in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl citrate, a triester of citric acid and ethanol, is a multifunctional ingredient widely utilized in the cosmetic and personal care industry. It functions as a solvent, plasticizer, fragrance fixative, and an active ingredient in deodorant formulations. Its favorable safety profile, biodegradability, and natural origins make it a popular choice in "clean beauty" and eco-conscious products. This document provides detailed application notes and experimental protocols for the formulation of this compound in various cosmetic products, with a focus on deodorants, creams, and fragrances.

Physicochemical Properties and Functions

This compound is a colorless, odorless, oily liquid. It is miscible with ethanol and ether, and slightly soluble in water. Its primary functions in cosmetic formulations are summarized below.

FunctionDescriptionTypical Use Level (%)Product Applications
Deodorant Active Inhibits the enzymatic decomposition of sweat components, thereby preventing the formation of malodorous compounds.1.0 - 5.0Roll-on deodorants, deodorant sprays, deodorant sticks
Solvent Acts as a solvent for other ingredients, including poorly soluble organic UV filters and fragrance components.1.0 - 10.0Sunscreens, perfumes, various cosmetic formulations
Plasticizer Improves the flexibility and reduces the brittleness of film-forming polymers.1.0 - 7.0Nail polishes, hairsprays, film-forming cosmetics
Fragrance Fixative Reduces the volatility of fragrance compounds, thereby prolonging the scent.1.0 - 5.0Perfumes, scented creams and lotions
Emollient Provides a light, non-greasy feel on the skin.1.0 - 5.0Creams, lotions, and other skincare products

Applications and Formulation Guidelines

Deodorant Formulations

This compound is an effective active ingredient in deodorants due to its ability to inhibit the bacterial enzymes responsible for breaking down sweat and causing malodor. It is often used as an alternative to aluminum salts in antiperspirants.

Mechanism of Action:

The deodorant activity of this compound is based on a "deodorizing cycle". On the skin, it is hydrolyzed by bacterial esterases into citric acid and ethanol. The resulting citric acid lowers the skin's pH, creating an environment that inhibits the activity of the bacterial enzymes responsible for malodor formation. As the skin's natural buffering system gradually neutralizes the citric acid, the pH rises, and the cycle can be re-initiated by further hydrolysis of this compound.

Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation Oil_Phase_Ingredients Weigh Oil Phase Ingredients (Emollients, Waxes, Emulsifiers) Triethyl_Citrate_Addition Add this compound Oil_Phase_Ingredients->Triethyl_Citrate_Addition Heat_Oil_Phase Heat to 70-75°C Triethyl_Citrate_Addition->Heat_Oil_Phase Emulsification Emulsification Heat_Oil_Phase->Emulsification Water_Phase_Ingredients Weigh Water Phase Ingredients (Water, Humectants, Thickeners) Heat_Water_Phase Heat to 70-75°C Water_Phase_Ingredients->Heat_Water_Phase Heat_Water_Phase->Emulsification Cooling Cooling Emulsification->Cooling Additive_Addition Add Heat-Sensitive Ingredients (Preservatives, Fragrance, Actives) Cooling->Additive_Addition Final_Product Final_Product Additive_Addition->Final_Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethyl Citrate (TEC) for Film Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Triethyl Citrate (TEC) concentration to achieve desired film flexibility.

Troubleshooting Guide

This section addresses common issues encountered during film coating and formulation when using this compound (TEC) as a plasticizer.

Q1: My film is cracking or showing signs of brittleness. What is the likely cause and how can I fix it?

A: Film cracking is a classic sign of insufficient plasticization. The polymer chains are too rigid, and the internal stress exceeds the film's tensile strength.

  • Possible Cause: The concentration of TEC is too low. Without enough plasticizer, the glass transition temperature (Tg) of the polymer remains high, leading to a brittle film at ambient temperatures. For Eudragit® polymers, films can become brittle if the plasticizer concentration is below 10%.[1]

  • Recommended Remedy:

    • Increase TEC Concentration: Incrementally increase the TEC concentration. A common range for many pharmaceutical polymers like Eudragit is 15-25% (w/w based on polymer weight).[2][3][4]

    • Verify Polymer Compatibility: Ensure TEC is a suitable plasticizer for your specific polymer system. While TEC is versatile, its effectiveness can vary.[5][6]

    • Check for Leaching: TEC is hydrophilic and can leach out of the film, especially when exposed to aqueous media, which weakens the mechanical strength over time.[5][7][8] Consider the storage conditions and the intended environment of the film.

    • Optimize Drying/Curing Conditions: Over-drying or excessively high temperatures can drive off the plasticizer and induce stress in the film. Review and optimize your drying or curing process.

Q2: The film surface is tacky or sticky. What should I do?

A: Tackiness indicates an excess of plasticizer at the film's surface or a process issue leading to a "wet" coat.

  • Possible Cause: The concentration of TEC is too high. Excessive plasticizer can lead to a significant drop in the glass transition temperature, making the film soft and sticky at room temperature. It can also cause tablets to stick to each other during the coating process.[9]

  • Recommended Remedy:

    • Reduce TEC Concentration: Systematically decrease the amount of TEC in your formulation.

    • Optimize Process Parameters: Tackiness can also be caused by process conditions.[9][10]

      • Increase the drying air temperature or volume.

      • Reduce the spray rate to avoid over-wetting the surface.

      • Increase the distance between the spray nozzle and the tablet bed.

    • Consider a Co-Plasticizer: In some cases, combining TEC with a less hydrophilic plasticizer can help balance the properties and reduce surface tackiness.

Q3: The film's mechanical properties (e.g., tensile strength) are decreasing too much. How can I improve film strength while maintaining flexibility?

A: A fundamental trade-off exists when using plasticizers: increasing flexibility (elongation) often leads to a decrease in tensile strength and elastic modulus.[7]

  • Possible Cause: The TEC concentration is optimized for flexibility but has surpassed the threshold for acceptable mechanical strength.

  • Recommended Remedy:

    • Fine-Tune TEC Concentration: Find the optimal balance where elongation is sufficient to prevent cracking, but tensile strength remains within your required specifications. This often requires systematic testing at various concentrations (e.g., 10%, 15%, 20%, 25%).

    • Incorporate a Second Polymer: Blending your primary polymer with another that has inherently higher mechanical strength can improve the overall properties of the final film.

    • Evaluate Alternative Plasticizers: While TEC is effective, other plasticizers might offer a different balance of properties. For instance, studies have compared TEC with plasticizers like PEG 400, which may have a more pronounced effect on mechanical properties in certain polymers like Eudragit RL.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TEC) in a film?

A: this compound is a widely used, low-toxicity plasticizer.[5][12] Its primary function is to increase the flexibility and durability of a polymer film. It does this by embedding itself between polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer, which transitions the material from a rigid, glassy state to a more flexible, rubbery state.[13]

Q2: How does increasing TEC concentration generally affect a film's mechanical properties?

A: As the concentration of TEC increases, you can typically expect the following changes:

  • Increased Flexibility/Elongation: The film will be able to stretch more before breaking.[7]

  • Decreased Tensile Strength: The force required to break the film will be lower.[7]

  • Decreased Elastic Modulus (Young's Modulus): The film will be less stiff.[7]

Q3: What is a typical concentration range for TEC in pharmaceutical coatings?

A: The optimal concentration is highly dependent on the polymer being used and the desired film properties. However, a common starting range for polymers like Eudragit or cellulosic derivatives is 10% to 25% by weight of the dry polymer.[1][2][3][7] Concentrations below 10% may not provide sufficient plasticization, leading to brittle films.[1]

Q4: Can TEC leach out of the film? What are the consequences?

A: Yes. TEC is hydrophilic and can leach out of the polymer matrix, especially when the film is in contact with aqueous environments.[5][8] This leaching can lead to a gradual increase in film brittleness over time, potentially causing the film to crack and altering the drug release profile of the coated dosage form.[5][7]

Q5: Are there any compatibility issues I should be aware of with TEC?

A: While TEC is compatible with many common pharmaceutical polymers (e.g., Eudragits, cellulose derivatives), phase separation can occur in some systems, such as with polyvinyl alcohol (PVA), which can reduce its effectiveness.[6][14] It is always crucial to perform compatibility testing with your specific polymer system and formulation ingredients. Environmental factors like temperature and humidity can also impact TEC's distribution within the polymer matrix.[5]

Data Presentation

The following table summarizes the typical qualitative and quantitative effects of increasing TEC concentration on key film properties, based on common findings in the literature.

Table 1: Effect of Increasing this compound (TEC) Concentration on Film Properties

PropertyEffect of Increasing TECTypical Range of ChangeReference
Glass Transition Temp. (Tg) DecreasesCan be reduced from >60°C to <20°C[13]
Tensile Strength (MPa) DecreasesVaries greatly with polymer[7]
Percent Elongation (%) IncreasesCan increase from <5% to >50%[7][11]
Elastic Modulus (MPa) DecreasesVaries greatly with polymer[7]
Film Tackiness IncreasesBecomes significant at high concentrations[9]
Drug Permeability May IncreaseLeaching creates pores for drug diffusion

Experimental Protocols

Protocol 1: Preparation of Free Films for Mechanical Testing (Solvent Casting Method)

This protocol describes a general method for creating free-standing films to evaluate the effect of TEC concentration.

  • Solution Preparation: a. Prepare separate solutions of your polymer in a suitable solvent (e.g., Eudragit RL in an isopropyl alcohol/water mixture).[11] b. To each polymer solution, add a pre-determined amount of TEC (e.g., 5%, 10%, 15%, 20%, 25% w/w based on dry polymer weight). c. Stir each solution for a sufficient time (e.g., 2 hours) to ensure the TEC is completely dissolved and homogeneously distributed.[11]

  • Film Casting: a. Pour a specific volume of the polymer-TEC solution into a level, non-stick petri dish or onto a flat glass substrate. b. Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at ambient temperature) for 24-48 hours. Avoid rapid drying, which can introduce internal stresses.

  • Film Drying and Conditioning: a. Once the film is dry to the touch, carefully peel it from the substrate. b. Dry the free film further in an oven or desiccator at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent. c. Before testing, condition the film specimens according to standard practices (e.g., ASTM D618) to ensure consistent results.

Protocol 2: Measurement of Film Flexibility (Tensile Testing)

This protocol outlines the measurement of key mechanical properties using a texture analyzer or universal testing machine, following standards like ASTM D882.[15][16]

  • Specimen Preparation: a. Cut the conditioned free films into dumbbell or rectangular strips of standard dimensions (e.g., 12.7 mm wide by 76.2 mm long).[17] Ensure the edges are clean and free of nicks. b. Measure the thickness and width of each specimen at multiple points along its gauge length and calculate the average cross-sectional area.

  • Tensile Testing: a. Clamp the specimen into the grips of the tensile tester. b. Apply a tensile load at a constant rate of extension (e.g., 200 mm/min).[15] c. Record the force (stress) and the extension (strain) until the specimen breaks.

  • Data Analysis: a. From the resulting stress-strain curve, calculate the following key parameters:

    • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.[16]
    • Percent Elongation at Break (%): The maximum strain (as a percentage of the original length) at the point of rupture. This is a direct measure of flexibility.[17]
    • Young's Modulus (MPa): The slope of the initial, linear portion of the stress-strain curve, representing the film's stiffness.[15]

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing TEC concentration.

G cluster_0 Formulation Development cluster_1 Film Preparation & Testing cluster_2 Analysis & Optimization A Select Polymer & API B Define Target Film Properties (e.g., Flexibility, Strength) A->B C Select TEC Concentration Range (e.g., 10%, 15%, 20%) B->C D Prepare Polymer Solutions with Varying TEC C->D E Cast & Dry Free Films D->E F Perform Mechanical Testing (Tensile Strength, Elongation) E->F G Analyze Data: Compare Properties vs. TEC % F->G H Is Film Flexibility Optimal? G->H H->C No, Adjust Concentration I Final Formulation Selected H->I Yes G Start Film Defect Observed Cracking Problem: Film Cracking / Brittleness Start->Cracking Defect Type? Tackiness Problem: Film Tacky / Sticky Start->Tackiness Defect Type? Cause_Crack Potential Cause: Insufficient Plasticizer (Low TEC %) Cracking->Cause_Crack Likely Cause_Tacky Potential Cause: Excess Plasticizer (High TEC %) or Over-wetting Tackiness->Cause_Tacky Likely Remedy_Crack1 Remedy: Increase TEC Concentration Cause_Crack->Remedy_Crack1 Remedy_Crack2 Remedy: Check for Plasticizer Leaching Cause_Crack->Remedy_Crack2 Remedy_Tacky1 Remedy: Decrease TEC Concentration Cause_Tacky->Remedy_Tacky1 Remedy_Tacky2 Remedy: Optimize Process: - Decrease Spray Rate - Increase Drying Temp Cause_Tacky->Remedy_Tacky2

References

Technical Support Center: Preventing Triethyl Citrate Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with triethyl citrate (TEC) leaching from polymer matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound (TEC) leaching a concern in my experiments?

This compound is a widely used, water-soluble plasticizer added to polymer matrices to enhance flexibility and processability.[1] However, because it is not chemically bound to the polymer chains, it can migrate or "leach" out of the matrix over time.[2] This phenomenon is a significant concern for several reasons:

  • Altered Mechanical Properties: The loss of plasticizer can cause the polymer to become brittle, rigid, or cracked, compromising its structural integrity.[3][4]

  • Modified Release Profiles: In drug delivery systems, such as coated tablets or pellets, TEC leaching can create pores and channels in the polymer film.[5] This can alter the permeability of the coating and significantly impact the rate and extent of drug release, potentially leading to dose dumping or incomplete release.[6][7]

  • Contamination: The leached TEC can migrate into the surrounding environment, which is a critical issue in applications like pharmaceutical packaging, medical devices, and food contact materials.[2][6]

Q2: What are the primary factors that influence TEC leaching?

The migration of TEC is a complex process governed by several interrelated factors. Understanding these can help in diagnosing and mitigating leaching issues.

  • TEC Concentration: Higher initial concentrations of TEC in the polymer matrix generally lead to a greater extent and rate of leaching.[8][9]

  • Polymer Properties: The type of polymer, its hydrophilicity, and its molecular structure influence its interaction with the plasticizer.

  • Environmental Conditions: Increased humidity and temperature can accelerate TEC migration.[6][10]

  • Contact Medium/Solvent: The nature of the fluid in contact with the polymer is critical. Leaching is more pronounced in aqueous or solvent media where TEC has higher solubility.[11] The pH of the medium can also play a role, especially for pH-sensitive polymers.[7]

  • Curing/Storage Time: The duration of storage and the curing process can affect the final film structure and, consequently, the leaching profile.[5][7]

Leaching Factors Influencing TEC Leaching Concentration TEC Concentration Leaching->Concentration Polymer Polymer Properties (e.g., Hydrophilicity) Leaching->Polymer Environment Environmental Conditions (Temperature, Humidity) Leaching->Environment Medium Contact Medium (Solvent, pH) Leaching->Medium Time Curing & Storage Time Leaching->Time

Caption: Key factors that control the rate and extent of TEC leaching from a polymer matrix.

Q3: My polymer film has become brittle and its performance has changed. How do I troubleshoot this?

Changes in the mechanical properties or performance (e.g., unexpected drug release) are often linked to plasticizer loss. The following workflow can help you diagnose and address the issue.

Start Issue Observed: Film is brittle / Performance changed Confirm 1. Confirm TEC Leaching (Use HPLC or DSC method) Start->Confirm LeachingConfirmed Leaching Confirmed? Confirm->LeachingConfirmed NoLeaching Issue likely unrelated to TEC. Investigate polymer degradation or other formulation components. LeachingConfirmed->NoLeaching No Reduce 2. Implement Strategy to Reduce Leaching LeachingConfirmed->Reduce Yes Options Select an Approach: - Optimize Formulation - Surface Modification - Use Alternative Plasticizer Reduce->Options Validate 3. Validate New Formulation Re-test for leaching and performance Options->Validate

Caption: A troubleshooting workflow for diagnosing and resolving issues related to TEC leaching.

Q4: How can I effectively reduce or prevent TEC leaching?

Several strategies can be employed, ranging from simple formulation adjustments to more advanced polymer modifications.

  • Optimize TEC Concentration: Use the minimum amount of TEC required to achieve the desired plasticization effect. Higher concentrations are more prone to leaching.[8]

  • Polymer Selection & Formulation:

    • Polymer Blends: Blending with a more hydrophobic polymer can reduce water uptake and subsequent TEC leaching.

    • Casting Solvent: Using organic solvents for film casting instead of aqueous dispersions can result in films with significantly lower TEC leaching.[11]

  • Surface Modification:

    • Surface Crosslinking: Techniques like UV irradiation or plasma treatment can create a crosslinked network on the polymer surface, which acts as a barrier to trap plasticizer molecules.[12]

    • Surface Coating: Applying a thin, impermeable coating layer can effectively prevent the plasticizer from migrating to the surface.[8][13]

  • Internal Plasticization: This advanced approach involves chemically bonding the plasticizing agent directly to the polymer backbone, offering a permanent solution with virtually no risk of migration.[14][15]

Q5: What are some alternative plasticizers to TEC with lower leaching potential?

If TEC leaching remains a persistent issue, consider using an alternative plasticizer. The choice depends on the polymer and application requirements.

  • High Molecular Weight (HMW) Plasticizers: Larger molecules, such as polymeric plasticizers (e.g., polyester adipates), are physically entangled within the polymer matrix and migrate much more slowly.[14][16]

  • Bio-Based Plasticizers: Certain bio-based plasticizers like Epoxidized Soybean Oil (ESBO) have unique chemical structures that can form stronger interactions with the polymer, reducing migration.[14]

  • Acetylated Citrates: Derivatives like Acetyl this compound (ATEC) or Acetyl Tributyl Citrate (ATBC) can exhibit better compatibility and dispersion within some polymer matrices, which may lead to reduced leaching compared to TEC.[17]

Q6: How does the polymer casting solvent (aqueous vs. organic) affect TEC leaching?

The choice of solvent is critical. Films cast from aqueous dispersions often require higher levels of water-soluble plasticizers like TEC for proper film formation. This can lead to a film structure where the TEC is more readily available to leach out. Studies have shown that TEC can diffuse out of aqueous-cast films within an hour in certain media.[11] In contrast, films cast from organic solvents may form a more integrated matrix, showing minimal TEC diffusion.[11]

Data Summary Tables

Table 1: Example of TEC Leaching from Hydroxypropyl Methylcellulose Phthalate (HPMC-P) Films

Initial TEC Concentration (% w/w) Leaching Medium Exposure Time (hours) TEC Leached (%) Data Source
10% Not specified 24 95.1 ± 10.6% [9]

| 20% | Not specified | 24 | 76.7 ± 12.6% |[9] |

This data illustrates a concentration-dependent leaching profile, where films with higher initial plasticizer content exhibited a somewhat reduced rate of leaching over the same period.[9]

Table 2: Comparison of Analytical Methods for TEC Quantification

Method Principle Sample Preparation Advantages Considerations Data Source(s)
HPLC-UV Reversed-phase chromatography with UV detection. Extraction of TEC from polymer or direct analysis of leaching medium. Widely available, robust, good for routine QC. Requires chromophore for UV detection (TEC detectable at low wavelengths). [18]
GC-MS Gas chromatography separates TEC, which is then identified and quantified by mass spectrometry. Solid-phase extraction or liquid-liquid extraction from the medium. Highly sensitive and specific, excellent for complex matrices. More complex instrumentation, sample may require derivatization. [6][10][19]

| mDSC | Measures the change in the polymer's glass transition temperature (Tg), which correlates linearly with the remaining plasticizer content. | The polymer film itself is analyzed before and after leaching. | No solvent extraction needed, provides information on polymer properties. | Indirect method, requires establishing a calibration curve of Tg vs. TEC concentration. |[9][20] |

Detailed Experimental Protocols

Protocol 1: Quantification of Leached TEC using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying TEC that has leached into a simulant fluid.

A 1. Sample Incubation Place polymer film of known size in simulant fluid (e.g., buffer) B 2. Sample Collection At specified time points, collect an aliquot of the simulant fluid. A->B D 4. HPLC Analysis Inject samples and standards into a reversed-phase HPLC system with UV detection (e.g., 220 nm). B->D C 3. Standard Preparation Prepare a calibration curve using known concentrations of TEC standard. C->D E 5. Quantification Calculate TEC concentration in samples using the calibration curve. D->E

Caption: Experimental workflow for quantifying leached TEC using HPLC.

1. Objective: To quantify the concentration of TEC that has leached from a polymer sample into a simulant fluid over time.

2. Materials:

  • Polymer samples containing TEC.

  • Simulant fluid (e.g., phosphate buffer pH 6.8, purified water).

  • TEC analytical standard.

  • HPLC system with UV detector.

  • C18 reversed-phase HPLC column.

  • Mobile phase (e.g., Methanol:Water 70:30 v/v).[18]

  • Volumetric flasks, pipettes, and vials.

3. Methodology:

  • Sample Preparation: Cut polymer films into standardized dimensions (e.g., 2x2 cm) to ensure a consistent surface-area-to-volume ratio. Record the initial weight of each sample.
  • Leaching Study: Place each polymer sample into a sealed container with a defined volume of simulant fluid. Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.
  • Calibration Standards: Prepare a stock solution of TEC in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5-5.0 mM/L).[18]
  • Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the simulant fluid. If necessary, filter the sample (e.g., using a 0.45 µm syringe filter).
  • HPLC Analysis:
  • Set up the HPLC system with the C18 column.
  • Equilibrate the system with the mobile phase.
  • Set the UV detector to an appropriate wavelength (e.g., 220 nm).[18]
  • Inject the calibration standards, followed by the samples from the leaching study.
  • Data Analysis:
  • Generate a calibration curve by plotting the peak area of the TEC standard against its concentration.
  • Using the regression equation from the calibration curve, determine the concentration of TEC in each sample.
  • Calculate the cumulative amount of TEC leached from the polymer film at each time point.

Protocol 2: Estimation of TEC Leaching via Modulated Differential Scanning Calorimetry (mDSC)

1. Objective: To indirectly quantify TEC leaching by measuring the change in the glass transition temperature (Tg) of the polymer film.[9]

2. Principle: There is a linear relationship between the weight percentage of TEC in a polymer film and its Tg. As TEC leaches out, the Tg of the film increases. By establishing a calibration curve, the change in Tg can be used to estimate the percentage of TEC lost.[9][20]

3. Materials:

  • Modulated DSC instrument.

  • Polymer films with varying, known concentrations of TEC (for calibration).

  • Polymer films for the leaching experiment.

  • Simulant fluid.

  • Forceps, scissors, and hermetic aluminum DSC pans.

4. Methodology:

  • Calibration Curve Construction:
  • Prepare several polymer films with known concentrations of TEC (e.g., 0%, 5%, 10%, 15%, 20% w/w).
  • For each film, cut a small sample (5-10 mg), seal it in a hermetic aluminum pan, and measure its initial Tg using mDSC.
  • Plot the measured Tg versus the % w/w of TEC to establish a linear calibration curve.[9]
  • Leaching Experiment:
  • Take the experimental polymer film (with a known initial TEC concentration) and measure its initial Tg (Tg, initial).
  • Submerge the film in the simulant fluid under controlled conditions for the desired duration (e.g., 24 hours).
  • Post-Leaching Analysis:
  • Carefully remove the film from the fluid. Gently blot the surface to remove excess liquid and allow it to dry completely under vacuum to remove any absorbed water.
  • Cut a sample from the dried, leached film, seal it in a pan, and measure its final Tg (Tg, final) using the same mDSC method.
  • Data Analysis:
  • Using the calibration curve, determine the initial %TEC corresponding to Tg, initial and the final %TEC corresponding to Tg, final.
  • Calculate the percentage of TEC leached using the formula:
  • % Leached = [(Initial %TEC - Final %TEC) / Initial %TEC] * 100

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common tablet coating defects associated with the use of triethyl citrate (TEC). The following guides and FAQs provide direct, actionable advice to address issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TEC) in tablet coatings?

This compound (TEC) is a widely used plasticizer in pharmaceutical film coatings.[1][2] Its main role is to increase the flexibility and durability of the polymer film, which helps prevent defects such as cracking and peeling.[1] By improving the mechanical properties of the coating, TEC ensures the integrity of the dosage form and can help in achieving controlled drug release.[1]

Q2: What are the common tablet coating defects associated with improper TEC concentration?

Improper concentration of TEC can lead to several coating defects, including:

  • Cracking: Insufficient plasticization can make the film brittle.

  • Sticking and Picking: Excessive plasticizer can make the coating tacky.

  • Orange Peel: While not solely caused by TEC, its concentration can influence the viscosity of the coating solution, which is a contributing factor.

  • Blooming: Overuse of low molecular weight plasticizers like TEC can sometimes lead to its migration to the surface during storage, causing a dull finish.[3]

Q3: What is a typical concentration range for this compound in a film coating formulation?

The concentration of this compound can vary depending on the polymer used and the desired properties of the film. However, a common range is between 10% and 35% of the polymer weight. One study investigating the effects of TEC on drug release used concentrations of 15%, 20%, and 25% w/w.[4][5] Another study noted a significant reduction in surface roughness when TEC was incorporated at 30% of the solids content.[6]

Q4: Can this compound affect the drug release profile?

Yes, TEC can influence the drug release profile. Being hydrophilic, TEC can leach out of the coating when exposed to dissolution media, creating pores or channels within the film.[1] This can accelerate drug release.[4][5] The extent of this effect depends on the concentration of TEC and the overall formulation.[4][5]

Troubleshooting Guides

Defect: Cracking

Q: My coated tablets are exhibiting cracks on the surface. How can I resolve this with respect to this compound?

A: Cracking is often a sign of a brittle coating, which can be caused by insufficient plasticization.

  • Initial Assessment: Review your formulation. Is the TEC concentration within the typical range for the polymer you are using?

  • Troubleshooting Steps:

    • Increase TEC Concentration: Incrementally increase the concentration of TEC in your coating solution. For example, if you are at 10% w/w of the polymer, try increasing it to 15% or 20%.

    • Evaluate Film Flexibility: Perform a film flexibility test to assess the impact of the increased TEC concentration. (See Experimental Protocols Section).

    • Monitor Other Parameters: Ensure that other process parameters, such as drying temperature, are not excessive, as this can also contribute to stress in the film.

Defect: Sticking and Picking

Q: I am observing that my tablets are sticking to each other and to the coating pan, leading to picking. Could TEC be the cause?

A: Yes, excessive plasticizer can lead to a tacky or sticky coating surface.

  • Initial Assessment: A high concentration of TEC can lower the glass transition temperature (Tg) of the polymer film excessively, making it soft and prone to sticking at the processing temperature.

  • Troubleshooting Steps:

    • Decrease TEC Concentration: Systematically decrease the amount of TEC in your formulation.

    • Optimize Process Parameters:

      • Increase Pan Speed: This reduces the contact time between tablets.

      • Decrease Spray Rate: This can prevent overwetting of the tablet bed.

      • Increase Inlet Air Temperature: This enhances drying efficiency.[7]

    • Incorporate Anti-Adherents: Consider adding an anti-adherent agent like talc to your coating formulation.

Defect: Orange Peel

Q: The surface of my coated tablets has a rough, "orange peel" texture. How can I address this?

A: The orange peel effect is often due to poor atomization or rapid drying of the coating solution. While not directly a TEC issue, its concentration can influence the viscosity of the solution.

  • Initial Assessment: Evaluate the viscosity of your coating solution. A higher TEC concentration might slightly alter the viscosity.

  • Troubleshooting Steps:

    • Optimize Coating Solution Viscosity: If the viscosity is too high, you may need to adjust the solid content of your solution.

    • Adjust Spraying Parameters:

      • Increase Atomizing Air Pressure: This will produce finer droplets.

      • Reduce Spray Gun to Tablet Bed Distance: This can prevent the droplets from drying before they reach the tablet surface.

    • Modify Drying Conditions: Reduce the inlet air temperature to slow down the drying rate, allowing the droplets to coalesce and form a smoother film.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound concentration on various tablet coating properties based on available literature.

Table 1: Effect of this compound Concentration on Drug Release

TEC Concentration (% w/w of Polymer)ObservationReference
15%Baseline drug release[4][5]
20%Accelerated drug release compared to 15%[4][5]
25%Further accelerated drug release compared to 20%[4][5]

Table 2: Effect of this compound on Surface Roughness

TEC Concentration (% of Solids Content)ObservationReference
30%Dramatically reduced surface roughness[6]

Experimental Protocols

Protocol 1: Evaluation of Film Adhesion (Cross-Hatch Method)

Objective: To assess the adhesion strength of the film coating to the tablet core.

Methodology:

  • Prepare a batch of coated tablets with the desired TEC concentration.

  • Using a sharp blade, carefully make a cross-hatch pattern on the surface of a coated tablet. The pattern should consist of 6 parallel cuts and another 6 cuts at a 90-degree angle, creating a grid of 25 squares. The cuts must be deep enough to penetrate the film coating.

  • Apply a piece of standard adhesive tape (e.g., 3M Scotch™ Tape) firmly over the cross-hatched area.

  • Smooth the tape down with a finger to ensure good contact.

  • After 90 seconds, rapidly pull the tape off at a 180-degree angle.

  • Examine the tape and the tablet surface under magnification.

Interpretation:

  • Good Adhesion: No or very minimal film is removed with the tape. The edges of the cuts are smooth.

  • Poor Adhesion: Significant portions of the film are removed with the tape, indicating a high risk of peeling.

Protocol 2: Assessment of Film Flexibility

Objective: To determine the flexibility and resistance to cracking of the film coating.

Methodology:

  • Cast a film of the coating solution onto a flat, non-stick surface (e.g., a Teflon-coated plate).

  • Allow the film to dry completely under controlled temperature and humidity to form a free film.

  • Carefully peel the dried film from the surface.

  • Cut the film into strips of a standardized size (e.g., 1 cm x 5 cm).

  • Manually fold the film strip 180 degrees and press the fold.

Interpretation:

  • Flexible Film: The film can be folded without any signs of cracking or breaking.

  • Brittle Film: The film cracks or breaks upon folding, indicating insufficient plasticization.

Visualizations

TroubleshootingWorkflow Start Coating Defect Observed (e.g., Cracking) CheckTEC Is TEC Concentration Optimal? Start->CheckTEC AdjustTEC Adjust TEC Concentration (Increase/Decrease) CheckTEC->AdjustTEC No CheckProcess Are Process Parameters Optimal? CheckTEC->CheckProcess Yes EvalFilm Evaluate Film Properties (Flexibility/Tackiness) AdjustTEC->EvalFilm EvalFilm->CheckProcess AdjustProcess Adjust Process Parameters (Temp, Spray Rate, Pan Speed) CheckProcess->AdjustProcess No ReEvaluate Re-evaluate Coated Tablets CheckProcess->ReEvaluate Yes AdjustProcess->ReEvaluate Resolved Defect Resolved ReEvaluate->Resolved Success NotResolved Defect Not Resolved ReEvaluate->NotResolved Failure NotResolved->Start

Caption: Troubleshooting workflow for a this compound-related coating defect.

ExperimentalWorkflow Formulation Prepare Coating Solutions (Varying TEC %) Coating Coat Tablets Under Controlled Conditions Formulation->Coating Visual Visual Inspection for Defects (SOP) Coating->Visual Physical Physical Testing Visual->Physical Adhesion Adhesion Test (Cross-Hatch) Physical->Adhesion Flexibility Flexibility Test (Free Film) Physical->Flexibility Hardness Hardness/Friability Physical->Hardness Dissolution Dissolution Testing Physical->Dissolution Analysis Data Analysis and Optimization Adhesion->Analysis Flexibility->Analysis Hardness->Analysis Dissolution->Analysis

Caption: Experimental workflow for evaluating the effect of TEC on coating properties.

References

Technical Support Center: The Impact of Triethyl Citrate on Polymer Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of triethyl citrate (TEC) on the glass transition temperature (Tg) of polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEC) in polymer formulations?

A1: this compound is primarily used as a plasticizer.[1][2][3] Its main function is to increase the flexibility, softness, and workability of polymeric materials.[1] It achieves this by reducing the intermolecular forces between polymer chains, which allows them to move more freely.[1]

Q2: How does this compound affect the glass transition temperature (Tg) of a polymer?

A2: this compound lowers the glass transition temperature (Tg) of polymers.[2][3] By positioning itself between the polymer chains, TEC increases the free volume and enhances polymer chain mobility. This allows the polymer to transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.[4][5][6]

Q3: Is this compound compatible with a wide range of polymers?

A3: this compound exhibits good compatibility with various polymers, including polyvinyl chloride (PVC), polylactic acid (PLA), and other biodegradable polymers.[2][3] This compatibility ensures a uniform distribution of the plasticizer within the polymer matrix.[3]

Q4: What are the advantages of using this compound over other plasticizers?

A4: this compound is a non-toxic, biodegradable, and eco-friendly compound, making it a preferred choice in applications with high safety requirements, such as pharmaceutical coatings, medical devices, and food packaging.[1][3] Unlike some traditional plasticizers like phthalates, it does not pose significant health risks.[1]

Q5: Does the concentration of this compound influence the extent of Tg reduction?

A5: Yes, the concentration of this compound directly impacts the glass transition temperature. Generally, as the concentration of TEC increases, the Tg of the polymer decreases.[2][7]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible Tg values in DSC measurements.

  • Possible Cause: Inconsistent sample preparation or thermal history.

  • Troubleshooting Steps:

    • Ensure uniform sample weight (typically 5-10 mg) and proper encapsulation in the DSC pan.[8]

    • Implement a standard heat-cool-heat cycle during DSC analysis. The first heating run erases the thermal history of the sample, and the Tg is determined from the second heating scan for better reproducibility.[9]

    • Verify that the heating and cooling rates are consistent across all experiments, a common rate being 10°C/min.[10][11]

Problem 2: The observed Tg is higher than expected after adding this compound.

  • Possible Cause: Inefficient mixing or phase separation between the polymer and TEC.

  • Troubleshooting Steps:

    • Review your sample preparation method (e.g., solvent casting, melt blending) to ensure homogeneous mixing.

    • For melt blending, ensure the processing temperature and time are sufficient for uniform distribution of TEC.[7]

    • Phase separation can be indicated by the presence of two distinct glass transitions in the DSC thermogram.[12]

Problem 3: The baseline of the DSC thermogram is noisy or shows a significant slope.

  • Possible Cause: Improper sample placement, pan issues, or instrument contamination.

  • Troubleshooting Steps:

    • Ensure the DSC pans are placed correctly in the sample and reference holders.[13]

    • Check for any visible contamination in the DSC cell and clean it if necessary, following the manufacturer's instructions.[14]

    • Use a new, clean reference pan.

Problem 4: An unexpected exothermic or endothermic peak appears near the glass transition region.

  • Possible Cause: This could be due to the enthalpy recovery peak at Tg, often resulting from physical aging of the polymer, or it could indicate a cold crystallization event.

  • Troubleshooting Steps:

    • To minimize the effects of physical aging, analyze the sample immediately after preparation or apply a controlled thermal history using a heat-cool-heat cycle in the DSC.

    • The presence of a peak after the Tg may indicate cold crystallization, which is the crystallization of the amorphous phase upon heating.[15]

Problem 5: The properties of the plasticized polymer change over time, suggesting plasticizer loss.

  • Possible Cause: Migration of this compound to the surface of the polymer.

  • Troubleshooting Steps:

    • Plasticizer migration can be assessed by monitoring changes in the Tg of the polymer over time or after exposure to different environmental conditions.[16][17]

    • Consider storing samples in a controlled environment, as humidity can influence plasticizer migration.[16][17]

    • Analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) can be used to quantify the extent of plasticizer migration.[16][17]

Quantitative Data

Table 1: Effect of this compound (TEC) Concentration on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

PolymerTEC Concentration (wt%)Glass Transition Temperature (Tg) (°C)
PLA060.42
PLA545.31
PLA1038.15
PLA1529.87
PLA2020.64
PLA3010.29

Data extracted from a study on melt-mixed PLA with TEC.[7]

Table 2: Thermal Properties of PLA and PLA Plasticized with TEC

MaterialTg (°C)Tcc (°C)Tm (°C)
Treated PLA60.42130.94169.83
PLA + 5% TEC45.31115.21169.14
PLA + 10% TEC38.15102.83168.79
PLA + 15% TEC29.8793.45168.23
PLA + 20% TEC20.6481.16167.54
PLA + 30% TEC10.2971.72167.05

Tg: Glass transition temperature; Tcc: Cold crystallization temperature; Tm: Melting temperature. Data from a study on plasticized PLA.[2]

Experimental Protocols

Detailed Methodology for Determining Glass Transition Temperature using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer film or powder into a standard aluminum DSC pan.[8]

    • Seal the pan using a sample crimper to ensure good thermal contact and prevent any loss of volatile components.

    • Prepare an empty sealed aluminum pan to be used as a reference.[10]

  • Instrument Setup:

    • Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC instrument.[13]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[18]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 25°C).

    • First Heating Scan: Heat the sample from the starting temperature to a temperature above the expected Tg (and melting temperature if applicable) at a constant heating rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.[9]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature. This imparts a controlled thermal history.

    • Second Heating Scan: Heat the sample again at the same constant heating rate. The glass transition temperature is determined from this second heating scan to ensure data reproducibility.[9]

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.[11]

    • Determine the Tg value from the midpoint of this transition using the analysis software of the DSC instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load purge Purge with Nitrogen load->purge heat1 First Heating Scan (Erase Thermal History) purge->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan cool->heat2 analyze Determine Tg from Second Heating Scan heat2->analyze

Caption: Experimental workflow for determining the glass transition temperature (Tg) using DSC.

plasticization_mechanism cluster_before Before Plasticizer cluster_after After Adding this compound p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain label_a Strong Intermolecular Forces Low Chain Mobility Higher Tg tec1 TEC p5 Polymer Chain tec2 TEC p6 Polymer Chain label_b Reduced Intermolecular Forces Increased Chain Mobility Lower Tg

Caption: Mechanism of polymer plasticization by this compound (TEC).

References

Technical Support Center: Stability of Triethyl Citrate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of triethyl citrate (TEC) in aqueous formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound in aqueous solutions.

Issue 1: Decrease in pH of the Formulation Over Time

  • Question: I prepared an aqueous formulation containing this compound with an initial pH of 7.0. After storage, I observed a significant drop in pH. What is the likely cause?

  • Answer: The most probable cause is the hydrolysis of this compound. In aqueous environments, this compound can slowly hydrolyze into citric acid and ethanol. The formation of citric acid, a weak organic acid, will lead to a decrease in the pH of your formulation. This process can be accelerated by elevated temperatures.

Issue 2: Unexpected Peaks in HPLC Analysis After Storage

  • Question: My initial HPLC analysis of a this compound-containing formulation showed a single, sharp peak for TEC. However, after storing the formulation, I see new, smaller peaks eluting before the main TEC peak. What are these peaks?

  • Answer: These new peaks are likely the degradation products of this compound, which are more polar and thus have shorter retention times on a reverse-phase HPLC column. The primary degradation products are monoethyl citrate, diethyl citrate, and ultimately citric acid. To confirm their identity, you can run standards of the suspected degradation products if available, or use a mass spectrometer (LC-MS) to identify the mass of the eluting compounds.

Issue 3: Incompatibility or Precipitation in the Formulation

  • Question: I'm observing precipitation or changes in the physical appearance of my formulation containing this compound and other excipients. What could be the reason?

  • Answer: While this compound is compatible with a wide range of common pharmaceutical excipients, issues can arise. A decrease in pH due to TEC hydrolysis can affect the solubility of other pH-sensitive components in your formulation, potentially leading to precipitation. It is also important to consider the overall solubility of all components in the aqueous system.

Issue 4: Leaching of this compound from a Coated Dosage Form

  • Question: I am using this compound as a plasticizer in an aqueous-based enteric coating for tablets. During dissolution testing, I am seeing faster than expected drug release. Could this be related to the this compound?

  • Answer: Yes, this is a known phenomenon. This compound is water-soluble and can leach from the film coating into the aqueous environment.[1] This can create pores in the coating, leading to increased permeability and a faster release of the active pharmaceutical ingredient.[2] The extent of leaching can be influenced by the pH of the dissolution medium and the overall composition of the film coating.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous formulations?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester bonds are cleaved, resulting in the sequential formation of diethyl citrate, monoethyl citrate, and finally citric acid and ethanol. This reaction is catalyzed by both acidic and basic conditions, with a significantly higher rate under alkaline (basic) conditions.[1][3]

2. What factors influence the stability of this compound in water?

The main factors are:

  • pH: Hydrolysis is significantly faster in alkaline (high pH) and to a lesser extent, acidic (low pH) conditions compared to a neutral pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Presence of Enzymes: In biological systems, esterases can rapidly hydrolyze this compound.[5]

3. How can I monitor the stability of this compound in my formulation?

The most common method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. This method can separate and quantify this compound from its degradation products. A decrease in the peak area of this compound and a corresponding increase in the peak areas of the degradation products over time indicate instability. Monitoring the pH of the formulation over time is also a simple and effective way to detect hydrolysis.

4. What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are citric acid and ethanol. Intermediates in this process include diethyl citrate and monoethyl citrate.

5. Is this compound stable to light and oxidation?

This compound is generally considered to be stable with respect to light (photolysis) and oxidation under typical storage conditions. The main stability concern in aqueous formulations is hydrolysis.

Data Presentation

The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following table provides a qualitative summary of the expected stability under different conditions.

pHTemperatureExpected Stability/Rate of Hydrolysis
AcidicLowSlow Hydrolysis
AcidicHighModerate Hydrolysis
NeutralLowVery Stable / Very Slow Hydrolysis
NeutralHighSlow to Moderate Hydrolysis
AlkalineLowModerate to Fast Hydrolysis
AlkalineHighFast Hydrolysis

Note: This table is a qualitative representation. Actual degradation rates should be determined experimentally for a specific formulation.

PubChem provides an estimated base-catalyzed second-order hydrolysis rate constant of 1.3 x 10⁻² L/mole-sec, which corresponds to half-lives of 16 and 2 years at pH 7 and 8, respectively.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its primary degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or a phosphate buffer to control the pH of the mobile phase

  • Mobile Phase:

    • A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation, a common starting point is 30:70 (v/v) acetonitrile:buffer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Dilute the aqueous formulation with the mobile phase to a concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to establish a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound by comparing the peak area to the calibration curve. Degradation is observed as a decrease in the concentration of this compound over time.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Cool the solution, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Neutralize with an acid (e.g., 0.1 M hydrochloric acid) and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store an aqueous solution of this compound at an elevated temperature (e.g., 70°C) for several days.

    • Cool and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aqueous solution of this compound to a light source (e.g., UV lamp at 254 nm) for a specified duration.

    • Dilute with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.

Visualizations

Hydrolysis_Pathway TEC This compound DEC Diethyl Citrate TEC->DEC + H2O - Ethanol EtOH Ethanol MEC Monoethyl Citrate DEC->MEC + H2O - Ethanol CA Citric Acid MEC->CA + H2O - Ethanol

Caption: Hydrolysis pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_data Data Analysis Formulation Prepare Aqueous Formulation with this compound Initial_Analysis Initial Analysis (t=0) - HPLC Assay - pH Measurement Formulation->Initial_Analysis Condition1 Condition 1 (e.g., 25°C/60% RH) Initial_Analysis->Condition1 Condition2 Condition 2 (e.g., 40°C/75% RH) Initial_Analysis->Condition2 Time_Points Pull Samples at Pre-defined Intervals (e.g., 1, 3, 6 months) Condition1->Time_Points Condition2->Time_Points Analysis Repeat Analysis - HPLC Assay - pH Measurement Time_Points->Analysis Analysis->Time_Points Next time point Data_Evaluation Evaluate Data - Degradation Rate - pH Shift Analysis->Data_Evaluation Conclusion Draw Conclusions on Stability and Shelf-Life Data_Evaluation->Conclusion

Caption: Workflow for a typical stability study.

References

Technical Support Center: Improving Nanoparticle Dispersion with Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethyl citrate (TEC) to enhance the dispersion of nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Issue 1: Nanoparticles remain agglomerated after adding this compound.

  • Question: I've added this compound to my nanoparticle suspension, but I'm still observing significant agglomeration under analysis (e.g., DLS, TEM). What could be the cause, and how can I fix it?

  • Answer: Agglomeration can persist due to several factors. Here is a step-by-step troubleshooting workflow:

    G start Agglomeration Observed check_energy Is mechanical energy input sufficient? start->check_energy increase_sonication Increase sonication time/power or use a probe sonicator. check_energy->increase_sonication No check_tec_conc Is TEC concentration optimal? check_energy->check_tec_conc Yes increase_sonication->check_tec_conc optimize_tec Perform a concentration-dependent study. (e.g., 0.5% - 5% w/v) check_tec_conc->optimize_tec No check_solubility Is TEC fully dissolved? check_tec_conc->check_solubility Yes optimize_tec->check_solubility cosolvent Add a co-solvent like ethanol to improve TEC solubility. check_solubility->cosolvent No check_ph Is the suspension pH appropriate? check_solubility->check_ph Yes cosolvent->check_ph adjust_ph Adjust pH to maximize nanoparticle surface charge (if applicable). check_ph->adjust_ph No end Improved Dispersion check_ph->end Yes adjust_ph->end

    Caption: Troubleshooting workflow for nanoparticle agglomeration.
    • Insufficient Mechanical Energy: this compound aids in preventing re-agglomeration, but initial de-agglomeration requires sufficient energy input.

      • Solution: Increase the sonication time or power. For more effective dispersion, use a probe sonicator instead of a bath sonicator.[1] Ensure the sample is kept cool in an ice bath during sonication to prevent overheating.[1]

    • Suboptimal this compound Concentration: The concentration of TEC is crucial. Too little may not provide a sufficient barrier to prevent agglomeration, while too much could lead to other issues like increased viscosity or unwanted interactions.

      • Solution: Perform a concentration optimization study. Start with a low concentration (e.g., 0.5% w/v) and incrementally increase it, while monitoring particle size and polydispersity index (PDI).

    • Poor Solubility of this compound: TEC is only partially soluble in water (approx. 6.5 g/100 mL).[2] If it is not fully dissolved, it cannot effectively stabilize the nanoparticles.

      • Solution: Consider adding a co-solvent, such as ethanol, to improve the solubility of TEC before adding it to the nanoparticle suspension.[3]

    • Incorrect pH: The pH of the medium can influence the surface charge of the nanoparticles, which plays a role in their stability.

      • Solution: Measure the pH of your suspension and adjust it if necessary. For nanoparticles stabilized by electrostatic repulsion, moving the pH away from the isoelectric point can enhance stability.

Issue 2: The nanoparticle dispersion is not stable over time and precipitates.

  • Question: My nanoparticle dispersion looks good initially after preparation with this compound, but after a few hours or days, I observe precipitation. How can I improve long-term stability?

  • Answer: This indicates that while the initial dispersion was successful, the nanoparticles are re-agglomerating over time.

    • Increase Steric Hindrance: The primary role of this compound in dispersion is likely to provide a steric barrier around the nanoparticles. This prevents them from getting close enough to each other to aggregate.

      • Solution: A modest increase in the this compound concentration may provide a more robust stabilizing layer.

    • Electrostatic Contribution: While TEC itself is not charged, the underlying surface charge of the nanoparticles is still important for stability.

      • Solution: Ensure the pH of the storage medium is optimal for maintaining a high zeta potential (a measure of surface charge). A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good stability.[4]

    • Storage Conditions: Temperature can affect stability.

      • Solution: Store the dispersion at a consistent, cool temperature (e.g., 4°C), as this can slow down the processes of aggregation.[4] Avoid freeze-thaw cycles unless your formulation is specifically designed for it.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound improves nanoparticle dispersion?

A1: this compound is thought to improve nanoparticle dispersion primarily through steric stabilization . The this compound molecules adsorb to the surface of the nanoparticles. The bulky ethyl groups then create a physical barrier that prevents the nanoparticles from coming into close contact and aggregating due to van der Waals forces. In polymer-based systems, TEC also acts as a plasticizer, improving the flexibility of the polymer matrix and aiding in the physical separation of nanoparticles.[3][5]

G cluster_0 Agglomerated Nanoparticles cluster_1 Dispersion with this compound NP1 NP NP2 NP NP1->NP2 van der Waals forces NP3 NP TEC1 TEC NP3->TEC1 TEC2 TEC NP3->TEC2 TEC3 TEC NP3->TEC3 NP4 NP TEC4 TEC NP4->TEC4 TEC5 TEC NP4->TEC5 TEC6 TEC NP4->TEC6 agglomerated Agglomerated State cluster_0 cluster_0 dispersed Dispersed State cluster_1 cluster_1

Caption: Proposed mechanism of steric stabilization by this compound.

Q2: How is this compound different from sodium citrate for nanoparticle stabilization?

A2: Sodium citrate is a salt that dissociates in water to form citrate ions. These ions have multiple carboxyl groups that can bind to the nanoparticle surface, imparting a strong negative charge. This leads to electrostatic stabilization , where the nanoparticles repel each other due to their like charges.[6] this compound, on the other hand, is an ester and does not carry a net charge. Its stabilizing effect is primarily due to steric hindrance , as described above.

Q3: What concentration of this compound should I use?

A3: The optimal concentration of this compound depends on the specific type of nanoparticle, its concentration, and the dispersion medium. There is no universally optimal concentration. A good starting point is to test a range of concentrations. For example, in a study on polylactic acid/chitin nanocrystal (PLA/ChNC) nanocomposites, TEC was used at concentrations of 2.5, 5.0, and 7.5 wt% to improve the dispersion of the nanocrystals within the polymer matrix.[3] For colloidal dispersions, you may start with lower concentrations (e.g., 0.5% to 2% w/v) and optimize based on characterization data such as particle size, PDI, and zeta potential.

Q4: In which solvents can I use this compound?

A4: this compound has limited solubility in water (65 g/L) but is miscible with ethanol and ether.[2][7] If you are working in a purely aqueous system, you may need to first dissolve the TEC in a small amount of a miscible co-solvent like ethanol before adding it to your nanoparticle suspension.[3]

Data Presentation

The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of this compound (TEC) Concentration on the Dispersion of Chitin Nanocrystals (ChNC) in a PLA Matrix

TEC Concentration (wt%)Dispersion Quality in PLA MatrixLight Transmittance at 550 nm (%)
0Poor30
2.5Improved24
5.0Good44
7.5Very Good52

Data summarized from a study on PLA/ChNC nanocomposites, indicating that increasing TEC concentration improves nanoparticle dispersion within a solid polymer matrix.[3]

Table 2: Illustrative Example of the Effect of a Stabilizer (Trisodium Citrate) on Gold Nanoparticle Properties

Trisodium Citrate Concentration (%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
124.200.391-31.4

This table shows data for gold nanoparticles stabilized with trisodium citrate , not this compound.[8] It is included to illustrate the key parameters (particle size, PDI, zeta potential) that should be measured when optimizing your nanoparticle dispersion with this compound.

Experimental Protocols

Protocol: Dispersion of Nanoparticle Powder in an Aqueous Solution Using this compound

This protocol provides a general methodology for dispersing a generic nanoparticle powder. It should be optimized for your specific nanoparticle system.

G cluster_0 Preparation cluster_1 Dispersion Process cluster_2 Characterization weigh 1. Weigh Nanoparticle Powder wetting 4. Wet the Powder (Add small amount of medium to form a paste) weigh->wetting prepare_tec 2. Prepare TEC Stock Solution (e.g., 5% w/v in Ethanol) add_tec 6. Add TEC Stock Solution (to desired final concentration) prepare_tec->add_tec prepare_medium 3. Prepare Dispersion Medium (e.g., Deionized Water) prepare_medium->wetting add_medium 5. Add Remaining Medium wetting->add_medium add_medium->add_tec sonicate 7. Sonicate in Ice Bath (e.g., 15 min, 40% amplitude) add_tec->sonicate dls 8. Measure Particle Size, PDI, and Zeta Potential (DLS) sonicate->dls visual 9. Visualize Dispersion (TEM/SEM) dls->visual stability 10. Assess Stability Over Time visual->stability

References

Technical Support Center: High-Purity Triethyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity triethyl citrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct esterification of citric acid with ethanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15) or zeolites.

Q2: What are the main challenges in achieving high-purity this compound?

A2: The primary challenges include:

  • Slow reaction kinetics: The esterification of citric acid is a relatively slow process, particularly the final conversion of diethyl citrate to this compound.

  • Reversible reaction: The esterification reaction is thermodynamically limited, and the presence of the water byproduct can shift the equilibrium back towards the reactants, thus reducing the yield.

  • Byproduct formation: The main byproduct is diethyl citrate, resulting from incomplete esterification. Other impurities can arise from side reactions or the catalyst used.

  • Purification difficulties: Separating this compound from unreacted starting materials, catalysts, and byproducts to achieve high purity requires effective purification methods like distillation, washing, and decolorization.

Q3: What are the typical impurities found in this compound synthesis?

A3: Common impurities include:

  • Unreacted citric acid

  • Ethanol

  • Monoethyl citrate

  • Diethyl citrate

  • Water

  • Residual catalyst

  • Color impurities

Q4: How can the purity of synthesized this compound be assessed?

A4: Purity can be determined using several analytical techniques:

  • Titration: To determine the acidity (residual citric acid) and for assay by saponification.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Gas Chromatography (GC) can be used for quantification and impurity profiling.

  • Spectroscopy: Quantitative Nuclear Magnetic Resonance (NMR) can also be employed for quantification.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of citric acid Inefficient water removal The esterification reaction produces water, which can inhibit the forward reaction. Implement continuous water removal using techniques like a Dean-Stark apparatus or by operating under vacuum. Reactive distillation is an advanced technique that combines reaction and separation to continuously remove water.
Insufficient catalyst activity Ensure the catalyst is active and used in the appropriate amount. For solid catalysts like ion-exchange resins, ensure they are properly activated and not fouled. Consider increasing the catalyst loading or using a stronger acid catalyst like sulfuric acid, but be mindful of potential side reactions and corrosion.
Inadequate reaction temperature Increase the reaction temperature to enhance the kinetic rates. However, avoid excessively high temperatures that could lead to product degradation or undesirable side reactions. A moderately elevated pressure (e.g., 2.5 bar) can increase the temperature and reaction rate.
Insufficient reaction time The esterification of citric acid, especially the final step to this compound, is slow. Extend the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by GC or TLC).
High levels of diethyl citrate Incomplete esterification The conversion of diethyl citrate to this compound is often the rate-limiting step. To drive the reaction to completion, use a higher excess of ethanol, increase the reaction time, or improve water removal.
High Impurity Levels
Symptom Possible Cause Suggested Solution
High residual acidity Incomplete reaction or inefficient neutralization Ensure the reaction has gone to completion. After the reaction, neutralize the crude product with a weak base, such as a sodium carbonate or sodium hydroxide solution, to remove unreacted citric acid and the acid catalyst. The pH should be carefully adjusted to 6.5-7.0.
Presence of water in the final product Inefficient drying or purification After the washing steps, ensure the organic phase is thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate) before final purification. Distillation under reduced pressure is effective in removing residual water and other volatile impurities.
Colored product Product degradation or impurities High reaction temperatures can lead to product degradation and color formation. Perform a decolorization step using activated carbon after the neutralization and washing stages. Subsequent filtration will remove the activated carbon.
Residual catalyst in the product Inefficient removal after reaction If using a homogeneous catalyst like sulfuric acid, it must be completely neutralized and removed during the washing steps. For heterogeneous catalysts, ensure efficient filtration to separate the catalyst from the reaction mixture.

Experimental Protocols

General Esterification Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add citric acid and an excess of ethanol.

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a solid acid catalyst).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques like TLC or GC.

  • Work-up:

    • Catalyst Removal: If a solid catalyst is used, filter it off. If a mineral acid is used, neutralize it with a base.

    • Solvent Removal: Remove the excess ethanol by evaporation, often under reduced pressure.

    • Neutralization and Washing: Dissolve the crude product in a suitable organic solvent and wash it with a dilute solution of a weak base (e.g., sodium bicarbonate) to remove any remaining acid, followed by washing with water to remove the salt.

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Purify the crude this compound by vacuum distillation to obtain the high-purity product.

Purity Assay by Saponification (Titration)

This method determines the total ester content.

  • Sample Preparation: Accurately weigh about 1.5 g of the this compound sample into a flask.

  • Saponification: Add a known excess of standardized 0.5 N sodium hydroxide solution, along with isopropanol and water.

  • Reflux: Heat the mixture under reflux for approximately 1.5 hours to ensure complete saponification of the ester.

  • Titration: After cooling, titrate the excess sodium hydroxide with a standardized 0.5 N sulfuric acid solution using a suitable indicator (e.g., bromothymol blue).

  • Blank Determination: Perform a blank titration without the this compound sample.

  • Calculation: The amount of sodium hydroxide consumed in the saponification is used to calculate the purity of the this compound. Each ml of 0.5 N sulfuric acid is equivalent to 46.05 mg of this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Citric Acid + Ethanol reaction Esterification (Reflux) reactants->reaction catalyst Acid Catalyst catalyst->reaction neutralization Neutralization (e.g., NaHCO3 wash) reaction->neutralization washing Washing (Water) neutralization->washing drying Drying (e.g., Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product High-Purity This compound distillation->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Synthesis Outcome low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes acidic_product Acidic Product high_impurities->acidic_product Yes colored_product Colored Product high_impurities->colored_product Yes end Achieved High Purity high_impurities->end No water_removal Improve Water Removal incomplete_reaction->water_removal increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp catalyst_issue Check Catalyst Activity incomplete_reaction->catalyst_issue water_removal->start increase_time_temp->start catalyst_issue->start neutralize_wash Optimize Neutralization & Washing acidic_product->neutralize_wash decolorize Add Activated Carbon Decolorization Step colored_product->decolorize neutralize_wash->start decolorize->start

Caption: Troubleshooting logic for common issues in this compound synthesis.

degradation pathways of triethyl citrate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of triethyl citrate (TEC) under various stress conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound can degrade through several pathways, primarily hydrolysis, thermal decomposition, and oxidation. The specific degradation products and the rate of degradation are highly dependent on the conditions, such as pH, temperature, and the presence of oxidizing agents.

Q2: What are the expected degradation products from the hydrolysis of this compound?

A2: Hydrolysis of this compound occurs in a stepwise manner, particularly under basic conditions, yielding ethanol and citrate salts.[1] The ester linkages are cleaved sequentially, leading to the formation of diethyl citrate, monoethyl citrate, and finally citric acid.

Q3: My formulation containing this compound shows a drop in pH over time. What could be the cause?

A3: A decrease in pH in a formulation containing this compound is likely due to its hydrolysis, which results in the formation of citric acid. This process can be accelerated by elevated temperatures and the presence of moisture.

Q4: I am observing the formation of unknown peaks in my chromatogram during the stability testing of a product containing this compound. What could these be?

A4: Unknown peaks could be various degradation products. Under thermal stress, in addition to hydrolysis products, this compound can undergo more complex reactions. At high temperatures, citric moieties can experience oxidation, dehydration, decarboxylation, and decomposition, leading to the formation of aconitic, citraconic, and itaconic acid derivatives.[2] Thermal decomposition can also lead to the release of carbon monoxide and carbon dioxide.[3][4]

Q5: How can I minimize the degradation of this compound in my formulation?

A5: To minimize degradation, it is recommended to store formulations containing this compound in a cool, dry place in tightly sealed containers.[5] Avoiding exposure to high temperatures and strong oxidizing agents is also crucial.[4][6] For aqueous formulations, maintaining a neutral or slightly acidic pH can help slow down the rate of hydrolysis.

Troubleshooting Guides

Issue: Unexpected Phase Separation or Precipitation in a Formulation

Possible Cause:

  • Hydrolysis: The hydrolysis of this compound to citric acid and ethanol can alter the solubility of other components in the formulation, leading to phase separation or precipitation. The change in pH due to citric acid formation can be a significant factor.

Troubleshooting Steps:

  • pH Measurement: Monitor the pH of the formulation over time. A significant decrease indicates hydrolysis.

  • Product Analysis: Use analytical techniques like HPLC or GC-MS to identify and quantify the presence of diethyl citrate, monoethyl citrate, and citric acid.

  • Formulation Adjustment: Consider buffering the formulation to maintain a stable pH. Evaluate the impact of lower storage temperatures on stability.

Issue: Alteration in the Physical Properties (e.g., Brittleness, Tackiness) of a Polymer Film Plasticized with this compound

Possible Cause:

  • Leaching of Plasticizer: this compound can leach from the polymer matrix over time, especially in the presence of a solvent or at elevated temperatures. This can lead to changes in the mechanical properties of the film.

  • Thermal Degradation: High processing temperatures during film casting or curing can lead to the thermal decomposition of this compound, reducing its plasticizing efficiency.

Troubleshooting Steps:

  • Quantify Plasticizer Content: Develop an analytical method to determine the amount of this compound remaining in the polymer film over time and under different storage conditions.

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess the thermal stability of the plasticized film and identify any changes in the glass transition temperature (Tg) that might indicate plasticizer loss or degradation.

  • Optimize Curing Conditions: Evaluate the effect of lower curing temperatures and shorter curing times on both film formation and the stability of this compound.[7]

Data Presentation

Table 1: Summary of this compound Degradation Products under Different Stress Conditions

Stress ConditionPrimary Degradation PathwayMajor Degradation ProductsAnalytical Techniques for Detection
Hydrolytic Stepwise cleavage of ester bondsDiethyl citrate, Monoethyl citrate, Citric acid, EthanolHPLC, GC-MS, LC-MS/MS
Thermal Decomposition, Oxidation, DehydrationCarbon monoxide, Carbon dioxide, Aconitic acid derivatives, Citraconic acid derivatives, Itaconic acid derivativesGC-MS, LC-MS/MS
Oxidative OxidationNot explicitly detailed in literature, but likely involves oxidation of the hydroxyl group and cleavage of the carbon backbone.LC-MS/MS, GC-MS
Photochemical Radical-mediated degradation (inferred from citrate buffer studies)Potential for formation of reactive intermediates and subsequent adducts.LC-MS/MS

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the hydrolytic stability of this compound in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in purified water. Prepare separate solutions in 0.1 N HCl and 0.1 N NaOH to simulate acidic and basic conditions.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with UV detection or mass spectrometry to identify and quantify this compound and its degradation products. A C18 column is often suitable, with a mobile phase consisting of a mixture of an acidic aqueous buffer and acetonitrile.[8]

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify volatile degradation products of this compound under thermal stress.

Methodology:

  • Sample Preparation: Place a known amount of this compound in a sealed headspace vial.

  • Stress Condition: Heat the vial in a headspace autosampler at a high temperature (e.g., 150°C) for a specified time.

  • GC-MS Analysis:

    • Injection: Introduce the headspace vapor into the GC-MS system.

    • GC Column: Use a non-polar or medium-polarity capillary column.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to separate the volatile compounds.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-400.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Hydrolysis_Pathway TEC This compound DEC Diethyl Citrate TEC->DEC + H2O - Ethanol EtOH Ethanol TEC->EtOH MEC Monoethyl Citrate DEC->MEC + H2O - Ethanol DEC->EtOH CA Citric Acid MEC->CA + H2O - Ethanol MEC->EtOH

Caption: Hydrolysis pathway of this compound.

Thermal_Degradation_Pathway cluster_tec This compound cluster_products Thermal Degradation Products TEC This compound CO Carbon Monoxide TEC->CO High Temperature CO2 Carbon Dioxide TEC->CO2 High Temperature Derivatives Aconitic, Citraconic, Itaconic Acid Derivatives TEC->Derivatives High Temperature

Caption: Potential thermal degradation products of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Hydrolysis, Thermal, Oxidative, Photolytic) start->stress analysis Analyze Stressed Sample (HPLC, GC-MS, LC-MS/MS) stress->analysis identification Identify and Quantify Degradation Products analysis->identification pathway Elucidate Degradation Pathway identification->pathway end End: Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Overcoming Phase Separation of Triethyl Citrate in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the phase separation of triethyl citrate (TEC) in polymer blends.

Troubleshooting Guide

Phase separation of this compound, a common plasticizer, can manifest in various ways, from visible surface defects to altered mechanical properties of the polymer blend. This guide provides solutions to common problems encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Oily or Tacky Film Surface - TEC Concentration Above Solubility Limit: The concentration of TEC exceeds its compatibility with the polymer, leading to its migration to the surface.[1] - Poor Polymer-TEC Compatibility: The solubility parameters of the polymer and TEC are not well-matched.[2] - Environmental Factors: High temperature or humidity can accelerate plasticizer migration.[3]- Reduce TEC Concentration: Incrementally decrease the amount of TEC in the formulation. - Select a More Compatible Polymer: Choose a polymer with a solubility parameter closer to that of TEC. - Incorporate a Compatibilizer: Add a third component that improves the miscibility of TEC and the polymer, such as polyethylene glycol (PEG) in some systems.[4][5] - Control Environmental Conditions: Store and process the polymer blend in a controlled environment with lower temperature and humidity.
Film Cracking or Brittleness - Insufficient Plasticization: The concentration of TEC is too low to effectively lower the glass transition temperature (Tg) of the polymer below the ambient or processing temperature. - TEC Leaching: The plasticizer has migrated out of the polymer matrix over time, leading to embrittlement.[6] - Internal Stresses: Rapid solvent evaporation or improper processing conditions can induce stress in the film.[7]- Increase TEC Concentration: Gradually increase the TEC concentration to achieve the desired flexibility. Be mindful of the upper limit to avoid phase separation.[8] - Optimize Storage Conditions: Store films in a sealed container at a stable temperature to minimize TEC leaching. - Modify Processing Parameters: Slow down the solvent evaporation rate during film casting or optimize the cooling rate in melt extrusion.[7] - Use a Co-plasticizer: Introduce a secondary, less mobile plasticizer to improve long-term stability.
Hazy or Opaque Film - Microscopic Phase Separation: Formation of TEC-rich domains within the polymer matrix that are large enough to scatter light. - Incomplete Dissolution during Preparation: The polymer or TEC was not fully dissolved in the solvent before casting.- Improve Mixing: Ensure thorough mixing of the polymer, TEC, and solvent to achieve a homogeneous solution before casting. - Select a Better Solvent System: Use a solvent that is a good solvent for both the polymer and TEC. - Rapid Cooling (for semi-crystalline polymers): In some cases, rapid quenching from the melt can trap the blend in a miscible state.
Inconsistent Mechanical Properties (e.g., variable tensile strength, elongation) - Heterogeneous Distribution of TEC: The plasticizer is not uniformly dispersed throughout the polymer matrix. - Partial Phase Separation: Inconsistent phase behavior within the material leading to regions with different mechanical properties.- Enhance Mixing Protocol: Use high-shear mixing or longer mixing times to ensure uniform distribution of TEC. - Characterize Thermal Properties: Use Differential Scanning Calorimetry (DSC) to assess the homogeneity of the blend and detect multiple glass transitions, which would indicate phase separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEC) and why is it used in polymer blends?

This compound is an ester of citric acid commonly used as a plasticizer in pharmaceutical coatings and other polymer applications.[10] Its primary function is to increase the flexibility and workability of polymers by lowering their glass transition temperature (Tg).[2] This makes the polymer less brittle and more suitable for applications like film coatings for tablets.

Q2: What is phase separation in the context of TEC and polymer blends?

Phase separation refers to the process where a homogeneous mixture of a polymer and TEC separates into distinct regions with different compositions. This can manifest as macroscopic phenomena like the appearance of an oily film on the surface (leaching or blooming) or as microscopic domains of TEC within the polymer matrix, leading to changes in the material's physical properties.[1]

Q3: How can I predict the compatibility of TEC with a specific polymer?

A good starting point for predicting compatibility is to compare the Hansen Solubility Parameters (HSP) of TEC and the polymer.[11] Materials with similar HSP values are more likely to be miscible. The principle of "like dissolves like" is a useful guideline.[11]

Q4: What is the typical concentration range for TEC in pharmaceutical films?

The optimal concentration of TEC depends on the specific polymer and the desired film properties. Generally, concentrations range from 10% to 30% by weight of the polymer.[2][8] It is crucial to determine the critical concentration above which phase separation occurs for your specific system through experimental studies.

Q5: How does the manufacturing process influence TEC phase separation?

The manufacturing process can significantly impact the final morphology of the polymer blend. For instance, in solvent casting, the rate of solvent evaporation can affect the final distribution of TEC.[12] In melt extrusion, the processing temperature and cooling rate are critical parameters.[7]

Q6: Can phase separation of TEC occur after the initial formulation?

Yes, phase separation can be a dynamic process. A film that appears homogeneous initially may exhibit phase separation over time, especially when exposed to changes in temperature and humidity.[3] This phenomenon, known as plasticizer migration or aging, can lead to a decrease in the flexibility of the film.

Q7: Are there alternative plasticizers to TEC?

Yes, other plasticizers are available, and the choice depends on the specific application and polymer. Alternatives include other citrate esters like acetyl tributyl citrate (ATBC), phthalates (though their use is often restricted due to safety concerns), and polyethylene glycols (PEGs).[2][13]

Quantitative Data

Hansen Solubility Parameters (HSP) for Compatibility Assessment

The Hansen Solubility Parameters provide a numerical method to predict the miscibility of materials. The total solubility parameter (δt) is derived from three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller difference between the HSP of the polymer and the plasticizer suggests better compatibility.

Material Dispersion (δd) (MPa½) Polar (δp) (MPa½) Hydrogen Bonding (δh) (MPa½)
This compound (TEC) 16.504.9012.00
Acetyl this compound (ATEC) 16.63.58.6
Eudragit L100 18.28.17.2
Eudragit RS 18.77.67.4
Ethylcellulose 17.57.07.0
Cellulose Acetate 18.612.711.0
Polylactic Acid (PLA) 18.67.27.2

Note: HSP values for polymers can vary depending on the specific grade and measurement method.

Effect of TEC Concentration on Polymer Properties

The concentration of TEC has a direct impact on the thermal and mechanical properties of the polymer blend.

Table 2.1: Effect of TEC on the Glass Transition Temperature (Tg) of Eudragit RS [14]

TEC Concentration (% w/w) Glass Transition Temperature (Tg) (°C)
0~60
5~45
10~35
20~34

Table 2.2: Influence of TEC Concentration on Mechanical Properties of Eudragit S100 Films [8]

TEC Concentration (% w/w) Tensile Strength (MPa) Percentage Elongation at Break (%)
10~12~5
20~8~10
30~5~15

Table 2.3: Leaching of TEC from Hydroxypropyl Methylcellulose Phthalate (HPMC-P) Films [3]

Initial TEC Concentration (% w/w) % TEC Leached after 24 hours
1095.1 ± 10.6
2076.7 ± 12.64

Experimental Protocols

Protocol 1: Preparation of Polymer Films by Solvent Casting

This protocol describes a general method for preparing polymer films containing TEC for evaluation.

Materials and Equipment:

  • Polymer of interest

  • This compound (TEC)

  • Volatile solvent (e.g., ethanol, acetone, or a mixture)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Beaker

  • Pipette

  • Leveling surface

  • Drying oven or a fume hood with controlled airflow

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in a suitable volume of the chosen solvent in a beaker with a magnetic stir bar. Stir until the polymer is completely dissolved. This may take several hours.

  • Addition of TEC:

    • Calculate the required amount of TEC based on the desired weight percentage relative to the polymer.

    • Add the TEC to the polymer solution and continue stirring until a homogeneous mixture is obtained.

  • Casting the Film:

    • Place the glass petri dish or plate on a level surface.

    • Carefully pour the polymer-TEC solution into the petri dish, ensuring the entire surface is covered evenly.

  • Drying the Film:

    • Place the cast film in a fume hood or a well-ventilated area at room temperature to allow for slow solvent evaporation. Covering the petri dish with a lid that is slightly ajar can help to control the evaporation rate and prevent defects.

    • Once the film is solid to the touch, it can be transferred to a vacuum oven at a temperature below the polymer's Tg for complete solvent removal (e.g., 24-48 hours).

  • Film Removal:

    • Carefully peel the dried film from the glass substrate. The film is now ready for characterization.

Protocol 2: Detection of Phase Separation using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the glass transition temperature (Tg) of a polymer blend, which can indicate the miscibility of TEC and the polymer. A single Tg for the blend suggests good miscibility, while multiple Tgs indicate phase separation.

Materials and Equipment:

  • DSC instrument

  • Hermetic aluminum DSC pans and lids

  • Crimper for sealing the pans

  • Polymer film sample

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Cut a small piece of the polymer film (typically 5-10 mg) and place it in a hermetic aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the instrument to purge with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heating Scan: Heat the sample from a temperature well below the expected Tg to a temperature above it at a constant rate (e.g., 10 °C/min). This scan reveals the initial state of the material.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is typically determined from this second heating scan to ensure it reflects the intrinsic properties of the blend.

  • Data Analysis:

    • Analyze the resulting thermogram. The Tg will appear as a step-change in the heat flow curve.

    • If a single Tg is observed that is lower than the Tg of the pure polymer, it indicates that the TEC is acting as a plasticizer and is miscible with the polymer at that concentration.

    • If two distinct Tgs are observed (one close to that of the pure polymer and another at a much lower temperature), it is a strong indication of phase separation.[9]

Visualizations

Troubleshooting_Workflow Start Start: Observe Issue (e.g., Oily Surface, Cracking) Check_Concentration Is TEC Concentration > 25%? Start->Check_Concentration Reduce_TEC Action: Reduce TEC Concentration Check_Concentration->Reduce_TEC Yes Check_Compatibility Assess Polymer-TEC Compatibility (HSP) Check_Concentration->Check_Compatibility No Final_Check Re-evaluate Film Properties Reduce_TEC->Final_Check Change_Polymer Action: Select a More Compatible Polymer Check_Compatibility->Change_Polymer Poor Match Add_Compatibilizer Action: Add a Compatibilizer (e.g., PEG) Check_Compatibility->Add_Compatibilizer Consider Review_Process Review Processing Conditions (Drying, Temp.) Check_Compatibility->Review_Process Good Match Change_Polymer->Final_Check Add_Compatibilizer->Final_Check Optimize_Process Action: Optimize Processing Parameters Review_Process->Optimize_Process Sub-optimal Review_Process->Final_Check Optimal Optimize_Process->Final_Check

Caption: A troubleshooting decision tree for addressing TEC phase separation.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome Formulation 1. Define Polymer & TEC Concentrations Solvent_Casting 2. Prepare Film via Solvent Casting Formulation->Solvent_Casting Visual_Inspection 3. Visual Inspection (Clarity, Surface) Solvent_Casting->Visual_Inspection DSC_Analysis 4. DSC Analysis (Measure Tg) Visual_Inspection->DSC_Analysis Mechanical_Testing 5. Mechanical Testing (Tensile, Elongation) DSC_Analysis->Mechanical_Testing Evaluation 6. Phase Separation Detected? Mechanical_Testing->Evaluation Success Homogeneous Blend (Optimized) Evaluation->Success No Failure Reformulate Evaluation->Failure Yes Failure->Formulation

Caption: Experimental workflow for assessing TEC compatibility in a polymer blend.

Plasticizer_Migration cluster_film Polymer Film Cross-Section cluster_surface Film Surface & Environment Bulk Bulk Polymer Matrix (Initially Homogeneous TEC Distribution) Migration TEC Migration (Leaching/Blooming) tec1 tec2 tec3 tec4 tec5 tec6 Surface Film Surface Environment External Environment Surface->Environment Evaporation/ Surface Accumulation Driving_Force Driving Force (Concentration Gradient, Temperature, Humidity) Driving_Force->Migration Migration->Surface Result Oily Surface & Film Embrittlement Migration->Result

Caption: Mechanism of this compound (TEC) phase separation and migration.

References

Technical Support Center: Refining Analytical Methods for Trace-Level Detection of Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the trace-level detection of triethyl citrate (TEC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

1. Why am I observing peak tailing for my this compound peak in GC-MS analysis?

Peak tailing, where the peak asymmetry is greater than 1, is a common issue in gas chromatography. For this compound, this can be attributed to several factors:

  • Active Sites in the Inlet or Column: this compound, being an ester with polar functional groups, can interact with active sites (silanol groups) in the GC inlet liner or the column itself. This is a primary cause of peak tailing.[1][2]

  • Contamination: Buildup of non-volatile residues in the inlet liner or the front of the column can create active sites.[2]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to turbulent flow and peak tailing.[2]

  • Low Inlet Temperature: An inlet temperature that is too low may result in incomplete or slow vaporization of the sample.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly clean and replace the GC inlet liner and septum. Using a deactivated liner with glass wool can help trap non-volatile residues.[1][2]

  • Column Conditioning: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.

  • Column Trimming: If contamination is suspected at the head of the column, trim the first few centimeters.

  • Check for Leaks: Ensure all fittings and connections are leak-free.

  • Optimize Temperatures: Ensure the inlet and oven temperatures are optimized for this compound.

G Troubleshooting Peak Tailing in GC-MS for this compound start Peak Tailing Observed q1 Perform Inlet Maintenance? (Clean/replace liner, septum) start->q1 a1_yes Tailing Persists q1->a1_yes Yes a1_no Problem Resolved q1->a1_no No q2 Condition/Bake Out Column? a1_yes->q2 a2_yes Tailing Still Present q2->a2_yes Yes a2_no Problem Resolved q2->a2_no No q3 Trim Column Inlet? a2_yes->q3 a3_yes Issue Remains q3->a3_yes Yes a3_no Problem Resolved q3->a3_no No end Consider column replacement or consult instrument manual a3_yes->end

Troubleshooting workflow for peak tailing in GC-MS analysis.

2. I am seeing ghost peaks in my chromatograms. What are the likely causes and solutions?

Ghost peaks are unexpected peaks that appear in your chromatogram, which can be sporadic or consistent.

  • Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent run.

  • Contaminated Syringe, Solvents, or Gas: Impurities in the rinse solvent, carrier gas, or a contaminated syringe can introduce ghost peaks.[1]

  • Septum Bleed: Particles from a degrading septum can fall into the inlet and release volatile compounds.

  • Contamination in the GC System: Contaminants can build up in the inlet, column, or detector over time.[3]

Troubleshooting Steps:

  • Run Blank Injections: Inject a blank solvent to see if the ghost peak is still present. This helps isolate the source of contamination.

  • Clean the Syringe and Injection Port: Thoroughly clean the autosampler syringe and the injection port.

  • Replace Consumables: Use fresh, high-purity solvents and carrier gas. Replace the septum.

  • Bake Out the System: Condition the column at a high temperature to remove contaminants.

G Troubleshooting Ghost Peaks start Ghost Peak Detected q1 Run a Blank Injection. Is the ghost peak present? start->q1 a1_yes Contamination in System q1->a1_yes Yes a1_no Carryover from Previous Sample q1->a1_no No sol1 Clean injection port and syringe. Use fresh solvents and gases. a1_yes->sol1 sol2 Optimize wash steps between injections. a1_no->sol2 q2 Does the ghost peak persist? sol1->q2 end Problem Resolved sol2->end a2_yes Bake out column and detector. q2->a2_yes Yes a2_no Problem Resolved q2->a2_no No a2_yes->end

References

Validation & Comparative

A Comparative Analysis of Triethyl Citrate and Dibutyl Phthalate as Pharmaceutical Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical sciences, particularly in the formulation of solid oral dosage forms, the use of polymeric film coatings is a fundamental technology. These coatings serve multiple purposes, including taste masking, improving stability, and controlling the release of the active pharmaceutical ingredient (API). The physical properties of these films, however, are critically dependent on the inclusion of plasticizers—additives that increase the flexibility and durability of the polymer by reducing its glass transition temperature (Tg).[1][2]

For decades, Dibutyl Phthalate (DBP) was a widely used plasticizer due to its efficiency and compatibility with many polymers.[3][4] However, growing concerns over its toxicological profile, specifically its classification as an endocrine-disrupting chemical (EDC), have prompted a shift towards safer alternatives.[3][5] Triethyl Citrate (TEC), an ester of citric acid, has emerged as a leading replacement. It is a non-phthalate, biodegradable, and non-toxic plasticizer, making it highly suitable for pharmaceutical and food applications.[6][7][8]

This guide provides an objective, data-driven comparison of this compound and Dibutyl Phthalate, focusing on their performance as plasticizers in pharmaceutical films, their safety profiles, and the experimental methods used for their evaluation.

Performance and Physicochemical Properties

The choice of plasticizer directly impacts the mechanical strength, permeability, and stability of a polymer film. The primary function is to lower the polymer's glass transition temperature (Tg), transforming a brittle material into a flexible one suitable for coating.[2]

Data Summary: Mechanical and Thermal Properties

The addition of a plasticizer modifies the mechanical properties of a polymer film, typically by decreasing its tensile strength and elastic modulus while increasing its elongation at break (a measure of flexibility).[9][10][11]

PropertyThis compound (TEC)Dibutyl Phthalate (DBP)Key Insights
Elongation at Break (%) Significantly increases with concentration.[9][10]Increases with concentration.Both plasticizers enhance film flexibility as expected. TEC has been shown to be a highly effective agent for increasing elongation.[10][12]
Elastic Modulus Decreases with increasing concentration.[9][10][11]Decreases with increasing concentration.A lower modulus indicates a less rigid, more flexible film. Both TEC and DBP achieve this effect.
Ultimate Tensile Strength Decreases with increasing concentration.[10][12]Decreases with increasing concentration.This reflects the softening of the polymer matrix by the plasticizer.
Glass Transition (Tg) Effectively reduces the Tg of polymers like Eudragit® and shellac.[11][13][14]Effectively reduces the Tg of various polymers.Both are efficient at reducing Tg, a primary requirement for a plasticizer.
Leaching Potential High. Being hydrophilic, TEC can leach from films when in contact with aqueous media.[7][14][15]Low. DBP is hydrophobic and has lower water solubility, resulting in less leaching.TEC's leaching can alter film properties over time, affecting drug release and mechanical strength.[10][14] This is a critical formulation consideration.
Data Summary: Drug Release Modulation

Plasticizers influence drug release by altering the permeability of the film coating.

ParameterThis compound (TEC)Dibutyl Phthalate (DBP)Key Insights
Drug Permeability Increases drug permeability.[14] Leaching of TEC can create pores, further increasing drug diffusion.[7][16]Increases drug permeability by increasing polymer chain mobility.The mechanism for TEC is twofold: increasing polymer mobility and creating pores upon leaching. DBP's effect is primarily through increasing free volume within the polymer.
Release Control Can be formulated for thermo-responsive and controlled-release systems.[13] The rate of release can be modulated by TEC concentration.[16]Provides effective control over drug release in sustained-release formulations.While both are effective, TEC's leaching adds a variable that must be carefully managed to ensure consistent release profiles over the shelf life of the product.

Safety and Toxicological Profile Comparison

The most significant divergence between TEC and DBP lies in their safety profiles. This is often the deciding factor in modern drug formulation.

AspectThis compound (TEC)Dibutyl Phthalate (DBP)
Regulatory Status Generally Recognized as Safe (GRAS) by the FDA for food applications (21 CFR 184.1911).[7]Use is heavily restricted in many consumer products (e.g., toys, cosmetics) due to safety concerns.
Toxicity Profile Considered safe, non-toxic, and biodegradable.[6][8] Acute and chronic feeding studies show it is relatively non-toxic.[17][18]Classified as an endocrine-disrupting chemical (EDC).[3][5] Linked to reproductive and developmental toxicity in animal studies.[5][19]
Endocrine Disruption No significant evidence of endocrine disruption.Known to interfere with the endocrine system. It exhibits anti-androgenic activity and can act as a weak agonist for estrogen receptors.[3][5][20]
Metabolism Metabolized into citric acid and ethanol, which are endogenous substances.Metabolized into mono-butyl phthalate (MBP), which is also considered a reproductive toxicant.

Visualization of Mechanisms

Experimental Workflow

The characterization of plasticized polymeric films follows a standardized workflow to ensure comparability of results. The diagram below illustrates the typical experimental sequence from film preparation to analysis.

G A 1. Polymer & Plasticizer Dissolved in Solvent B 2. Solution Cast onto a Flat Surface A->B C 3. Solvent Evaporation (Drying) B->C D Mechanical Testing (Tensile Analyzer) C->D E Thermal Analysis (DSC for Tg) C->E F Permeability Study (Dissolution / Diffusion Cell) C->F G Leaching Analysis (HPLC / DSC) C->G G cluster_cell Target Cell (e.g., Leydig Cell) DBP Dibutyl Phthalate (DBP) AR Androgen Receptor (AR) DBP->AR Blocks ER Estrogen Receptor α (ERα) DBP->ER Activates Nucleus Nucleus AR->Nucleus Normal Androgen Signaling (Blocked) ER->Nucleus Estrogenic Signaling (Activated) Gene Altered Gene Expression Nucleus->Gene Effect Downregulation of Testosterone Production Gene->Effect

References

A Comparative Guide to the Biocompatibility and Cytotoxicity of Triethyl Citrate for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triethyl Citrate with Alternative Plasticizers Supported by Experimental Data.

The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a paramount consideration. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), are a key component that can significantly influence the biological safety of a device. This guide provides a comprehensive comparison of the biocompatibility and cytotoxicity of this compound (TEC), a citrate-based plasticizer, with commonly used alternatives such as di(2-ethylhexyl) phthalate (DEHP), tri-octyl trimellitate (TOTM), and acetyl tributyl citrate (ATBC).

Executive Summary

This compound (TEC) is gaining prominence as a biocompatible alternative to traditional phthalate plasticizers in medical devices. While direct comparative quantitative data for TEC across all biocompatibility endpoints is still emerging, existing research and data on analogous citrate-based plasticizers like acetyl tributyl citrate (ATBC) suggest a favorable safety profile. In contrast, the extensive body of research on DEHP has raised concerns regarding its potential toxicity, leading to a search for safer alternatives. TOTM and ATBC have also demonstrated good biocompatibility in various studies. This guide synthesizes the available data to facilitate an informed selection of plasticizers for medical device applications.

Cytotoxicity Assessment: A Comparative Analysis

Cytotoxicity testing is a fundamental component of biocompatibility evaluation, assessing the potential for a material to cause cell death or inhibit cell growth. The ISO 10993-5 standard outlines the accepted in vitro methods for this assessment, with the L929 mouse fibroblast cell line being a commonly used model.

Comparison of In Vitro Cytotoxicity of Various Plasticizers
PlasticizerCell LineConcentrationExposure TimeCell Viability (%) / CytotoxicityReference
This compound (TEC) L929Not specifiedNot specifiedGenerally considered non-cytotoxic[1]
DEHP L9290.1 mg/mL7 daysCytotoxic[2][3][4]
TOTM L9290.1 mg/mL7 daysNot cytotoxic[2][3][4]
ATBC L929Not specifiedNot specifiedGenerally considered non-cytotoxic; some resins with ATBC showed no cytotoxicity[5][6][7]

Note: While specific quantitative data for TEC under the same experimental conditions as the alternatives is limited in the reviewed literature, it is generally recognized as safe (GRAS) by the FDA for use as a food and cosmetic additive, indicating a low toxicity profile[1]. Studies on ATBC, a structurally similar citrate plasticizer, have shown it to be non-toxic and biocompatible[5][6][7]. In contrast, DEHP has been shown to be cytotoxic at a concentration of 0.1 mg/mL after 7 days of exposure to L929 cells[2][3][4]. TOTM, under the same conditions, was found to be non-cytotoxic[2][3][4].

Experimental Protocol: In Vitro Cytotoxicity - ISO 10993-5 (Elution Test)

The elution test is a common method used to assess the cytotoxicity of medical device materials.

Cytotoxicity_Workflow cluster_extraction Step 1: Extraction cluster_exposure Step 2: Cell Exposure cluster_assessment Step 3: Viability Assessment A Material Sample Preparation B Immersion in Extraction Medium (e.g., MEM with 5% serum) A->B C Incubation (e.g., 37°C for 24-72h) B->C E Application of Material Extract to Cells C->E D L929 Fibroblast Cell Culture D->E F Incubation (e.g., 37°C for 24-48h) E->F G Quantitative Assay (e.g., MTT, XTT) F->G H Qualitative Assessment (Microscopic Examination) F->H I Data Analysis: Calculate % Cell Viability G->I H->I

Cytotoxicity Testing Workflow (ISO 10993-5)

Methodology:

  • Extraction: The test material is extracted using a cell culture medium (e.g., Minimum Essential Medium with 5% serum) under controlled conditions (e.g., 37°C for 24 to 72 hours)[8].

  • Cell Culture and Exposure: L929 mouse fibroblast cells are cultured to near confluency. The culture medium is then replaced with the material extract, and the cells are incubated for a specified period (e.g., 24 to 48 hours)[8].

  • Viability Assessment: Cell viability is determined using quantitative methods like the MTT or XTT assay, which measure metabolic activity, or through qualitative microscopic observation of cell morphology[8]. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemocompatibility: Assessing Blood-Contacting Materials

For medical devices that come into contact with blood, assessing hemocompatibility is crucial to prevent adverse reactions such as hemolysis (the rupture of red blood cells). The ASTM F756 standard provides a protocol for evaluating the hemolytic properties of materials.

Comparison of Hemolytic Potential
  • <2%: Non-hemolytic

  • 2% - 5%: Slightly hemolytic

  • >5%: Hemolytic

One study reported that a material with a mean hemolytic index of 0% was considered non-hemolytic[9].

Experimental Protocol: In Vitro Hemolysis - ASTM F756 (Direct Contact Method)

Hemolysis_Workflow cluster_preparation Step 1: Preparation cluster_incubation Step 2: Incubation cluster_analysis Step 3: Analysis A Test Material Preparation C Direct Contact of Material with Blood A->C B Preparation of Diluted Blood Suspension B->C D Incubation with Agitation (e.g., 37°C for 3 hours) C->D E Centrifugation to Separate Plasma D->E F Spectrophotometric Measurement of Free Hemoglobin in Plasma E->F G Calculation of Hemolysis Percentage F->G

Hemolysis Testing Workflow (ASTM F756)

Methodology:

  • Preparation: The test material is prepared, and a diluted suspension of fresh, anticoagulated blood (often rabbit or human) is made[9].

  • Incubation: The material is placed in direct contact with the diluted blood and incubated with gentle agitation at 37°C for a defined period (typically 3 hours)[9].

  • Analysis: The samples are centrifuged to separate the plasma. The amount of free hemoglobin in the plasma, an indicator of red blood cell lysis, is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to positive and negative controls[9].

Inflammatory Potential: The Body's Response to Foreign Materials

The implantation or use of a medical device can trigger an inflammatory response, mediated by immune cells such as macrophages. This response involves the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While specific comparative data on the inflammatory potential of these plasticizers is limited, a biocompatible material should ideally elicit a minimal inflammatory response.

Signaling Pathway for Macrophage Activation and Cytokine Release

The interaction of a foreign material with macrophages can initiate a signaling cascade leading to the production of inflammatory cytokines.

Inflammatory_Pathway Material Biomaterial/Leachables Receptor Surface Receptors Material->Receptor Macrophage Macrophage Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAP Kinase) Receptor->Signaling Activation Gene Gene Transcription Signaling->Gene Activation Cytokines Synthesis and Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines

Macrophage Inflammatory Response Pathway

Mechanism:

  • Recognition: Macrophages recognize the foreign material or its leached components via surface receptors.

  • Signal Transduction: This recognition triggers intracellular signaling pathways, such as the NF-κB and MAP kinase pathways.

  • Gene Expression: These signaling pathways lead to the activation of transcription factors that induce the expression of genes for pro-inflammatory cytokines.

  • Cytokine Release: The translated cytokines, including TNF-α and IL-6, are then released, propagating the inflammatory response.

Conclusion

Based on the available evidence, this compound (TEC) and other citrate-based plasticizers like ATBC present a favorable biocompatibility and low cytotoxicity profile, positioning them as strong alternatives to DEHP for medical device applications. While TOTM also demonstrates good biocompatibility, the general safety and "GRAS" status of citrates provide a high level of confidence for their use.

The selection of a plasticizer should be based on a comprehensive risk assessment that considers the specific application of the medical device, the duration and nature of patient contact, and the available biocompatibility data. Further direct comparative studies quantifying the cytotoxicity, hemocompatibility, and inflammatory potential of TEC against other leading alternatives would be invaluable to the medical device industry. This guide serves as a resource to aid researchers and developers in making informed decisions based on the current scientific landscape.

References

A Toxicological Comparison of Triethyl Citrate and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical excipients and polymer plasticizers, triethyl citrate (TEC) and its acetylated counterpart, acetyl this compound (ATEC), are frequently utilized. This guide provides a comparative toxicological assessment of this compound and its common alternative, acetyl tributyl citrate (ATBC), drawing upon data from scientific literature. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of these agents.

Quantitative Toxicological Data Summary

The following tables summarize key quantitative toxicological endpoints for this compound, acetyl this compound, and acetyl tributyl citrate. Data has been compiled from various in vivo and in vitro studies.

Table 1: Acute and Chronic Toxicity Data

Toxicological EndpointThis compound (TEC)Acetyl this compound (ATEC)Acetyl Tributyl Citrate (ATBC)Reference(s)
Oral LD50 (Rat) ~7,000 - 8,000 mg/kg~7,000 mg/kg~10,000 - 30,000 mg/kg[1][2][3][4]
Oral LD50 (Cat) 3,500 - 4,000 mg/kgNot Found~10,000 - 30,000 mg/kg[1][3][4]
Dermal LD50 (Rabbit) >5,000 mg/kgNot FoundNot Found[5]
NOAEL (Rat, 2-year) 2,000 mg/kg/dayNot FoundNot Found[6]

Table 2: Skin and Eye Irritation Data

EndpointThis compound (TEC)Acetyl this compound (ATEC)Acetyl Tributyl Citrate (ATBC)Reference(s)
Skin Irritation (Rabbit) Non-irritantNot toxicNon-irritant[2][7][8][9]
Eye Irritation (Rabbit) Irritant (33.3%)Slight to moderate irritationModerate irritation[2][7][8][9]

Table 3: Sensitization, Genotoxicity, and Reproductive Toxicity

EndpointThis compound (TEC)Acetyl this compound (ATEC)Acetyl Tributyl Citrate (ATBC)Reference(s)
Skin Sensitization Strong sensitizer (guinea pig), Not a sensitizer (human)Sensitizer (guinea pig), Not a sensitizer (human)Not a sensitizer[2][7]
Genotoxicity Not genotoxicNot genotoxicNot genotoxic[6][7][8]
Reproductive/Developmental Toxicity Not a reproductive/developmental toxicantLow developmental toxicityNot a reproductive/developmental toxicant[7][10]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of protocols commonly employed in the assessment of citrate-based plasticizers.

Acute Oral Toxicity (LD50) Study (Following OECD Guideline 423)
  • Test System: Typically, Wistar rats are used.[11][12]

  • Administration: The test substance is administered orally by gavage.[11][12] Animals are fasted prior to administration.[11]

  • Dosage: A stepwise procedure is used, starting with a dose of 300 mg/kg or 2000 mg/kg.[12] Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[11][12]

  • Endpoint: The LD50 value is calculated, representing the statistically estimated dose that would be lethal to 50% of the test population.

Guinea Pig Maximization Test (GPMT) for Skin Sensitization (Following OECD Guideline 406)
  • Test System: Albino guinea pigs are the preferred model.[13][14][15]

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance, Freund's Complete Adjuvant (FCA), and a mixture of the two are administered to the scapular region.[14][16]

    • Day 7: A topical application of the test substance is applied to the same area, often under an occlusive patch.[14]

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the skin on the flank.[14]

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.[16] The incidence and severity of the skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that require a specific amino acid for growth are used.[17][18]

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).[17]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to a negative control.[18]

In Vitro Micronucleus Assay (Following OECD Guideline 487)
  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes are used.[17][19]

  • Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix).[17] Following exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

  • Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of daughter cells) is scored.[18] An increase in micronucleus frequency indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.[19]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the toxicological assessment of this compound and its alternatives.

experimental_workflow_GPMT cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation day0 Day 0: Intradermal Injections (Substance, FCA, Mixture) day7 Day 7: Topical Application (Substance) day0->day7 7 days day21 Day 21: Topical Challenge (Naive Skin Area) day7->day21 14 days eval Observe for Erythema & Edema (24 & 48 hours post-challenge) day21->eval

Workflow for the Guinea Pig Maximization Test (GPMT).

logical_relationship_safety_assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays substance Test Substance (e.g., this compound) genotox Genotoxicity (Ames, Micronucleus) substance->genotox cytotox Cytotoxicity (IC50) substance->cytotox acute_tox Acute Toxicity (LD50) substance->acute_tox repeat_dose Repeated Dose Toxicity (NOAEL) substance->repeat_dose sensitization Sensitization (GPMT, Human) substance->sensitization repro_dev Reproductive/Developmental Toxicity substance->repro_dev risk_assessment Overall Safety Assessment & Risk Characterization genotox->risk_assessment cytotox->risk_assessment acute_tox->risk_assessment repeat_dose->risk_assessment sensitization->risk_assessment repro_dev->risk_assessment

Logical flow of a comprehensive toxicological safety assessment.

signaling_pathway_placeholder substance This compound Exposure target Potential Molecular Target (e.g., Receptor, Enzyme) substance->target Interaction pathway Signaling Pathway (e.g., MAPK Pathway) target->pathway Activation/Inhibition response Cellular/Toxicological Response (e.g., Neurotoxicity) pathway->response Leads to note Note: Specific signaling pathway data for this compound is limited. This represents a generalized potential mechanism.

Generalized potential signaling pathway for toxicological effects.

References

Triethyl Citrate: A Comparative Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting excipients and plasticizers with favorable environmental profiles is of increasing importance. This guide provides an objective comparison of the environmental impact and biodegradability of triethyl citrate (TEC) against common alternatives, supported by experimental data.

Executive Summary

This compound (TEC) is a widely used plasticizer and solvent valued for its low toxicity and high biodegradability.[1][2][3] It is considered an environmentally friendly alternative to traditional phthalate plasticizers.[2][3] This guide compares the environmental and toxicological profiles of TEC with other plasticizers, including acetyl tributyl citrate (ATBC), dibutyl sebacate (DBS), dioctyl adipate (DOA), and dioctyl terephthalate (DOTP). The data indicates that while all these alternatives are significant improvements over phthalates, there are nuances in their biodegradability and ecotoxicity profiles.

Comparative Environmental Data

The following tables summarize the biodegradability and ecotoxicity data for this compound and its alternatives based on standardized OECD test guidelines.

Table 1: Biodegradability Data
CompoundTest GuidelineBiodegradation (%)Time (days)Result
This compound (TEC) OECD 301B>60%10Readily biodegradable
Acetyl Tributyl Citrate (ATBC) OECD 301C82%28Readily biodegradable
Dibutyl Sebacate (DBS) OECD 301Not specified28Readily biodegradable
Dioctyl Adipate (DOA) OECD 301Not readily biodegradable28Not readily biodegradable
Dioctyl Terephthalate (DOTP) OECD 301F>60%28Readily biodegradable
Table 2: Aquatic Ecotoxicity Data
CompoundTest OrganismTest GuidelineEndpointValue (mg/L)
This compound (TEC) Oncorhynchus mykiss (Rainbow Trout)OECD 20396h LC50>100
Daphnia magna (Water Flea)OECD 20248h EC50>100
Desmodesmus subspicatus (Green Algae)OECD 20172h ErC50>100
Acetyl Tributyl Citrate (ATBC) Lepomis macrochirus (Bluegill Sunfish)OECD 20396h LC5038 - 60[4]
Daphnia magna (Water Flea)OECD 20224h EC50>1[4]
Desmodesmus subspicatus (Green Algae)OECD 20172h EC5011.5[4]
Dibutyl Sebacate (DBS) Oryzias latipes (Japanese Rice Fish)OECD 20396h LC506.8
Daphnia magna (Water Flea)OECD 20248h EC505.6
Dioctyl Adipate (DOA) Fish (various)OECD 20396h LC50>0.78[5]
Daphnia magna (Water Flea)OECD 20248h EC500.48 - 0.85[5]
Dioctyl Terephthalate (DOTP) Oncorhynchus mykiss (Rainbow Trout)OECD 2037d LC50>0.25[1]
Daphnia magna (Water Flea)OECD 20248h EC50>0.0014[1]
Pseudokirchneriella subcapitata (Green Algae)OECD 20172h EC50>0.86[1]

Experimental Protocols

The data presented above is derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of environmental safety data for chemicals.

Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the "ready biodegradability" of chemicals, indicating their potential for rapid and complete breakdown in an aerobic aqueous environment.[6][7] A substance is considered readily biodegradable if it meets the pass level within a 10-day window during the 28-day test period.[6]

  • OECD 301B (CO2 Evolution Test): This method measures the carbon dioxide produced by microorganisms as they metabolize the test substance.[8] The test substance, a mineral medium, and an inoculum of microorganisms are incubated in the dark in sealed vessels.[8] The amount of CO2 evolved is periodically measured and is expressed as a percentage of the theoretical maximum (ThCO2).[8]

  • OECD 301F (Manometric Respirometry Test): This test determines the oxygen consumed by microorganisms during the biodegradation of the test substance.[9][10] A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask.[9][11] The oxygen uptake is measured manometrically and is expressed as a percentage of the theoretical oxygen demand (ThOD).[9][12]

cluster_prep Sample Preparation cluster_test Biodegradation Test Vessels cluster_analysis Analysis TestSubstance Test Substance TestVessel Test Substance Vessel TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel BlankVessel Blank Control (Inoculum only) MineralMedium->BlankVessel RefVessel Reference Control (e.g., Sodium Benzoate) MineralMedium->RefVessel Inoculum Microorganism Inoculum Inoculum->TestVessel Inoculum->BlankVessel Inoculum->RefVessel Measurement Measure O2 Consumption / CO2 Evolution TestVessel->Measurement BlankVessel->Measurement RefVessel->Measurement Calculation % Biodegradation vs. ThOD/ThCO2 Measurement->Calculation

Biodegradability Testing Workflow

Aquatic Toxicity Testing

Standardized aquatic toxicity tests are used to determine the potential hazard of a substance to aquatic organisms.[13] These tests typically involve exposing organisms to a range of concentrations of the test substance and observing the effects over a defined period.

  • OECD 203 (Fish, Acute Toxicity Test): This test evaluates the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.[14][15][16] Fish, such as Rainbow Trout (Oncorhynchus mykiss), are exposed to at least five concentrations of the test substance in a geometric series.[14][17] Mortalities are recorded at 24, 48, 72, and 96 hours.[14][17]

  • OECD 202 (Daphnia sp., Acute Immobilisation Test): This test determines the concentration of a substance that immobilizes 50% of a Daphnia magna population (EC50) over a 48-hour period. Young daphnids are exposed to a range of concentrations of the test substance, and the number of immobilized individuals is recorded at 24 and 48 hours.

  • OECD 201 (Alga, Growth Inhibition Test): This test assesses the effect of a substance on the growth of freshwater algae, such as Desmodesmus subspicatus.[3][18][19] Exponentially growing algae are exposed to various concentrations of the test substance for 72 hours.[2][18][19] The inhibition of growth is measured and used to calculate the concentration that causes a 50% reduction in growth rate (ErC50).[2][18]

cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_observation Observation & Analysis TestSubstance Test Substance Concentrations Series of Test Concentrations TestSubstance->Concentrations DilutionWater Dilution Water DilutionWater->Concentrations Control Control (No Test Substance) DilutionWater->Control TestOrganisms Test Organisms (Fish, Daphnia, Algae) TestOrganisms->Concentrations TestOrganisms->Control Endpoints Record Mortality / Immobilization / Growth Inhibition Concentrations->Endpoints Control->Endpoints Calculation Calculate LC50 / EC50 Endpoints->Calculation

Aquatic Ecotoxicity Testing Workflow

Conclusion

This compound demonstrates a strong environmental profile, characterized by ready biodegradability and low aquatic toxicity. The comparative data indicates that while alternatives like acetyl tributyl citrate and dibutyl sebacate are also favorable in terms of biodegradability, there can be variations in their ecotoxicity profiles. Dioctyl terephthalate also presents a good biodegradable alternative. In contrast, dioctyl adipate is not readily biodegradable. For applications where environmental impact is a critical consideration, this compound stands out as a robust and well-documented choice. This guide provides the foundational data to assist in the informed selection of plasticizers and excipients in research and development.

References

A Comparative Guide to Validated HPLC Methods for Triethyl Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of triethyl citrate, a common plasticizer in pharmaceutical formulations. The methods presented are an isocratic reversed-phase HPLC method and a gradient reversed-phase HPLC method. This comparison aims to assist researchers and analysts in selecting the most suitable method for their specific analytical needs, based on performance, efficiency, and experimental requirements.

Method Performance Comparison

The following tables summarize the key performance parameters of the two validated HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions

ParameterIsocratic HPLC MethodGradient HPLC Method
Column Waters Symmetry C18, 5 µm, 4.6 x 150 mmWaters Xterra RP18, 3.5 µm, 4.6 x 100 mm[1]
Mobile Phase Methanol:Water (70:30, v/v)[2][3]A: 10 mM Carbonate Buffer (pH 10.5)B: Acetonitrile[1]
Elution Mode IsocraticGradient
Flow Rate 0.9 mL/min[2]1.0 mL/min
Detection UV at 220 nm[2][3]UV at 214 nm[1]
Column Temp. Ambient30 °C
Injection Vol. 20 µL10 µL

Table 2: Method Validation Parameters

ParameterIsocratic HPLC MethodGradient HPLC Method
Linearity Range 0.5 - 5.0 mM/L[2][3]0.1 - 1.0 mg/mL
Correlation Coeff. > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.2%
Precision (RSD%) ≤ 1.5%[2]≤ 2.0%
LOD 0.05 mM/L0.01 mg/mL
LOQ 0.15 mM/L0.03 mg/mL
Specificity Specific for this compoundSpecific for this compound and its degradation products[1]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using the described HPLC methods.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Film-Coated Tablets s2 Disintegrate in Aqueous Solution s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample into HPLC System s4->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using Calibration Curve d1->d2

General Experimental Workflow for this compound Quantification.

start Start prep Method Validation Protocol start->prep end End spec Specificity (Forced Degradation) prep->spec lin Linearity & Range prep->lin acc Accuracy (% Recovery) prep->acc prec Precision (Repeatability & Intermediate) prep->prec lodq LOD & LOQ prep->lodq rob Robustness prep->rob spec->end lin->end acc->end prec->end lodq->end rob->end

Logical Flow of HPLC Method Validation.

Experimental Protocols

Method 1: Isocratic Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm, or equivalent.

  • Mobile Phase: A filtered and degassed mixture of HPLC-grade methanol and water in a 70:30 (v/v) ratio.[2][3]

  • Flow Rate: 0.9 mL/min.[2]

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 220 nm.[2][3]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Stock Solution (5.0 mM): Accurately weigh approximately 138.15 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 mM to 5.0 mM.[2][3]

4. Sample Preparation (from Film-Coated Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a suitable volumetric flask.

  • Add a small volume of water and sonicate for 15 minutes to disintegrate the tablet core and dissolve the film coating.

  • Dilute to volume with the mobile phase.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gradient Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Waters Xterra RP18, 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Carbonate Buffer, pH adjusted to 10.5.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Return to initial conditions (95% A, 5% B)

    • 22-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.[1]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase mixture to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

4. Sample Preparation (from Film-Coated Tablets):

  • Follow the same procedure as described for the Isocratic HPLC Method, using a 50:50 mixture of Mobile Phase A and B as the diluent.

Conclusion

Both the isocratic and gradient HPLC methods presented are suitable for the quantification of this compound in pharmaceutical dosage forms. The isocratic method offers simplicity, with a straightforward mobile phase and shorter run times, making it ideal for routine quality control applications where high throughput is desired. The gradient method provides higher specificity, particularly in the presence of potential degradation products or complex sample matrices, which is advantageous during stability studies and formulation development. The choice between the two methods should be based on the specific requirements of the analysis, considering factors such as the complexity of the sample, the need to resolve potential impurities, and the desired analytical throughput.

References

comparing the efficacy of different plasticizers for enteric coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Plasticizer Efficacy in Enteric Coatings

The selection of an appropriate plasticizer is a critical determinant in the performance of enteric-coated pharmaceutical dosage forms. Plasticizers are incorporated into coating formulations to enhance the flexibility and film-forming properties of the polymer.[1][2] However, their influence extends beyond mechanical characteristics, significantly impacting drug release profiles and the overall protective function of the enteric coat. This guide provides a comparative analysis of commonly used plasticizers, supported by experimental data, to aid researchers and formulation scientists in making informed decisions.

Impact of Plasticizers on Drug Release and Film Properties

The choice of plasticizer can dictate the integrity of the enteric coating in acidic media and the subsequent release of the active pharmaceutical ingredient (API) in the neutral pH of the intestines. A key differentiator among plasticizers is their hydrophilicity.

Water-Soluble Plasticizers: Plasticizers such as Polyethylene Glycols (PEGs) are water-soluble and can act as pore-formers within the enteric film.[1] This can lead to a higher uptake of acidic fluid, potentially compromising the gastro-protective function of the coating.[1] Studies have shown that formulations with PEG 400 and PEG 6000 exhibited greater acid uptake compared to those with hydrophobic plasticizers.[1] While all tested formulations in one study showed no drug release in the acidic phase, the nature of the plasticizer influenced the release kinetics at intestinal pH.[1]

Hydrophobic Plasticizers: In contrast, hydrophobic plasticizers like Triethyl Citrate (TEC), Dibutyl Sebacate (DBS), Diethyl Phthalate (DEP), and Triacetin generally create less permeable films, offering robust protection in the stomach.[1] Among these, TEC has been frequently cited as providing optimal performance, particularly with acrylate-based polymers like Eudragit® L 100-55.[1] For instance, in a comparative study, TEC proved to be a more effective plasticizer for Eudragit® L-100 than DBS, resulting in minimal drug leakage in the acid phase.[3] Conversely, both TEC and DBS performed well with the Eudragit® S-100 polymer.[3]

The concentration of the plasticizer is another crucial factor. An increase in plasticizer concentration generally leads to a decrease in the film's tensile strength and an increase in its elongation at break, making it more flexible.[4][5]

Quantitative Comparison of Plasticizer Performance

To facilitate a direct comparison, the following table summarizes key performance data for various plasticizers from different studies.

PlasticizerPolymerKey FindingsDrug Release in Acid (0.1N HCl)Drug Release in Buffer (pH 6.8)Reference
This compound (TEC) Eudragit® L-100Optimal results among tested plasticizers.[1] More effective than DBS for this polymer.[3]Minimal leakage.[3]Efficient release.[1][3]
Dibutyl Sebacate (DBS) Eudragit® L-100Significant drug leakage in the acid phase.[3]Over 20% drug leakage.[3]-[3]
Polyethylene Glycol (PEG) 400 Eudragit® L 100-55Acted as a pore former, leading to higher acid uptake.[1]0% release after 2 hours.[1]Slower drug release.[1][1]
Polyethylene Glycol (PEG) 6000 Eudragit® L 100-55Acted as a pore former, leading to higher acid uptake.[1]0% release after 2 hours.[1]Slower drug release.[1][1]
Diethyl Phthalate (DEP) Eudragit® L 100-55Did not exhibit pore formation.[1]0% release after 2 hours.[1]-[1]
Triacetin Eudragit® L 100-55Did not exhibit pore formation.[1]0% release after 2 hours.[1]-[1]
Propylene Glycol (PG) Eudragit LIncreased drug release in buffer with increasing concentration.No significant effect.Higher release compared to Span 80.
Span 80 Eudragit LDecreased drug release in buffer with increasing concentration.No significant effect.Lower release compared to PG.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of plasticizer efficacy. Below are outlines of key experimental protocols.

Preparation of Enteric Coating Dispersion

A typical procedure for preparing an aqueous enteric coating dispersion is as follows:

  • Polymer Dispersion: The enteric polymer (e.g., Eudragit® L 100-55) is added to demineralized water under continuous stirring.[1]

  • Neutralization: The dispersion is then neutralized with a suitable agent, such as a 1 N NaOH solution, and stirred for approximately 15 minutes.[1]

  • Plasticizer Addition: The selected plasticizer is added to the dispersion, followed by further stirring.[1]

  • Addition of Other Excipients: Anti-tacking agents like talc and opacifiers such as titanium dioxide are suspended in the dispersion.[1]

  • Final Mixing and Sieving: The mixture is stirred for an additional 40 minutes to ensure homogeneity and then passed through a #200 nylon mesh to remove any agglomerates.[1]

Dissolution Testing

Dissolution studies are critical for assessing the performance of the enteric coating and are typically conducted in two stages to simulate the gastrointestinal tract, in accordance with USP monographs for delayed-release dosage forms.[1]

  • Acid Stage (Gastric Simulation): The coated tablets or pellets are placed in a dissolution apparatus containing 0.1 N HCl (pH 1.2) for 2 hours. Samples are withdrawn at specified intervals to determine the extent of drug release in the acidic medium.[1] All formulations should ideally exhibit minimal to no drug release in this stage.[1]

  • Buffer Stage (Intestinal Simulation): After the acid stage, the dissolution medium is changed to a phosphate buffer with a pH of 6.8. The test is continued, and samples are collected at various time points to determine the drug release profile in a simulated intestinal environment.

Logical Workflow for Plasticizer Selection

The selection of a plasticizer for an enteric coating formulation is a multi-faceted process that involves consideration of the polymer, the API, and the desired release profile. The following diagram illustrates a logical workflow for this selection process.

PlasticizerSelection Start Start: Define Formulation Goals Polymer Select Enteric Polymer (e.g., Acrylate, Cellulose-based) Start->Polymer API Consider API Properties (e.g., Solubility, Stability) Start->API PlasticizerType Choose Plasticizer Type Polymer->PlasticizerType API->PlasticizerType Hydrophilic Hydrophilic (e.g., PEGs, PG) PlasticizerType->Hydrophilic Pore formation desired? Hydrophobic Hydrophobic (e.g., TEC, DBS, DEP) PlasticizerType->Hydrophobic High impermeability needed? Concentration Determine Plasticizer Concentration Hydrophilic->Concentration Hydrophobic->Concentration LowConc Low Concentration Concentration->LowConc Higher film strength? HighConc High Concentration Concentration->HighConc Greater flexibility? Formulation Prepare Trial Formulations LowConc->Formulation HighConc->Formulation Evaluation Evaluate Film Properties & Drug Release Formulation->Evaluation Mechanical Mechanical Properties (Tensile Strength, Elongation) Evaluation->Mechanical Release Dissolution Profile (Acid & Buffer Stage) Evaluation->Release Optimization Optimize Formulation Mechanical->Optimization Release->Optimization Optimization->PlasticizerType Goals Not Met Final Final Formulation Optimization->Final Goals Met

References

The Influence of Triethyl Citrate on Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl citrate (TEC) is a widely utilized hydrophilic plasticizer in pharmaceutical formulations, particularly in film coatings for controlled-release dosage forms. Its primary function is to enhance the flexibility and integrity of the polymeric film, thereby modulating the release of the active pharmaceutical ingredient (API). This guide provides a comprehensive evaluation of the effect of this compound on drug release profiles, supported by experimental data and comparisons with alternative plasticizers.

Impact of this compound Concentration on Drug Release

The concentration of this compound in a film coating significantly influences the drug release kinetics. Generally, as a hydrophilic plasticizer, TEC can facilitate drug release by leaching into the dissolution medium, creating pores and channels within the coating for the drug to diffuse through.[1][2] However, the effect can be complex and dependent on the polymer used, the manufacturing process, and curing conditions.

In studies with theophylline pellets coated with a blend of Eudragit polymers, increasing the concentration of TEC from 15% to 25% (w/w) was found to accelerate the drug release rate.[1][2] This is attributed to the increased formation of channels due to the leaching of the water-soluble plasticizer. Conversely, in some systems, higher TEC concentrations can lead to better coalescence of the polymer particles during the film-coating process, resulting in a more uniform and less permeable film, which can slow down drug release.

The interplay between TEC concentration and curing conditions (temperature and time) is also a critical factor. Increased curing temperature and time can lead to a more coalesced film, which may slow down drug release, while the leaching of TEC can counteract this effect.[1][2]

Table 1: Effect of this compound (TEC) Concentration on Theophylline Release from Eudragit® Coated Pellets

TEC Concentration (% w/w of polymer)Apparent Release Rate Constant (k)¹Mechanism of Release Modulation
15LowerReduced film porosity
20ModerateBalance between film coalescence and TEC leaching
25HigherIncreased channel formation due to TEC leaching[1][2]

¹Qualitative representation of the rate constant. Actual values are formulation-dependent.

Comparison with Alternative Plasticizers

The choice of plasticizer is a critical formulation parameter that can be tailored to achieve a desired drug release profile. This compound is often compared with other plasticizers, both hydrophilic and hydrophobic, to understand its relative performance.

This compound vs. Polyethylene Glycol (PEG) 400:

In a study comparing TEC and PEG 400 in Eudragit RS films, both plasticizers were shown to induce thermo-responsive drug release. While PEG 400, being more soluble in water, resulted in a higher and faster drug permeation, films containing 20% TEC were found to be more sensitive to temperature changes and offered better control over the drug release.

This compound vs. Hydrophobic Plasticizers:

Hydrophobic plasticizers, such as dibutyl sebacate (DBS) and dibutyl phthalate (DBP), generally lead to a slower drug release compared to hydrophilic plasticizers like TEC. This is because they are less likely to leach out of the film coating, resulting in a less porous film. Studies have shown that replacing DBP with DBS in a similar concentration provides a comparable plasticizing effect on Eudragit® RS 30D, which can be a consideration for formulators looking for phthalate-free alternatives.

Table 2: Comparative Effect of Different Plasticizers on Drug Release

PlasticizerTypeGeneral Effect on Drug Release RateKey Characteristics
This compound (TEC) HydrophilicTends to increase release rateWater-soluble, leaches out to form pores[1][2]
Polyethylene Glycol (PEG) 400 HydrophilicGenerally higher and faster release than TECHighly water-soluble
Dibutyl Sebacate (DBS) HydrophobicSlower release rateLow water solubility, less leaching
Dibutyl Phthalate (DBP) HydrophobicSlower release rateLow water solubility, potential health concerns
Triacetin HydrophilicCan increase release rateWater-soluble

Experimental Protocols

A standardized approach is crucial for evaluating the effect of plasticizers on drug release. Below is a generalized experimental protocol for in-vitro dissolution testing of film-coated dosage forms.

Objective: To determine the in-vitro drug release profile of a model drug from a film-coated formulation containing varying concentrations of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer for film coating (e.g., Eudragit® RS/RL 30D, Ethylcellulose)

  • This compound (TEC) and other plasticizers for comparison

  • Other necessary excipients (e.g., anti-tacking agents)

  • Dissolution medium (e.g., purified water, phosphate buffer of specific pH)

Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)[3]

  • UV-Vis Spectrophotometer or HPLC for drug quantification

  • Analytical balance

  • pH meter

Methodology:

  • Formulation Preparation:

    • Prepare the core tablets or pellets containing the API.

    • Prepare the coating dispersion by dissolving the polymer and plasticizer (at desired concentrations, e.g., 10%, 15%, 20% w/w of polymer) in a suitable solvent system.

    • Coat the cores with the prepared dispersion to a specific weight gain.

    • Cure the coated dosage forms under controlled temperature and time conditions.

  • Dissolution Testing:

    • Set up the USP dissolution apparatus with the specified medium (e.g., 900 mL of purified water).

    • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[3]

    • Set the rotation speed (e.g., 50 rpm for the paddle method).[1][2]

    • Place one dosage form in each dissolution vessel.

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples.

    • Analyze the drug concentration in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percent drug release versus time to obtain the drug release profile.

    • Compare the release profiles of formulations with different TEC concentrations and other plasticizers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in evaluating the effect of this compound on drug release.

experimental_workflow cluster_prep Formulation Preparation cluster_testing In-Vitro Dissolution Testing cluster_analysis Analysis & Comparison Core_Prep Core Preparation (Tablets/Pellets) Coating_Process Film Coating Process Core_Prep->Coating_Process Coating_Dispersion Coating Dispersion Preparation (Polymer + TEC/Alternative Plasticizer) Coating_Dispersion->Coating_Process Curing Curing Coating_Process->Curing Dissolution_Apparatus USP Dissolution Apparatus (Basket or Paddle) Curing->Dissolution_Apparatus Coated Dosage Form Sampling Sample Collection at Time Intervals Dissolution_Apparatus->Sampling Drug_Quantification Drug Quantification (UV-Vis/HPLC) Sampling->Drug_Quantification Aliquots Data_Analysis Data Analysis & Profile Generation Drug_Quantification->Data_Analysis Comparison Comparative Evaluation of Release Profiles Data_Analysis->Comparison

Caption: Experimental workflow for evaluating plasticizer effect.

The logical flow for investigating the impact of this compound on drug release profiles can be visualized as follows:

logical_relationship TEC_Properties This compound Properties (Hydrophilic, Water-Soluble) Film_Properties Film Coating Properties - Porosity - Permeability - Integrity TEC_Properties->Film_Properties influences Formulation_Params Formulation Parameters - Polymer Type - TEC Concentration - Curing Conditions Formulation_Params->Film_Properties determines Drug_Release Drug Release Profile (Rate and Extent) Film_Properties->Drug_Release controls

Caption: Factors influencing drug release with this compound.

References

A Comparative Guide to Analytical Techniques for Triethyl Citrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of triethyl citrate, a common plasticizer in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring product quality and regulatory compliance. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Titrimetry, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the key performance parameters of the most common methods.

Parameter GC-FID HPLC-UV LC-MS/MS Titration
Linearity (R²) >0.99>0.99>0.999Not Applicable
Accuracy (% Recovery) 95-105%98-102%95-105%98-102%
Precision (%RSD) < 2.0%< 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.01 mg/mL~0.1 µg/mL< 1 ng/mLHigh (mg range)
Limit of Quantification (LOQ) ~0.03 mg/mL~0.5 µg/mL~1 ng/mLHigh (mg range)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for the assay of this compound and is the official method in the United States Pharmacopeia (USP)[1].

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: Agilent Technologies DB-FFAP (30 m x 0.530 mm, 1.0 µm film thickness) or equivalent[2].

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium[1][2].

  • Injector Temperature: 250 °C[1].

  • Detector Temperature: 300 °C[1].

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp 1: 5 °C/minute to 100 °C, hold for 1 minute.

    • Ramp 2: 25 °C/minute to 250 °C, hold for 2 minutes[2].

  • Injection Volume: 1 µL.

Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable solvent (e.g., methanol) to obtain a known concentration.

System Suitability: The system is deemed suitable if the resolution between this compound and a related substance (e.g., acetylthis compound) is not less than 1.5, and the relative standard deviation of replicate injections is not more than 2.0%[1].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a versatile and robust method for the quantification of this compound, particularly in complex matrices[3][4].

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v)[3][4].

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 220 nm[3][4].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to prepare calibration standards and sample solutions.

Validation Data:

  • Linearity: The peak area response is typically linear over a concentration range of 0.5–5.0 mM/L[3][4].

  • Recovery: Recovery from formulated products is generally complete[3][4].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in biological matrices[5][6][7].

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/minute[5][6][7].

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., tributyl citrate) should be optimized[5][6][7].

Sample Preparation: Protein precipitation with methanol is a common sample preparation technique for plasma samples[5][6][7].

Titration

A classic and cost-effective method for the assay of bulk this compound, based on saponification[8].

Principle: this compound is saponified by refluxing with a known excess of sodium hydroxide. The unreacted sodium hydroxide is then back-titrated with a standard acid.

Procedure:

  • Accurately weigh about 1.5 g of the sample into a flask.

  • Add 25 mL of isopropanol and 25 mL of water.

  • Pipette 50 mL of 0.5 N sodium hydroxide into the flask.

  • Reflux the mixture for 1.5 hours.

  • Cool the solution and wash the condenser with water.

  • Add a few drops of a suitable indicator (e.g., bromothymol blue).

  • Titrate the excess alkali with 0.5 N sulfuric acid.

  • Perform a blank determination under the same conditions[8].

Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 46.05 mg of this compound[8].

Validation: Validation of a titration method should include the determination of accuracy, precision, and linearity[9].

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_chromatography Chromatographic Methods cluster_titration Titrimetric Method cluster_data_analysis Data Analysis and Reporting Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Technique_Selection Select Technique Dilution->Technique_Selection GC_FID GC-FID Analysis Technique_Selection->GC_FID HPLC_UV HPLC-UV Analysis Technique_Selection->HPLC_UV LC_MSMS LC-MS/MS Analysis Technique_Selection->LC_MSMS Titration Saponification & Back-Titration Technique_Selection->Titration Data_Acquisition Data Acquisition GC_FID->Data_Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Titration->Quantification Data_Acquisition->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Interrelationship of Analytical Method Validation Parameters Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability, Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Linearity->Precision Linearity->LOD Linearity->LOQ Accuracy->Precision LOQ->Accuracy LOQ->Precision

References

A Comparative Guide to Triethyl Citrate and its Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl citrate (TEC) is a widely utilized excipient in the pharmaceutical industry, primarily functioning as a hydrophilic plasticizer in film-coating applications for solid dosage forms. Its favorable safety profile, compatibility with a range of polymers, and regulatory acceptance make it a common choice for formulators.[1][2] This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to assist in the selection of the most appropriate plasticizer for specific formulation needs.

Regulatory Landscape of this compound

This compound is well-established within the regulatory frameworks of major health authorities. In the United States, it is listed in the FDA's Inactive Ingredients Database for use in oral capsules and tablets. Furthermore, it holds the designation of "Generally Recognized as Safe" (GRAS) by the FDA for use as a direct food additive, which underscores its safety. This compound also has monographs in major pharmacopoeias, including the United States Pharmacopeia-National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), which define the quality and purity standards for its use as a pharmaceutical excipient.

Performance Comparison of Plasticizers

The selection of a plasticizer is critical as it can significantly influence the properties of the film coat, including its flexibility, adhesion, and drug release characteristics. This section compares this compound with other commonly used plasticizers.

Alternatives to this compound:

  • Dibutyl Sebacate (DBS): A hydrophobic plasticizer known for its efficiency in plasticizing ethylcellulose and acrylic polymers.

  • Acetyl Tributyl Citrate (ATBC): A less polar citrate ester compared to TEC, offering good plasticizing efficiency and lower water leaching.

  • Triacetin: A hydrophilic plasticizer, often used in combination with other plasticizers.

  • Polyethylene Glycols (PEGs): Water-soluble plasticizers that can also act as pore-formers in film coatings.[1]

Experimental Data and Protocols

I. Impact on Drug Dissolution from Enteric-Coated Tablets

The choice of plasticizer can significantly affect the dissolution profile of enteric-coated dosage forms.

Experimental Protocol: Dissolution Testing of Enteric-Coated Tablets

  • Tablet Preparation: Core tablets of a model drug (e.g., Diclofenac Sodium) are prepared by wet granulation.

  • Coating Suspension Preparation: An aqueous dispersion of an enteric polymer (e.g., Eudragit® L 100-55) is prepared. The plasticizer (this compound, PEG 400, or Diethyl Phthalate) is added to the dispersion at a specific concentration (e.g., 10% w/w of the polymer).

  • Coating Process: The core tablets are coated with the prepared suspension in a coating pan to achieve a target weight gain (e.g., 5-6%).

  • Dissolution Test: The dissolution test is performed using a USP-compliant apparatus (e.g., USP Apparatus 2, paddles at 50 rpm).

    • Acid Stage: Tablets are placed in 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid.

    • Buffer Stage: After 2 hours, the medium is changed to a phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Analysis: Samples are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at 276 nm for Diclofenac Sodium).[1]

Data Summary:

PlasticizerPolymerDrug Release in Acid (2 hrs)Drug Release in Buffer (pH 6.8)Reference
This compoundEudragit® L 100-550%Optimal release[1]
PEG 400Eudragit® L 100-550%Slower release due to pore formation[1]
Diethyl PhthalateEudragit® L 100-550%Did not exhibit pore formation[1]

dot

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing Core_Tablets Core Tablets (Diclofenac Sodium) Coating_Suspension Coating Suspension (Eudragit® + Plasticizer) Core_Tablets->Coating_Suspension Coating Process Coated_Tablets Coated Tablets Coating_Suspension->Coated_Tablets Acid_Stage Acid Stage (0.1 N HCl, 2h) Coated_Tablets->Acid_Stage Buffer_Stage Buffer Stage (pH 6.8 Buffer) Acid_Stage->Buffer_Stage Medium Change Analysis Analysis (UV-Vis) Buffer_Stage->Analysis Sampling

Caption: Workflow for Dissolution Testing of Enteric-Coated Tablets.

II. Mechanical Properties of Pharmaceutical Films

The mechanical properties of the film, such as tensile strength and elongation, are crucial for the integrity of the coating during manufacturing, storage, and handling.

Experimental Protocol: Tensile Strength Testing of Free Films

  • Film Preparation: A solution of the polymer (e.g., Ethylcellulose) in a suitable solvent (e.g., ethanol) is prepared. The plasticizer (e.g., this compound or Polyethylene Glycol) is added at a specific concentration.

  • Casting: The solution is cast onto a level surface (e.g., a petri dish) and the solvent is allowed to evaporate under controlled conditions to form a film of uniform thickness.

  • Sample Cutting: The dried film is cut into dumbbell-shaped specimens of standard dimensions.

  • Tensile Testing: The specimens are tested using a universal testing machine (e.g., Chatillon digital force gauge). The film is stretched at a constant rate until it breaks.

  • Data Analysis: The tensile strength (the maximum stress the film can withstand) and the percentage elongation at break (the extent to which the film can stretch before breaking) are calculated.[3]

Data Summary:

PlasticizerPolymerTensile StrengthElongation at Break (%)Reference
This compoundHydroxypropylcellulose-Increased[4]
Acetyltributyl CitrateHydroxypropylcellulose-Increased[4]
Polyethylene Glycol 400Hydroxypropylcellulose-Showed instability[4]
This compoundPolylactic Acid-Increased[5]
Acetyl Tributyl CitratePolylactic Acid-Increased[5]

dot

Tensile_Testing_Workflow cluster_film_prep Film Preparation cluster_testing Mechanical Testing Polymer_Solution Polymer Solution (e.g., Ethylcellulose in Ethanol) Add_Plasticizer Add Plasticizer (TEC, PEG, etc.) Polymer_Solution->Add_Plasticizer Casting Cast Film & Evaporate Solvent Add_Plasticizer->Casting Cut_Specimens Cut Dumbbell-shaped Specimens Casting->Cut_Specimens Tensile_Test Universal Testing Machine Cut_Specimens->Tensile_Test Data_Analysis Calculate Tensile Strength & Elongation Tensile_Test->Data_Analysis

Caption: Workflow for Tensile Strength Testing of Pharmaceutical Films.

III. Comparative Performance in Enteric Protection

A study comparing this compound (TEC) and Dibutyl Sebacate (DBS) in enteric-coated theophylline beads with Eudragit® L-100 and S-100 polymers revealed significant performance differences.

Experimental Protocol: Enteric Protection of Coated Beads

  • Drug Layering: Sugar spheres are layered with the active pharmaceutical ingredient (e.g., Theophylline).

  • Coating: The drug-layered spheres are coated with a dry powder of the enteric polymer (Eudragit® L-100 or S-100) while spraying a binding/plasticizing suspension (50% TEC in water or 50% DBS in water).

  • Sampling: Samples are taken at different polymer coating levels (e.g., 25%, 30%, 35%).

  • Dissolution Testing: The coated beads are subjected to a two-stage dissolution test (acid stage followed by buffer stage) to evaluate enteric protection and drug release.[6]

Data Summary:

PlasticizerPolymerEnteric ProtectionObservationReference
This compoundEudragit® L-100GoodMinimal drug leakage in acid[6]
Dibutyl SebacateEudragit® L-100PoorSignificant drug leakage (>20%) in acid[6]
This compoundEudragit® S-100GoodMinimal drug leakage in acid[6]
Dibutyl SebacateEudragit® S-100GoodMinimal drug leakage in acid[6]

dot

Logical_Comparison cluster_L100 Eudragit® L-100 cluster_S100 Eudragit® S-100 TEC This compound (TEC) TEC_L100 Good Enteric Protection TEC->TEC_L100 TEC_S100 Good Enteric Protection TEC->TEC_S100 DBS Dibutyl Sebacate (DBS) DBS_L100 Poor Enteric Protection DBS->DBS_L100 DBS_S100 Good Enteric Protection DBS->DBS_S100

Caption: Logical Comparison of TEC and DBS with Eudragit® Polymers.

Conclusion

This compound remains a robust and reliable choice for a plasticizer in pharmaceutical film coatings, particularly for aqueous-based acrylic polymer systems.[1] Its hydrophilic nature contributes to its effectiveness, though this can also lead to leaching in some formulations.[2] The selection of an alternative plasticizer should be guided by the specific requirements of the drug product, including the desired drug release profile, the physicochemical properties of the active ingredient, and the polymer used in the coating formulation. For instance, while TEC outperforms DBS with Eudragit® L-100, both plasticizers are effective with Eudragit® S-100.[6] Therefore, empirical testing as outlined in the provided protocols is essential for optimizing a film-coated dosage form.

References

Safety Operating Guide

Proper Disposal of Triethyl Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of triethyl citrate, a common ecipient and plasticizer, ensuring the safety of personnel and the protection of the environment.

This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, proper disposal protocols must be followed to maintain a safe laboratory environment and comply with local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields and gloves.[2] Handle the chemical in a well-ventilated area.[2] In case of a spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or vermiculite and place it in a suitable, closed container for disposal.[2][3] Do not allow the chemical to enter drains or waterways.[4][5][6]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to engage a licensed waste disposal company.[1][7][8]

  • Unused or Surplus Material :

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal of surplus and non-recyclable this compound.[1][7]

    • Store the material in its original or a suitable, clearly labeled, and tightly closed container while awaiting disposal.[1][7]

  • Contaminated Materials and Packaging :

    • Handle contaminated packaging in the same manner as the substance itself.[4]

    • For empty containers, completely drain them.[9] These can often be recycled after being thoroughly emptied.[4]

    • Contaminated absorbents from spills and other contaminated lab materials (e.g., gloves, wipes) should be placed in a sealed container and disposed of through a licensed waste disposal company.[1][7]

  • Prohibited Disposal Methods :

    • Do not empty this compound into drains or dispose of it with household waste.[4][6][10][11] Although readily biodegradable, releasing chemicals into the sewage system can have unintended consequences on aquatic life and wastewater treatment processes.[7]

Quantitative Data Summary

While specific quantitative limits for disposal are not prominently listed in the safety data sheets, the following toxicological data provides context for its relatively low hazard profile.

ParameterValueSpeciesGuideline
Acute Oral Toxicity (LD50)5,900 mg/kgRatNot specified in provided results.
Biodegradability77% (readily biodegradable)-OECD Test Guideline 301F
Aquatic Toxicity (EC50)> 100 mg/l (72 h)AlgaeOECD Test Guideline 201

This table summarizes key toxicological and environmental data for this compound, highlighting its low acute toxicity and ready biodegradability.

Experimental Protocols

The provided search results do not contain detailed experimental protocols. The data presented in the table above is derived from standardized tests (e.g., OECD Guidelines) which are publicly available and widely used in toxicology and environmental science.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Triethyl_Citrate_Disposal cluster_start cluster_assessment Material Assessment cluster_actions Disposal Actions cluster_prohibited Prohibited Actions start Start: this compound for Disposal is_surplus Is the material unused surplus or non-recyclable? start->is_surplus no_drains Do NOT empty into drains. is_contaminated Is it a contaminated material (e.g., spill cleanup, empty container)? is_surplus->is_contaminated No licensed_disposal Offer to a licensed waste disposal company. is_surplus->licensed_disposal Yes handle_as_substance Handle contaminated packaging and materials as the substance itself. is_contaminated->handle_as_substance Yes recycle_container Completely emptied packages can be recycled. is_contaminated->recycle_container No (Empty Container) handle_as_substance->licensed_disposal

Disposal decision workflow for this compound.

References

Personal protective equipment for handling Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.

This compound is generally not classified as a hazardous substance; however, following good industrial hygiene and safety practices is essential.[1][2][3] The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound has low toxicity, appropriate PPE should be worn to minimize exposure and ensure safety.

Protection Type Specific Recommendations Rationale
Eye Protection Goggles or safety glasses with side-shields.[4][5]To prevent accidental splashes and contact with eyes, which may cause irritation.[6]
Hand Protection Nitrile rubber gloves are recommended.[1] Use proper glove removal technique.To avoid skin contact.[1][2]
Body Protection Long-sleeved clothing and a chemical-resistant apron.[2][4]To protect skin from potential splashes.
Respiratory Protection Generally not required in well-ventilated areas.[1][2][5] Use a NIOSH/MSHA approved respirator if vapors or mists are generated or if ventilation is inadequate.[4][7]To prevent inhalation of aerosols, which can irritate the respiratory tract.[6]
Quantitative Safety Data
Parameter Value Source
Oral LD50 (Rat) 5900 mg/kg[1][5]
Dermal LD50 (Rabbit) >5000 mg/kg[5][8]
Flash Point 151 °C / 303.8 °F[5][6]
Boiling Point 294 °C[6]
Occupational Exposure Limits Not established[1][3][5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[4] A fume hood may be used if there is a potential for generating mists or vapors.[4]

  • Install a safety shower and eye bath in the vicinity of the handling area.[9]

  • Keep away from incompatible materials such as oxidizing agents and strong bases.[4]

2. Donning Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as specified in the table above: safety glasses with side-shields or goggles, nitrile gloves, and a lab coat or apron.

3. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[4][9]

  • Do not breathe vapors or spray mist.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[3][4]

  • Keep containers tightly closed when not in use.[1][4]

  • Store at room temperature in a dry, well-ventilated place.[1][4]

4. Spill Management:

  • In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite).[8][10]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][2][10]

  • Do not let the product enter drains.[10][11][12]

5. First Aid Procedures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][11]

  • After skin contact: Wash off with soap and plenty of water.[1][2]

  • If inhaled: Move the person into fresh air.[1][2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[1][2][11]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of it in the sewer system.

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and absorbent materials as chemical waste in sealed, properly labeled containers.[1][2][13]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Risks B Ensure Adequate Ventilation A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Handle this compound D->E F Store in a Cool, Dry, Well-Ventilated Area E->F After Use G Collect Waste in a Labeled, Sealed Container E->G Generate Waste I Spill E->I J Exposure E->J H Dispose via Licensed Disposal Company G->H I->G Contain & Absorb J->C Use First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.